Ingenol-5,20-acetonide-3-O-angelate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFIQHUWFISBB-PDIBALFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ingenol-5,20-acetonide-3-O-angelate structure and chemical properties
An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate
Abstract
This compound is a critical synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC).[1][2] Ingenol-3-angelate is the active pharmaceutical ingredient in a topical medication approved for the treatment of actinic keratosis.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and the pivotal role of this compound in the stereoselective synthesis of its biologically active counterpart. Detailed experimental protocols for its synthesis and for the analysis of the biological activity of the deprotected product are presented. Furthermore, this document elucidates the primary signaling pathway modulated by this class of compounds.
Chemical Structure and Properties
This compound is a complex diterpenoid ester. Its core is the ingenol backbone, a tetracyclic compound with a unique and highly strained "inside-outside" bridged ring system.[1] In this derivative, the hydroxyl groups at the C5 and C20 positions of the ingenol core are protected as an acetonide, which is crucial for allowing the selective esterification of the C3 hydroxyl group with angelic acid.[1][2][4]
Data Presentation: Physicochemical Properties
The key chemical identifiers and properties of this compound are summarized below. These properties are primarily based on publicly available databases.[1]
| Identifier | Value | Reference |
| IUPAC Name | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate | [1] |
| CAS Number | 87980-68-5 | [1][3] |
| Molecular Formula | C₂₈H₃₈O₆ | [1][3] |
| Molecular Weight | 470.6 g/mol | [3] |
| Canonical SMILES | C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@]1([C@H]4C(=C[C@H]5[C@H]4C5(C)C)C[C@@H]2O--INVALID-LINK--(C)C)=O)C | [1] |
Biological Activity and Mechanism of Action
While this compound is primarily a synthetic intermediate, its deprotected form, Ingenol-3-angelate, is a well-characterized and potent modulator of Protein Kinase C (PKC) isoforms.[1][5] Ingenol-3-angelate acts as a diacylglycerol (DAG) analogue, binding with high affinity to the C1 domain found in classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, leading to their activation.[6] This activation is a critical step in initiating downstream signaling cascades.[7]
The biological outcome is highly dependent on the specific PKC isoform activated and the cell type. In many cancer cell lines, the pro-apoptotic effects are mediated primarily through the activation of PKC-δ.[1][6] This activation triggers a complex network of downstream events, including the activation of the Ras/Raf/MEK/ERK pathway and modulation of the NF-κB and PI3K/AKT pathways, ultimately leading to apoptosis.[6][8]
Mandatory Visualization: Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by Ingenol-3-angelate (the active, deprotected form of this compound) in cancer cells.
Caption: PKC signaling cascade activated by Ingenol-3-angelate.
Experimental Protocols
The following protocols are generalized from published literature and describe the key steps in the semi-synthesis of Ingenol-3-angelate, where this compound is a pivotal intermediate.[4]
Protocol 1: Synthesis of Ingenol-5,20-acetonide
This protocol details the selective protection of the C5 and C20 hydroxyl groups of ingenol.[3][9]
-
Objective: To protect the 5,20-diol of ingenol to allow for selective modification of the 3-hydroxyl group.[4]
-
Materials:
-
Ingenol
-
2,2-Dimethoxypropane
-
Anhydrous acetone (B3395972) or Dichloromethane (DCM)[4]
-
p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)[4]
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography.
-
-
Procedure:
-
Dissolve ingenol in anhydrous acetone and add an excess of 2,2-dimethoxypropane.[3]
-
Add a catalytic amount of p-TsOH to the solution.[3]
-
Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography to yield Ingenol-5,20-acetonide.[3]
-
Protocol 2: Angeloylation of Ingenol-5,20-acetonide
This protocol describes the esterification of the C3 hydroxyl group to introduce the angelate moiety.[3]
-
Objective: To stereoselectively introduce the angelate group at the C3 position of Ingenol-5,20-acetonide.[9]
-
Materials:
-
Procedure (using Angelic acid and DCC):
-
Dissolve Ingenol-5,20-acetonide and angelic acid in anhydrous DCM under an inert atmosphere.[3]
-
Cool the solution to 0 °C and add the coupling agent (e.g., DCC).[3]
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Upon completion, quench the reaction (e.g., with saturated ammonium (B1175870) chloride solution).[4]
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the crude product via column chromatography to yield this compound.[4]
-
Protocol 3: Western Blot Analysis of PKC Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in the PKC signaling pathway following treatment with the active compound, Ingenol-3-angelate.[5]
-
Objective: To assess the activation of the PKC/ERK signaling pathway.
-
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Ingenol-3-angelate (deprotected from the acetonide intermediate)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PKCδ)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of Ingenol-3-angelate for a specified time.
-
Protein Extraction: Lyse the treated cells in ice-cold RIPA buffer.[5]
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using an ECL system.[5]
-
Conclusion
This compound is a molecule of significant importance, not for its own biological activity, but as an indispensable intermediate that enables the efficient and stereoselective semi-synthesis of the clinically relevant drug Ingenol-3-angelate.[4] The strategic use of the acetonide protecting group is a key chemical achievement that allows for precise modification of the complex ingenol core.[4] The potent and selective activation of PKC isoforms by the final product underscores the therapeutic potential of this class of compounds in dermatology and oncology.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Purification of Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a critical intermediate in the semi-synthesis of Ingenol (B1671944) Mebutate (also known as Ingenol-3-angelate or PEP005), the active pharmaceutical ingredient in Picato®, a topical medication for the treatment of actinic keratosis.[1][2][3] The ingenol core, a complex diterpenoid, presents significant synthetic challenges due to its strained "inside-outside" bridged ring system.[4] The strategic use of a 5,20-acetonide protecting group is paramount to achieving selective esterification at the C3 hydroxyl group, a key step in the synthesis of Ingenol Mebutate.[1][5] This guide provides an in-depth overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.
Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps involved in the preparation of this compound. It is important to note that yields can vary based on the scale of the reaction and the specific conditions and reagents used.
| Step | Product | Reported Yield | Reference |
| Acetonide Protection | Ingenol-5,20-acetonide | ~95% | [6] |
| Angeloylation | This compound | High (specific yield not detailed) | [5] |
Experimental Protocols
The synthesis of this compound is a two-step process starting from the naturally sourced ingenol.
Part 1: Synthesis of Ingenol-5,20-acetonide
This initial step involves the selective protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide.[2] This is crucial for directing the subsequent esterification to the C3 hydroxyl group.[1]
Materials:
-
Ingenol
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)[1][2]
-
Dichloromethane (DCM) or other suitable anhydrous aprotic solvent[1]
-
Saturated aqueous sodium bicarbonate solution[2]
-
Brine[2]
-
Anhydrous sodium sulfate[2]
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)[2]
Procedure:
-
Dissolve ingenol in the anhydrous solvent (DCM or acetone).[1][2]
-
Add an excess of 2,2-dimethoxypropane.[2]
-
Add a catalytic amount of the acid catalyst (PPTS or p-TsOH).[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1][2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude Ingenol-5,20-acetonide.[2]
-
Purify the crude product by flash column chromatography.[2]
Part 2: Synthesis of this compound (Angeloylation)
This step involves the esterification of the C3 hydroxyl group of Ingenol-5,20-acetonide with angelic acid.[2] Stereoconservative methods are preferred to prevent isomerization of the angelate group.[4][6]
Materials:
-
Ingenol-5,20-acetonide
-
Angelic acid or a more reactive derivative (e.g., angelic anhydride (B1165640) or angeloyl chloride)[4][7][8]
-
Coupling agent (e.g., EDC) or activating agent for angelic acid[2][4]
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)[2]
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[1]
-
Saturated ammonium (B1175870) chloride solution[1]
-
Brine[2]
-
Anhydrous sodium sulfate[2]
Procedure:
-
Dissolve Ingenol-5,20-acetonide in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
In a separate flask, activate the angelic acid if necessary. For example, by converting it to an acid chloride or anhydride.[4]
-
Add the activated angelic acid derivative and a catalytic amount of DMAP to the solution of Ingenol-5,20-acetonide.[2] Alternatively, if using a coupling agent like EDC, add angelic acid, EDC, and a catalytic amount of DMAP.[2]
-
Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its completion by TLC.[2][4]
-
Once the reaction is complete, quench it with a suitable reagent (e.g., saturated ammonium chloride solution).[1]
-
Extract the product with an organic solvent.[1]
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
Purify the crude product to yield this compound.[1]
Purification
Purification of the final product is typically achieved through chromatographic techniques.
-
Flash Column Chromatography: An effective method for the initial purification of the crude product.[2]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for obtaining highly pure this compound. A reverse-phase C18 column with a gradient of acetonitrile (B52724) in water is a common system, with UV detection around 210-230 nm.[2]
Visualizing the Process and Pathway
To better illustrate the synthesis and the biological context of its end-product, the following diagrams are provided.
Caption: Semi-synthesis workflow for Ingenol-3-angelate.[2]
Caption: PKC/MEK/ERK signaling pathway activated by Ingenol Mebutate.[2][3]
Conclusion
The synthesis of this compound is a pivotal step in the production of the clinically important drug, Ingenol Mebutate. The successful execution of this synthesis relies on the strategic protection of the C5 and C20 hydroxyl groups of the ingenol core, followed by a selective and stereoconservative esterification at the C3 position. The detailed protocols and workflows provided in this guide are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize this complex and valuable molecule. Careful attention to reaction conditions and purification techniques is essential for achieving high yields and purity.
References
An In-depth Technical Guide on the Mechanism of Action of Ingenol-5,20-acetonide-3-O-angelate and its Active Analogue
Disclaimer: Direct biological activity data for Ingenol-5,20-acetonide-3-O-angelate is limited as it is primarily characterized as a key intermediate in the semi-synthesis of its more active and extensively studied counterpart, Ingenol-3-angelate (I3A), also known as Ingenol (B1671944) Mebutate or PEP005.[1][2] The mechanism of action detailed in this guide focuses on Ingenol-3-angelate, which is considered representative for ingenol esters with esterification at the C3 position.[3]
Executive Summary
Ingenol-3-angelate (I3A/PEP005), a diterpene ester derived from the sap of Euphorbia peplus, is a potent modulator of Protein Kinase C (PKC) isoforms.[3] As a diacylglycerol (DAG) analogue, I3A binds with high affinity to the C1 domain of classical and novel PKC isoforms, leading to their activation.[3] This activation initiates a cascade of downstream signaling events that are highly dependent on the cell type and the specific PKC isoforms expressed, resulting in diverse biological outcomes such as apoptosis in cancer cells and pro-survival signals in T-lymphocytes.[3]
Core Mechanism of Action: Protein Kinase C Activation
The principal mechanism of action for Ingenol-3-angelate is the direct binding to and activation of Protein Kinase C. The PKC family is categorized into three subfamilies based on their activation requirements:
-
Classical PKCs (cPKCs): Isoforms α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.[3]
-
Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ, which are Ca²⁺-independent but require DAG.[3]
-
Atypical PKCs (aPKCs): Isoforms ζ and λ, which are independent of both Ca²⁺ and DAG.[3]
Ingenol-3-angelate, functioning as a DAG mimetic, targets the C1 domain present in both classical and novel PKC isoforms.[3] This binding event induces a conformational change in the PKC enzyme, causing its translocation from the cytosol to various cellular membranes (e.g., plasma, nuclear, and mitochondrial membranes). At the membrane, PKC can phosphorylate its target substrates, leading to a physiological response.[3]
Caption: General mechanism of PKC activation by Ingenol-3-angelate (I3A).
Quantitative Data Summary
The binding affinity of Ingenol-3-angelate to various PKC isoforms and its cytotoxic effects on different cancer cell lines have been quantified in several studies.
Table 1: Protein Kinase C (PKC) Inhibition Constants (Ki) for Ingenol Mebutate (PEP005) Binding affinities were determined via competitive displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu) from purified human PKC isoforms in the presence of phosphatidylserine.[3]
| PKC Isoform | Ki (nM) |
| PKCα | 0.12 |
| PKCβI | 0.10 |
| PKCβII | 0.09 |
| PKCγ | 0.11 |
| PKCδ | 0.28 |
| PKCε | 1.10 |
| PKCη | 0.19 |
| PKCθ | 0.16 |
Table 2: In Vitro Cytotoxicity of Ingenol Mebutate (PEP005) against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Colo205 | Colon Carcinoma | 170 |
| NB4 | Acute Myeloid Leukemia | 30 |
| A2058 | Melanoma | 5000 |
| HT144 | Melanoma | 5000 |
Isoform-Specific Signaling and Biological Outcomes
Despite the broad-range activation of PKC isoforms observed in vitro, the cellular effects of Ingenol-3-angelate are highly dependent on the specific isoforms expressed in a given cell type.
In many cancer cell lines, such as colon cancer and leukemia, the pro-apoptotic effects of I3A are primarily mediated through the activation of PKC-δ.[3] Upon treatment with I3A, PKC-δ translocates to various cellular compartments, including the nucleus and mitochondria.[3] This leads to the activation of downstream signaling pathways, including the Ras/Raf/MAPK pathway, resulting in increased phosphorylation of ERK1/2, JNK, and p38 MAPK.[3] The activation of this cascade contributes to the induction of apoptosis.[4]
Caption: Pro-apoptotic signaling pathways activated by I3A in cancer cells.
In contrast to its effects on many cancer cells, I3A promotes the survival of T-lymphocytes. This is mediated by PKC-θ, a novel PKC isoform highly expressed in T-cells.[3][5] Activation of PKC-θ by I3A triggers the canonical NF-κB pathway, leading to the increased expression of anti-apoptotic Bcl-2 family members and promoting T-cell survival and proliferation.[3]
Caption: Pro-survival signaling pathway activated by I3A in T-lymphocytes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of ingenol derivatives.
This protocol is used to determine the effect of the compound on cell viability and proliferation.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24-72 hours.[2]
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.[2]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This flow cytometry-based assay quantifies apoptosis and necrosis.[2]
-
Cell Treatment: Treat cells with the test compound for the desired time period.[2]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[2]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[2]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
This protocol is used to detect changes in the expression and phosphorylation of proteins in the PKC signaling pathway.[2]
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of PKC isoforms (e.g., PKCδ, PKCα) and downstream targets like ERK.[2]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Caption: General experimental workflow for in vitro characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Ingenol-5,20-acetonide-3-O-angelate in Cancer Cells: A Technical Guide
Disclaimer: The majority of published scientific literature focuses on the biological activity of Ingenol-3-angelate (I3A), also known as PEP005 or Ingenol (B1671944) Mebutate. Ingenol-5,20-acetonide-3-O-angelate is primarily documented as a synthetic intermediate in the production of I3A. Due to their close structural similarity, the data presented herein for Ingenol-3-angelate is considered highly representative of the expected biological activity of this compound.
Executive Summary
This compound is a diterpenoid ester belonging to the ingenol family. Its close analog, Ingenol-3-angelate (I3A), is a potent activator of Protein Kinase C (PKC) isoforms, demonstrating significant anti-cancer activity across a range of preclinical models. The primary mechanism of action involves the activation of PKC, which triggers a cascade of downstream signaling events. This leads to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways. This technical guide provides a comprehensive overview of the biological activity of I3A in cancer cells, including quantitative data on its cytotoxic and pro-apoptotic effects, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways involved.
Quantitative Data on Biological Activity
The anti-cancer effects of Ingenol-3-angelate (I3A) have been quantified in numerous studies. The following tables summarize its cytotoxic potency (IC50), and its effects on apoptosis and the cell cycle in various human cancer cell lines.
Cytotoxicity of Ingenol-3-angelate (I3A) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Citation(s) |
| A2058 | Melanoma | MTT | ~38 | [1][2] |
| HT144 | Melanoma | MTT | ~46 | [1][2] |
| SK-MEL-28 | Melanoma | Sulforhodamine B | LD90: 180-220 | [3] |
| B16 | Melanoma (Mouse) | Sulforhodamine B | LD90: 180-220 | [3] |
| Colo205 | Colon Cancer | MTT | 0.01 - 140 | [4] |
| HPV-Ker | Keratinocyte | Not Specified | 0.84 | [5] |
| K562 | Chronic Myeloid Leukemia | Not Specified | More potent than I3A* | [5] |
| HSC-5 | Squamous Cell Carcinoma | Not Specified | 200-300 | [6][7] |
| HeLa | Cervical Cancer | Not Specified | 200-300 | [6][7] |
*Refers to the derivative 3-O-angeloyl-20-O-acetyl ingenol.
Induction of Apoptosis by Ingenol-3-angelate (I3A)
| Cell Line | Concentration (µM) | Incubation Time | Early Apoptosis (%) | Late Apoptosis (%) | Citation(s) |
| A2058 | 1 | 24h | 14.6 | 11.2 | [1] |
| A2058 | 5 | 24h | 38.4 | 22.8 | [1] |
| HT144 | 1 | 24h | 24.6 | 6.8 | [1] |
| HT144 | 5 | 24h | 27.5 | 22.4 | [1] |
| HuT-78 | 0.05 | 72h | - | 73 | [8] |
| HH | 0.05 | 72h | - | 39 | [8] |
Effect of Ingenol-3-angelate (I3A) on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time | % Cells in G1 Phase | Citation(s) |
| A2058 | 0 | 24h | 4.2 (baseline) | [1] |
| A2058 | 1 | 24h | 16.5 | [1] |
| A2058 | 5 | 24h | 22.6 | [1] |
Core Mechanism of Action: Signaling Pathway Modulation
Ingenol-3-angelate (I3A) exerts its biological effects primarily through the activation of Protein Kinase C (PKC) isoforms. As a diacylglycerol (DAG) analog, I3A binds to the C1 domain of classical and novel PKC isoforms, leading to their activation and translocation to various cellular compartments.[9][10] This initiates a complex network of downstream signaling events.
Activation of the MAPK/ERK Pathway
A primary consequence of PKC activation by I3A, particularly through PKCδ, is the stimulation of the Ras/Raf/MEK/ERK signaling cascade.[9] This sustained activation is a key driver of the pro-apoptotic effects observed in sensitive cancer cells.[9]
Inhibition of the PI3K/AKT Pathway
In contrast to its activating role in the MAPK pathway, I3A has been shown to inhibit the pro-survival PI3K/AKT signaling pathway in certain cancer cells. This is often achieved through the reduced expression of PKCα, leading to decreased levels of phosphorylated (active) AKT, which contributes significantly to the pro-apoptotic effects of the compound.[11]
Modulation of the NF-κB Pathway
In melanoma cells, I3A has been shown to inhibit the NF-κB signaling pathway by downregulating the expression and phosphorylation of the p65 subunit, which in turn prevents its nuclear translocation.[1] However, in other contexts, such as in T-cells and AML cells, I3A can activate NF-κB through PKCδ/θ, leading to the nuclear translocation of p65 and subsequent gene transcription.[12][13][14] This highlights the cell-type-dependent effects of I3A.
Detailed Experimental Protocols
The following protocols are standard methodologies for assessing the biological activity of compounds like Ingenol-3-angelate.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound/Ingenol-3-angelate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include vehicle control (DMSO, final concentration <0.1%) and medium-only wells for background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the signaling pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-PKCδ, anti-PKCδ, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-p-p65, anti-p65)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time points (e.g., 10, 30, 60 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[15][16][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:2000 to 1:5000) for 1 hour at room temperature.[8][15][18]
-
Detection: Wash the membrane as in step 7. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: For phosphorylation analysis, strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Conclusion
While direct experimental data for this compound is limited, the extensive research on its close analog, Ingenol-3-angelate, provides a strong predictive framework for its anti-cancer activity. The activation of PKC isoforms stands as the central mechanism, orchestrating a dual effect of promoting pro-apoptotic signaling through the MAPK pathway while simultaneously inhibiting pro-survival signals from the PI3K/AKT pathway. The context-dependent modulation of the NF-κB pathway further highlights the complexity of its biological effects. The data and protocols presented in this guide offer a robust foundation for researchers and drug development professionals to investigate the therapeutic potential of this class of compounds in oncology.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ingenol mebutate: induced cell death patterns in normal and cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]
- 13. The protein kinase C agonist PEP005 increases NF-kappaB expression, induces differentiation and increases constitutive chemokine release by primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide to its Role as a Precursor to a Potent Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC).[1][2][3] The parent compound, Ingenol-3-angelate, is a diterpenoid ester isolated from the sap of the plant Euphorbia peplus and is the active ingredient in a topical medication approved for the treatment of actinic keratosis.[1][3][4] While this compound is primarily a precursor, its synthesis and chemical properties are of significant interest to researchers involved in the development of PKC modulators. This technical guide provides a comprehensive overview of this compound, with a focus on its role in the synthesis of the biologically active Ingenol-3-angelate and the latter's function as a PKC activator.
Chemical Properties and Synthesis
This compound is a protected derivative of ingenol, where the 5- and 20-hydroxyl groups are protected by an acetonide group.[1][5] This protection is a crucial step to allow for the selective esterification of the 3-hydroxyl group with angelic acid to form the desired angelate ester.[1][6] The semi-synthesis from ingenol is the most practical approach for the production of Ingenol-3-angelate, as the total synthesis of the complex ingenol core is challenging.[6]
Semi-Synthesis Workflow
The semi-synthesis of Ingenol-3-angelate from ingenol via the acetonide intermediate involves two primary steps: protection and angeloylation, followed by deprotection.
Mechanism of Action: Protein Kinase C Activation
The biological activity of this class of compounds is primarily attributed to Ingenol-3-angelate, which functions as a potent activator of Protein Kinase C (PKC) isoforms.[7][8] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[5][9][10]
Ingenol-3-angelate acts as a diacylglycerol (DAG) analog, binding to the C1 domain of classical (cPKC) and novel (nPKC) isoforms, leading to their activation.[7][11] This activation involves the recruitment of the PKC enzyme from the cytosol to cellular membranes, where it can phosphorylate its downstream targets.[7]
PKC Isoform Selectivity
While Ingenol-3-angelate is a broad-range activator of cPKC (α, β, γ) and nPKC (δ, ε, η, θ) isoforms, it exhibits varying binding affinities for different isoforms.[7][12]
| PKC Isoform | Ki (nM) |
| PKCα | 0.1 |
| PKCβ | 0.1 |
| PKCγ | 0.1 |
| PKCδ | 2.1 |
| PKCε | 0.4 |
| PKCη | 1.3 |
| PKCθ | 0.2 |
| Data represents the binding affinities of Ingenol-3-angelate (PEP005) determined by competitive displacement of [³H]phorbol 12,13-dibutyrate.[7] |
Downstream Signaling Pathways
The activation of PKC by Ingenol-3-angelate initiates a cascade of downstream signaling events. One of the well-characterized pathways is the Ras/Raf/MEK/ERK pathway.[5][13] The specific cellular outcome is highly dependent on the cell type and the specific PKC isoforms that are activated.[7] For instance, in some cancer cells, activation of PKCδ is linked to pro-apoptotic effects, while in T-cells, activation of PKCθ can promote survival.[4][7][14]
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis of this compound and the evaluation of the biological activity of its deprotected form, Ingenol-3-angelate.
Protocol 1: Synthesis of Ingenol-5,20-acetonide[3][6]
Objective: To protect the C5 and C20 hydroxyl groups of ingenol.
Materials:
-
Ingenol
-
Anhydrous acetone
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve ingenol in anhydrous acetone.
-
Add an excess of 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ingenol-5,20-acetonide.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Angeloylation of Ingenol-5,20-acetonide[6]
Objective: To stereoselectively introduce the angelate group at the C3 position.
Materials:
-
Ingenol-5,20-acetonide
-
Angelic anhydride
-
Scandium triflate (Sc(OTf)₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography
Procedure:
-
Dissolve Ingenol-5,20-acetonide in anhydrous DCM under an inert atmosphere.
-
Add angelic anhydride and a catalytic amount of scandium triflate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 3: Cell Viability (MTT) Assay[2][13][15]
Objective: To determine the effect of Ingenol-3-angelate on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Ingenol-3-angelate (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ingenol-3-angelate (and a vehicle control, e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 4: Western Blotting for PKC Pathway Activation[2][13]
Objective: To detect the phosphorylation of downstream targets of PKC, such as ERK.
Materials:
-
Cells treated with Ingenol-3-angelate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection system and an imaging system.
Workflow for In Vitro Compound Characterization
The following diagram outlines a typical workflow for the initial in vitro characterization of a PKC activator like Ingenol-3-angelate, derived from its acetonide precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Therapeutic Potential of Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide
Executive Summary: Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the production of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] While direct biological activity data for the acetonide derivative is limited, its therapeutic potential is intrinsically linked to its deprotected, active form, Ingenol-3-angelate.[2][3] This guide provides a comprehensive in vitro evaluation of Ingenol-3-angelate to illuminate the therapeutic promise of this class of compounds. The primary mechanism of action is the activation of PKC, which triggers diverse, cell-type-specific downstream signaling cascades, leading to outcomes such as apoptosis in cancer cells and localized inflammatory responses.[4][5][6] This document details the quantitative biological activities, experimental protocols for assessment, and key signaling pathways involved.
Data Presentation
The therapeutic potential of Ingenol-3-angelate, the active form of this compound, is underpinned by its potent interaction with PKC isoforms and its cytotoxic effects on various cancer cell lines.
Table 1: Protein Kinase C (PKC) Isoform Binding Affinity
Binding affinities of Ingenol-3-angelate were determined through competitive displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu) from purified human PKC isoforms.[4] The inhibition constant (Ki) indicates the concentration required to inhibit 50% of the radioligand binding.
| PKC Isoform | Ki (nM) | PKC Subfamily |
| PKCα | 0.1 | Classical (cPKC) |
| PKCβ | 0.1 | Classical (cPKC) |
| PKCγ | 0.3 | Classical (cPKC) |
| PKCδ | 2.1 | Novel (nPKC) |
| PKCε | 0.4 | Novel (nPKC) |
| PKCη | 1.1 | Novel (nPKC) |
| PKCθ | 0.6 | Novel (nPKC) |
Data compiled from multiple sources indicating high-affinity binding across classical and novel PKC isoforms.[4][7]
Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) represents the concentration of Ingenol-3-angelate required to inhibit the growth of 50% of the cancer cell population in vitro.
| Cell Line | Cancer Type | IC50 (µM) |
| A2058 | Melanoma | ~1-5 |
| HT144 | Melanoma | ~1-5 |
| B16 | Mouse Melanoma | Not specified, but cytotoxic |
| Lewis Lung | Lung Carcinoma | Not specified, but cytotoxic |
| AML Cells | Acute Myeloid Leukemia | Induces apoptosis at nM concentrations |
Data is indicative of potent cytotoxic and pro-apoptotic effects in various cancer models.[8][9][10]
Core Mechanism of Action: Protein Kinase C Activation
Ingenol-3-angelate functions as a diacylglycerol (DAG) analogue, binding with high affinity to the C1 domain present in classical (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[4] This binding event recruits the PKC enzyme to the cell membrane, stabilizing it in an active conformation and initiating downstream phosphorylation cascades. The specific biological outcome is highly dependent on the repertoire of PKC isoforms expressed in a given cell type.[4][11]
Key Signaling Pathways
The activation of specific PKC isoforms by Ingenol-3-angelate initiates several key signaling cascades that determine the cellular fate.
Pro-Apoptotic Signaling in Cancer Cells
In many cancer cells, the activation of PKCδ is a primary driver of apoptosis.[4][12] This involves the activation of the MAPK pathway and can be contrasted with its pro-survival role in other cell types.
Pro-Survival Signaling in T-Lymphocytes
In contrast to its effect on cancer cells, Ingenol-3-angelate promotes survival and proliferation in T-cells, primarily through the activation of PKCθ, which triggers the NF-κB pathway.[4]
Experimental Protocols
The following are generalized protocols for key in vitro experiments to assess the biological activity of ingenol derivatives.
Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)
This protocol determines the effect of the compound on cell viability and proliferation by measuring mitochondrial metabolic activity.[8]
Methodology:
-
Cell Seeding: Plate cells (e.g., A2058 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of Ingenol-3-angelate in appropriate cell culture medium. Treat cells with this concentration gradient (e.g., 0.01 µM to 100 µM) and include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.
Protein Expression and Phosphorylation Analysis (Western Blotting)
This protocol is used to detect changes in the expression and phosphorylation status of key proteins within the PKC signaling pathway.[2][8][9]
Methodology:
-
Cell Treatment & Lysis: Culture cells to ~80% confluency in 6-well plates. Treat with the desired concentrations of Ingenol-3-angelate for a specific time. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-PKC, total-PKC, phospho-ERK, total-ERK, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. Quantify band intensity using densitometry software.
Experimental Workflow Visualization
The initial in vitro characterization of a compound like this compound (or its active form) follows a logical progression from broad screening to detailed mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic data (NMR, mass spectrometry) of Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate, a pivotal intermediate in the semi-synthesis of the potent Protein Kinase C (PKC) activator, Ingenol-3-angelate (ingenol mebutate). This document details its chemical properties, synthesis protocols, and its role in the production of a clinically significant compound for the treatment of actinic keratosis.
Chemical Identity and Properties
This compound is a complex diterpenoid ester. Its core structure is the ingenol (B1671944) backbone, characterized by a unique and highly strained tetracyclic ring system. In this synthetic intermediate, the hydroxyl groups at the C-5 and C-20 positions of the ingenol core are protected by an acetonide group, while the C-3 hydroxyl group is esterified with angelic acid.
| Property | Value |
| Molecular Formula | C₂₈H₃₈O₆ |
| CAS Number | 87980-68-5[1] |
Spectroscopic Data
Precise, experimentally-derived spectroscopic data for this compound is not widely available in the public domain. The following tables are provided as a template for the presentation of such data upon experimental determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Note: Specific experimental data is not available in the consulted literature.)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: Specific experimental data is not available in the consulted literature.)
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Mass Spectrometry
Table 3: Mass Spectrometry Data for this compound (Note: Specific experimental data is not available in the consulted literature.)
| m/z | Fragmentation Pattern |
| Data not available |
Experimental Protocols
The semi-synthesis of this compound from ingenol is a two-step process involving protection of the diol followed by esterification.
Synthesis of Ingenol-5,20-acetonide
This initial step aims to selectively protect the C-5 and C-20 hydroxyl groups of ingenol.
-
Materials:
-
Ingenol
-
Anhydrous acetone (B3395972) or dichloromethane (B109758) (DCM)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
Dissolve ingenol in anhydrous acetone or DCM.
-
Add an excess of 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Ingenol-5,20-acetonide.
-
Angeloylation of Ingenol-5,20-acetonide
This step introduces the angelate group at the C-3 position.
-
Materials:
-
Ingenol-5,20-acetonide
-
Angelic acid
-
Coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP))
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve Ingenol-5,20-acetonide, angelic acid, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with dilute aqueous acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain this compound.
-
Visualized Workflows and Signaling Pathways
Semi-synthesis of Ingenol-3-angelate
The following diagram illustrates the key stages in the semi-synthesis of Ingenol-3-angelate, highlighting the role of this compound as a crucial intermediate.
Caption: Key stages in the semi-synthesis of Ingenol-3-angelate.
Signaling Pathway of Ingenol-3-angelate
This compound is the immediate precursor to Ingenol-3-angelate, a potent activator of Protein Kinase C (PKC). The activation of PKC initiates a downstream signaling cascade.
Caption: Signaling cascade activated by Ingenol-3-angelate.
References
The Dual-Edged Sword: A Technical Guide to Ingenol Diterpenes and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ingenol (B1671944) diterpenes, a class of natural products primarily sourced from the Euphorbia plant genus, have emerged as a compelling scaffold in drug discovery. Their potent biological activities, most notably demonstrated by the FDA-approved ingenol mebutate for actinic keratosis, have spurred extensive research into their therapeutic potential.[1] This technical guide provides an in-depth review of ingenol diterpenes and their derivatives, focusing on their core mechanism of action, structure-activity relationships, and key experimental methodologies for their evaluation.
Core Mechanism of Action: A Dance of Cell Death and Immune Activation
The primary molecular target of ingenol and its derivatives is Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to cellular signal transduction.[2] Ingenol compounds act as agonists, binding to the C1 domain of conventional and novel PKC isoforms, thereby mimicking the endogenous activator diacylglycerol (DAG).[2] This interaction triggers a dual mechanism of action:
-
Direct Cytotoxicity: At higher concentrations, ingenol derivatives induce rapid cell death, primarily through necrosis.[3] This direct cytotoxic effect is a key component of their anti-cancer and lesion-clearing properties.[3]
-
Immunomodulation: At lower, nanomolar concentrations, these compounds stimulate a localized inflammatory response.[2] This is mediated by the release of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of immune cells, particularly neutrophils.[2] This immune-mediated response helps clear residual dysplastic or malignant cells.[4]
Signaling Pathways Modulated by Ingenol Diterpenes
The activation of PKC by ingenol derivatives initiates a cascade of downstream signaling events. A prominent pathway affected is the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for regulating cell growth, proliferation, and differentiation.[5] The pro-apoptotic effects of some ingenol derivatives have been specifically linked to the activation of PKCδ.[6]
References
- 1. Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 6. benchchem.com [benchchem.com]
The role of the acetonide group in ingenol derivatives
An In-depth Technical Guide on the Role of the Acetonide Group in Ingenol (B1671944) Derivatives
Introduction
Ingenol is a complex diterpenoid first isolated in 1968 from the sap of plants belonging to the Euphorbia genus.[1] The sap of Euphorbia peplus has a history in traditional medicine for treating various skin conditions, which spurred scientific interest in its constituents.[1] This led to the discovery of ingenol and its derivatives, which have garnered significant attention in medicinal chemistry for their potent biological activities.[2] The most prominent member, ingenol mebutate (ingenol-3-angelate), was the active ingredient in Picato®, a topical treatment for actinic keratosis.[2][3]
The therapeutic potential of these compounds is intrinsically linked to their chemical structure.[2] However, the ingenol core is complex and highly functionalized, presenting significant challenges for synthetic modification.[4] To explore the structure-activity relationships (SAR) and develop more stable and potent analogues, chemists utilize protecting groups to selectively mask reactive functional groups.[1][4] One of the most crucial intermediates in this endeavor is Ingenol-5,20-acetonide.[1] This guide provides a detailed examination of the multifaceted role of the acetonide group in the synthesis, stability, and biological evaluation of ingenol derivatives.
The Role of the Acetonide Group in Synthesis
The primary role of the acetonide group in the context of ingenol chemistry is that of a protecting group for the cis-diol at the C5 and C20 positions of the ingenol scaffold.[1] This protection is a cornerstone of the semi-synthesis of various ingenol esters, enabling controlled and selective modifications at other positions of the molecule.[1][5]
Advantages of Acetonide Protection:
-
Enhanced Stability: The acetonide group increases the stability of the ingenol backbone, which is otherwise prone to degradation and rearrangement.[1]
-
Regioselectivity: By masking the C5 and C20 hydroxyl groups, the acetonide directs functionalization, such as acylation, to the C3 hydroxyl group.[4] This is critical because esterification at the C3 position is a key determinant of the high-potency biological activity of many ingenol derivatives.[2][3]
-
Prevention of Side Reactions: The protection prevents undesired side reactions, such as acyl migration, which can occur when multiple hydroxyl groups of similar reactivity are present.[4] This leads to cleaner reactions and higher overall yields of the desired product.[4]
The use of Ingenol-5,20-acetonide as a starting material offers a more controlled synthetic route compared to starting with unprotected ingenol, which can result in a mixture of products and lower yields.[4] Although this strategy necessitates an additional deprotection step to yield the final active compound, the benefits of improved selectivity and yield often outweigh this drawback.[4]
Impact on Biological Activity and Structure-Activity Relationship (SAR)
The primary molecular target of ingenol derivatives is Protein Kinase C (PKC), a family of enzymes crucial for intracellular signal transduction.[2][6] Ingenol derivatives act as potent PKC activators by binding to the C1 domain, mimicking the action of the endogenous second messenger diacylglycerol (DAG).[5][6]
While the acetonide group is vital for synthesis, the resulting intermediate, Ingenol-5,20-acetonide, is understood to have significantly lower biological activity compared to its C3-acylated counterparts.[3] Direct quantitative data on the bioactivity of Ingenol-5,20-acetonide is limited in published literature.[3] However, SAR studies of the ingenol scaffold provide clear insights:
-
The C3-Ester is Critical: Esterification at the C3 position of the ingenol backbone is crucial for high-potency PKC activation and the subsequent biological effects, such as cytotoxicity and inflammatory responses.[2][3]
-
Low Potency of Precursors: The parent compound, ingenol, which lacks the C3-ester, binds to PKC with a much lower affinity (dissociation constant, Ki, of 30 µM) and exhibits biological activity in the micromolar to millimolar range.[3][6] It is inferred that Ingenol-5,20-acetonide, also lacking the critical C3-ester, is a significantly weaker activator of PKC.[3]
-
Use as a Negative Control: Due to its expectedly reduced binding affinity, Ingenol-5,20-acetonide serves as an excellent negative control in PKC binding assays.[7] Its use helps to demonstrate the specificity of the interaction between active ingenol esters (like Ingenol-3-angelate) and the PKC C1 domain.[7]
Data Presentation
The following tables summarize the physicochemical properties of the intermediate and the comparative biological activity of key ingenol compounds.
Table 1: Physicochemical Properties of Ingenol-5,20-acetonide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₃₂O₅ | [1] |
| Molecular Weight | 388.50 g/mol | [1] |
| Appearance | White Solid | [1] |
| Solubility | Soluble in DMSO, Methanol, Acetone, Dichloromethane, Ethyl Acetate | [1] |
| Storage | -20°C for long-term storage |[1] |
Table 2: Comparative Biological Activity of Ingenol Derivatives
| Compound | PKC Binding Affinity (Ki) | In Vitro Cytotoxicity (IC50) | Key Structural Feature |
|---|---|---|---|
| Ingenol | 30 µM | Micromolar to Millimolar range | Unsubstituted hydroxyls at C3, C5, C20 |
| Ingenol-5,20-acetonide | Not reported, expected to be very low | Not reported, expected to be very low | Acetonide at C5, C20; free hydroxyl at C3 |
| Ingenol Mebutate (Ingenol-3-angelate) | Low nanomolar range | Nanomolar range | Angelate ester at C3 |
Signaling Pathways Modulated by Ingenol Derivatives
The activation of PKC by potent ingenol derivatives like ingenol mebutate initiates a downstream signaling cascade that leads to its dual mechanism of action: rapid induction of cell necrosis followed by a targeted immune response.[1] A key pathway involved is the PKC/MEK/ERK signaling cascade.[1]
-
PKC Activation: The ingenol derivative binds to and activates PKC, with a particular affinity for the delta isoform (PKCδ).[1][5]
-
MEK Phosphorylation: Activated PKCδ phosphorylates and activates MEK (MAPK/ERK kinase).[1]
-
ERK Phosphorylation: Activated MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase).
-
Cellular Response: This signaling cascade culminates in various cellular responses, including the induction of inflammatory cytokines and, at higher concentrations, programmed cell death or necrosis.[1][8]
Experimental Protocols
Detailed methodologies are essential for researchers working with ingenol derivatives. The following are protocols for key experiments cited in the literature.
Protocol 1: General Synthesis of an Ingenol Derivative
This protocol exemplifies the synthesis of an ingenol ester at the C3 position using Ingenol-5,20-acetonide as the starting material.
-
Acylation (Coupling):
-
Dissolve Ingenol-5,20-acetonide in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane).[4]
-
Add the desired acylating agent (e.g., an acid anhydride or acyl chloride) in excess.
-
Add a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), and a non-nucleophilic base like diisopropylethylamine (DIPEA).[4]
-
The reaction can be run at room temperature or heated (e.g., microwave irradiation at 150°C) to drive it to completion.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with an organic solvent like ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude protected intermediate by column chromatography on silica (B1680970) gel.[1]
-
-
Deprotection:
-
Dissolve the purified, protected ingenol ester in a protic solvent system, such as aqueous acetic acid.
-
Stir the reaction at room temperature until the acetonide group is completely removed, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure and purify the final product by chromatography to yield the desired ingenol-3-acylate.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cell lines (e.g., keratinocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the ingenol derivatives (and vehicle control, e.g., DMSO) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[3]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]
Protocol 3: [³H]PDBu Competitive PKC Binding Assay
This radioligand displacement assay determines the binding affinity of a test compound to a specific PKC isoform.[7]
-
Materials: Purified recombinant human PKC isoforms, radioligand [³H]phorbol-12,13-dibutyrate ([³H]PDBu), test compounds, phosphatidylserine (B164497) (PS), and appropriate buffers.[7]
-
Assay Setup: In a multi-well plate, combine the PKC isoform, [³H]PDBu at a concentration near its dissociation constant (Kd), and lipids (PS) in the assay buffer.
-
Competition: Add varying concentrations of the test compound (e.g., Ingenol-3-angelate) or the negative control (Ingenol-5,20-acetonide). Include wells for total binding (no competitor) and non-specific binding (excess cold PDBu).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the protein-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound [³H]PDBu.
-
Detection: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to obtain an IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu used.[7]
Conclusion
The acetonide group plays an indispensable, albeit indirect, role in the development and understanding of potent ingenol derivatives. While Ingenol-5,20-acetonide itself is not a potent biological agent, its function as a stable, protected intermediate is pivotal.[1] It provides a strategic chemical handle that allows for the regioselective functionalization of the complex ingenol core, a critical step in synthesizing potent PKC activators like ingenol mebutate.[4] Furthermore, its use as a negative control in biological assays is crucial for validating the specific interactions of its more active counterparts.[7] A thorough understanding of the synthesis, properties, and strategic application of Ingenol-5,20-acetonide is therefore essential for researchers in medicinal chemistry and drug development aiming to harness the therapeutic potential of the ingenane (B1209409) diterpenoids.[1]
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ingenol Mebutate, the Parent Compound of Ingenol-5,20-acetonide-3-O-angelate
Disclaimer: Direct experimental data on the pharmacokinetics and pharmacodynamics of Ingenol-5,20-acetonide-3-O-angelate are not available in the public domain. This technical guide provides a comprehensive overview of its parent compound, Ingenol (B1671944) Mebutate (also known as PEP005), to serve as a foundational reference for researchers. The introduction of an acetonide group at the C-5 and C-20 positions in this compound is hypothesized to increase its lipophilicity, which may alter its penetration, distribution, and potentially render it a pro-drug that requires in-vivo cleavage to an active form. All data and pathways described below pertain to Ingenol Mebutate.
Introduction to Ingenol Mebutate
Ingenol Mebutate is a diterpene ester extracted from the sap of the plant Euphorbia peplus. It is the active ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis (AK), a common premalignant skin condition.[1] Its therapeutic effect is attributed to a dual mechanism of action: inducing rapid, localized necrosis of dysplastic keratinocytes and promoting an inflammatory response that leads to the elimination of residual tumor cells.[2][3]
Pharmacokinetics
The pharmacokinetic profile of Ingenol Mebutate is characterized by minimal systemic absorption following topical application, which is a key safety feature of the drug.
Absorption
-
Low Systemic Exposure: Following topical application of Ingenol Mebutate gel at clinically recommended concentrations (0.015% for face/scalp and 0.05% for trunk/extremities) on areas up to 25 cm², systemic levels of the drug and its metabolites are generally below the lower limit of quantification (LLOQ) of 0.1 ng/mL.[4][5]
-
Maximum Use Conditions: In a study where Ingenol Mebutate gel was applied to larger areas of approximately 250 cm², subnanomolar systemic exposure (0.235–0.462 nM) was detected in a small number of patients.[6] This low level of systemic exposure did not result in any clinically relevant systemic adverse reactions.[6]
-
Percutaneous Absorption: In vitro studies using human skin preparations have shown that percutaneous absorption of Ingenol Mebutate is low, ranging from 0.16% to 1.93%.[7]
Distribution
Due to the negligible systemic absorption, the distribution of Ingenol Mebutate is primarily localized to the epidermis and dermis at the site of application.[8]
Metabolism
-
Local Metabolism: While systemic metabolism is limited due to low absorption, in vitro studies with human hepatocytes indicate that Ingenol Mebutate undergoes significant metabolism, primarily through hydrolysis and hydroxylation.[5]
-
Primary Metabolites: The main metabolites identified are PeP015 and PeP025.[4] However, in clinical pharmacokinetic studies, these metabolites were also below the LLOQ in blood samples.[4][6]
Excretion
Given the lack of quantifiable systemic exposure, the excretion pathways for Ingenol Mebutate in humans have not been fully characterized.
Quantitative Pharmacokinetic Data for Ingenol Mebutate
| Parameter | Species | Dose/Route | Treatment Area | Cmax | Systemic Exposure | Reference |
| Systemic Absorption | Human | 0.05% gel, topical | 100 cm² | Not Quantifiable (<0.1 ng/mL) | No quantifiable systemic exposure | [4] |
| Systemic Absorption | Human | 0.027% - 0.06% gel, topical | ~250 cm² | 0.235–0.462 nM (in 10 of 61 patients) | Subnanomolar levels | [6] |
| Percutaneous Absorption | Human (in vitro) | 0.01%, 0.1%, 0.05% gel | N/A | N/A | 0.16% - 1.93% of applied dose | [7] |
Pharmacodynamics
The pharmacodynamic effects of Ingenol Mebutate are characterized by a rapid onset of cellular necrosis and a robust inflammatory response at the application site.
Mechanism of Action
Ingenol Mebutate has a dual mechanism of action:
-
Direct Cytotoxicity: It is a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform.[2][8] Activation of PKC leads to mitochondrial swelling and disruption of the plasma membrane in dysplastic keratinocytes, resulting in rapid cellular necrosis.[2]
-
Immune-Mediated Response: The initial necrosis releases pro-inflammatory cytokines and chemokines, which recruit and activate immune cells, predominantly neutrophils.[2][3] These neutrophils then participate in antibody-dependent cell-mediated cytotoxicity (ADCC), helping to eliminate any remaining atypical cells.[2][8]
Signaling Pathways
The primary signaling pathway implicated in the action of Ingenol Mebutate is the PKC pathway. Activation of PKCδ by Ingenol Mebutate can trigger downstream signaling cascades, including the MEK/ERK pathway, which contributes to the induction of cell death.[9] Furthermore, this pathway leads to the induction of interleukin decoy receptors IL1R2 and IL13RA2.[9]
Quantitative Pharmacodynamic Data for Ingenol Mebutate
| Parameter | Model | Concentration/Dose | Effect | Reference |
| Cell Viability | Primary keratinocytes, SCC cells | 100 nmol/L | Inhibition of viability and proliferation | [9] |
| Ki-67 Index Reduction | Non-melanoma skin cancer models | 0.015% gel, 3 topical applications | Up to 70% decrease in proliferation marker | [10] |
| Clinical Lesion Reduction | Human (AK on hands/forearms) | 0.05% gel, 2 consecutive days | 43.8% reduction in AK lesions | [11] |
Experimental Protocols
Pharmacokinetic Analysis in Humans
Objective: To determine the systemic exposure of Ingenol Mebutate and its metabolites after topical application.
Methodology:
-
Study Population: Patients with actinic keratosis.
-
Treatment: Application of Ingenol Mebutate gel (e.g., 0.05%) to a defined treatment area (e.g., 100 cm²) for a specified duration (e.g., 2 consecutive days).[4]
-
Blood Sampling: Whole blood samples are collected at pre-defined time points, such as pre-dose on Day 1, pre-dose on Day 2, and at multiple time points (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours) following the final application.[4][5]
-
Bioanalysis: Blood samples are analyzed for Ingenol Mebutate and its primary metabolites (PeP015 and PeP025) using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] The lower limit of quantification (LLOQ) is typically set at 0.1 ng/mL.[4][5]
References
- 1. Pharmacology Update: Ingenol Mebutate Gel (Picato) |… | Clinician.com [clinician.com]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 4. Tolerability and Pharmacokinetics of Ingenol Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm2 on the Forearm(s) of Patients with Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics of ingenol mebutate gel under maximum use conditions in large treatment areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Biological Effects of Ingenol Mebutate Gel in Moderate to Severe Actinic Fields Assessed by Reflectance Confocal Microscopy: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Protein Kinase C: An In-depth Technical Guide to the Cellular Targets of Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate, a synthetic precursor to the potent Protein Kinase C (PKC) activator Ingenol-3-angelate (ingenol mebutate), has been a subject of significant interest in dermatological oncology. While the activation of PKC isoforms is a well-established mechanism of action for ingenol (B1671944) mebutate, driving both cytotoxic and inflammatory responses, a growing body of evidence reveals that its cellular interactions extend beyond this kinase family.[1][2] Advanced chemical proteomics have identified additional protein targets that are not engaged by canonical PKC activators, suggesting a more complex and nuanced mechanism of action.[3][4]
This technical guide provides a comprehensive overview of the known cellular targets of ingenol mebutate, the active form of this compound, beyond PKC. It is designed to equip researchers, scientists, and drug development professionals with detailed information on these alternative targets, the experimental methodologies used for their identification and validation, and the downstream signaling pathways they modulate. All quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Primary Non-PKC Target: SLC25A20
The most extensively characterized non-PKC target of ingenol mebutate is the mitochondrial carnitine/acylcarnitine translocase, SLC25A20.[3][4] This integral membrane protein is crucial for fatty acid oxidation (FAO) by transporting long-chain acylcarnitines into the mitochondrial matrix.[3] The interaction of ingenol mebutate with SLC25A20 is notably independent of PKC activation, as the canonical PKC agonist, 12-O-tetradecanoylphorbol-13-acetate (TPA), does not inhibit its function.[3][4]
Quantitative Data on Target Interaction
While the inhibitory effect of ingenol mebutate on SLC25A20 is well-documented, specific binding affinities such as Kd, Ki, or IC50 values for this compound or ingenol mebutate are not extensively reported in the primary literature. The primary evidence for this interaction comes from competitive chemical proteomics and functional assays demonstrating a concentration-dependent inhibition of SLC25A20 activity.
| Target | Compound | Observed Effect | Cell Lines Tested |
| SLC25A20 | Ingenol Mebutate | Inhibition of carnitine/acylcarnitine transport, leading to a buildup of cellular acylcarnitines and blockade of FAO. | HSC-5, HeLa, Keratinocytes |
| SLC25A20 | Ingenol Disoxate | Inhibition of carnitine/acylcarnitine transport. | HSC-5 |
| SLC25A20 | TPA | No significant inhibition of SLC25A20 function. | HSC-5 |
Signaling Pathway and Functional Consequences
The inhibition of SLC25A20 by ingenol mebutate has significant downstream metabolic consequences. By blocking the transport of acylcarnitines into the mitochondria, it effectively halts fatty acid β-oxidation, a critical energy-producing pathway. This disruption of mitochondrial function may contribute to the observed necrotic cell death induced by ingenol mebutate at higher concentrations.[3]
Other Potential Non-PKC Targets
Chemical proteomics studies using a photoreactive and clickable analog of ingenol mebutate, termed "Ing-DAyne," have identified a broader range of potential protein targets.[3] These experiments revealed 28 high-occupancy protein targets that were competitively blocked by an excess of ingenol mebutate but not by its biologically inactive precursor, ingenol.[3] Many of these targets are localized to the endoplasmic reticulum and mitochondria, suggesting a broader impact on cellular organelle function.[3]
| Gene Symbol | Protein Name | Cellular Localization | Putative Function |
| SCCPDH | Saccharopine Dehydrogenase | Mitochondrion | Lysine metabolism |
| PON2 | Paraoxonase 2 | Mitochondrion | Lactonase, antioxidant |
| NUCB1 | Nucleobindin 1 | ER, Golgi | Calcium binding, signaling |
| HSPA5 | Heat Shock Protein Family A (Hsp70) Member 5 | Endoplasmic Reticulum | Protein folding, UPR |
| CALR | Calreticulin | Endoplasmic Reticulum | Calcium binding, chaperone |
| CANX | Calnexin | Endoplasmic Reticulum | Protein folding, chaperone |
Experimental Protocols
Chemical Proteomics for Target Identification
This method was employed to identify the direct binding partners of ingenol mebutate in an unbiased manner within a cellular context.[3]
1. Synthesis of the "Ing-DAyne" Probe:
-
A photoreactive diazirine group and a clickable alkyne handle are chemically synthesized onto the ingenol backbone. The diazirine allows for UV-light-induced covalent cross-linking to target proteins, while the alkyne enables the subsequent attachment of reporter tags via "click" chemistry.
2. Cell Treatment and UV Cross-linking:
-
Cultured human cells (e.g., HSC-5, HeLa, or primary keratinocytes) are incubated with the Ing-DAyne probe (typically 10 µM for 30 minutes).
-
For competition experiments, cells are pre-incubated with a 10-fold excess of ingenol mebutate or ingenol for 30 minutes prior to adding the probe.
-
The cells are then irradiated with UV light (350-365 nm) on ice for 15-30 minutes to induce covalent cross-linking of the probe to its binding partners.
3. Cell Lysis and "Click" Chemistry:
-
Following irradiation, cells are harvested and lysed.
-
The proteome is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide (B81097) for in-gel visualization) to the alkyne handle of the probe.
4. Enrichment and Mass Spectrometry:
-
Biotin-tagged protein complexes are enriched using streptavidin affinity chromatography.
-
The enriched proteins are digested into peptides and analyzed by quantitative mass spectrometry (e.g., SILAC or isotopic reductive dimethylation labeling) to identify and quantify the proteins that were specifically bound to the Ing-DAyne probe and competed off by ingenol mebutate.
Fatty Acid Oxidation (FAO) Assay
This functional assay is used to confirm the inhibitory effect of ingenol mebutate on SLC25A20 activity by measuring the rate of fatty acid oxidation.
1. Cell Culture and Treatment:
-
Cells (e.g., HSC-5) are cultured in appropriate media.
-
Cells are treated with varying concentrations of ingenol mebutate or vehicle control (DMSO) for a specified time (e.g., 3 hours).
2. Substrate Incubation:
-
The culture medium is replaced with a medium containing a radiolabeled fatty acid substrate, such as [14C]palmitic acid, complexed to BSA.
3. Measurement of 14CO2 Production:
-
During the incubation period, the cells metabolize the [14C]palmitic acid, releasing 14CO2 as a product of FAO.
-
The produced 14CO2 is trapped using a suitable capturing agent (e.g., a filter paper soaked in NaOH) placed in the sealed culture vessel.
4. Scintillation Counting:
-
The amount of trapped 14CO2 is quantified by liquid scintillation counting.
-
A decrease in 14CO2 production in ingenol mebutate-treated cells compared to control cells indicates inhibition of FAO.
Acylcarnitine Profiling by LC-MS/MS
This targeted metabolomics approach is used to measure the accumulation of acylcarnitines, the substrates of SLC25A20, as a direct consequence of its inhibition.
1. Cell Culture and Treatment:
-
Cells are treated with ingenol mebutate or vehicle control as described for the FAO assay.
2. Metabolite Extraction:
-
After treatment, the cells are harvested, and metabolites are extracted using a solvent system, typically a mixture of methanol, acetonitrile, and water.
3. LC-MS/MS Analysis:
-
The extracted metabolites are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Specific acylcarnitine species are identified and quantified based on their mass-to-charge ratio and fragmentation patterns.
4. Data Analysis:
-
The levels of various acylcarnitine species in ingenol mebutate-treated cells are compared to those in control cells. An accumulation of long-chain acylcarnitines is indicative of SLC25A20 inhibition.
Conclusion
The biological activity of this compound, through its active form ingenol mebutate, is not solely dependent on its interaction with PKC. The identification and validation of SLC25A20 as a direct, PKC-independent target reveals a distinct mechanism involving the disruption of mitochondrial fatty acid metabolism. Furthermore, proteomic studies suggest a wider array of potential off-target interactions within the endoplasmic reticulum and mitochondria. A comprehensive understanding of these non-PKC targets is crucial for a complete elucidation of the compound's mechanism of action, its therapeutic effects, and its potential toxicities. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of these and other novel cellular targets of ingenol derivatives.
References
-
Hampson, P., et al. (2014). Ingenol mebutate: a new option for the treatment of actinic keratosis. British Journal of Dermatology, 171(6), 1235-1244.
-
Ogbourne, S. M., et al. (2017). Ingenol mebutate, a novel topical drug for actinic keratosis, is a potent and selective activator of protein kinase C. Journal of Investigative Dermatology, 137(5), 1076-1084.
-
Parker, C. G., et al. (2017). Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs. ACS Central Science, 3(12), 1276–1285.[3][4]
-
Cravatt, B. F., & Baran, P. S. (2017). Natural Products as Probes of Cellular Function. ACS Central Science, 3(12), 1239-1241.
References
- 1. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
How to use Ingenol-5,20-acetonide-3-O-angelate in cell culture experiments
An important note for researchers: A thorough review of scientific literature indicates that Ingenol-5,20-acetonide-3-O-angelate is primarily a key synthetic intermediate used in the semi-synthesis of its more biologically active and extensively studied counterpart, Ingenol-3-angelate (I3A, also known as Ingenol (B1671944) Mebutate or PEP005).[1][2][3][4][5] Direct biological activity data for this compound is not widely available.[2][6][7]
Therefore, this guide focuses on the well-characterized activities and protocols for Ingenol-3-angelate. The information presented provides a robust predictive framework for designing and interpreting cell culture experiments with this compound, which may act as a pro-drug or possess similar biological properties upon potential intracellular deprotection.[1] Researchers are strongly advised to perform initial dose-response studies to determine the optimal working concentrations for their specific experimental setup.[7]
Mechanism of Action: Protein Kinase C (PKC) Activation
The primary mechanism of action for ingenol compounds like Ingenol-3-angelate is the potent activation of Protein Kinase C (PKC) isoforms.[2][3][6][8] I3A functions as a diacylglycerol (DAG) analogue, binding with high affinity to the C1 domain found in classical (cPKCs: α, βI, βII, γ) and novel (nPKCs: δ, ε, η, θ) PKC isoforms.[8][9] This binding event recruits PKC enzymes from the cytosol to cellular membranes, inducing a conformational change that activates them to phosphorylate target substrates.[8] This activation initiates a cascade of downstream signaling events that are highly dependent on the specific PKC isoforms expressed in a given cell type, leading to diverse biological outcomes.[8]
Signaling Pathways
The cellular effects of Ingenol-3-angelate are dictated by the specific downstream pathways engaged by different PKC isoforms.
1. Pro-Apoptotic Signaling in Cancer Cells: In many cancer cell lines, the pro-apoptotic effects of I3A are primarily mediated by the activation of PKC-δ .[8][10][11] This activation leads to a coordinated signaling shift that promotes cell death through:
-
Activation of the Ras/Raf/MAPK Pathway : Leads to increased phosphorylation and activation of ERK1/2, JNK, and p38 MAPK.[9]
-
Inhibition of the PI3K/AKT Pathway : Reduces the levels of phosphorylated (active) AKT, a critical pro-survival kinase.[9][10]
-
Downregulation of NF-κB : In melanoma cells, I3A has been shown to downregulate the pro-survival NF-κB signaling pathway.[8][12]
2. Pro-Survival Signaling in T-Lymphocytes: In stark contrast, I3A provides a potent pro-survival signal to T-cells. This effect is mediated by PKC-θ , which is highly expressed in T-cells.[8] Activation of PKC-θ by I3A triggers the canonical NF-κB pathway, leading to the increased expression of anti-apoptotic proteins and promoting T-cell survival and proliferation.[8]
Quantitative Data
The following tables summarize the binding affinities of Ingenol-3-angelate for various PKC isoforms and its cytotoxic potency in different human cancer cell lines.
Table 1: Binding Affinities (Kᵢ) of Ingenol-3-angelate for PKC Isoforms Binding affinities were determined via competitive displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu).
| PKC Isoform | Binding Affinity (Kᵢ, nM) |
|---|---|
| PKC-α | 0.300 ± 0.020 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
(Data sourced from Kedei et al. as cited in[3][8][9])
Table 2: IC₅₀ Values of Ingenol-3-angelate in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
|---|---|---|
| WEHI-231 | B-cell lymphoma | 1.41 ± 0.255 |
| HOP-92 | Non-small cell lung cancer | 3.24 ± 2.01 |
| Colo-205 | Colorectal adenocarcinoma | 11.9 ± 1.307 |
| A2058 | Melanoma | ~38,000 |
| HT144 | Melanoma | ~46,000 |
Experimental Protocols
Protocol 1: Compound Preparation and Handling
This protocol describes the proper reconstitution and storage of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Reconstitution:
-
Storage:
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating cells.[7]
-
Crucial: Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (typically ≤0.5%) and include a vehicle control (medium with the same final DMSO concentration) in all experiments.[7][13]
-
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]
Materials:
-
Cells seeded in a 96-well plate
-
Ingenol compound working solutions
-
Vehicle control medium (containing DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] Incubate overnight (or until cells are well-adhered and in a logarithmic growth phase).
-
Compound Treatment:
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to a purple formazan (B1609692) precipitate.[7][13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]
Materials:
-
Cells treated with the ingenol compound
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells with the compound for the desired time. Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1x10⁶ cells/mL.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Differentiate cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Protocol 4: Analysis of Signaling Pathway Modulation (Western Blotting)
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PKC signaling pathway.[1][13]
Materials:
-
Cells treated with the ingenol compound for various time points
-
RIPA buffer (or other lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKCδ, anti-PKCδ, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in ice-cold RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Wash the membrane and detect protein bands using an ECL substrate and an imaging system.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of an ingenol compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Standard Experimental Protocol for Ingenol-5,20-acetonide-3-O-angelate and its Active Analogue, Ingenol-3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of its more biologically active and extensively studied analogue, Ingenol-3-angelate (I3A, also known as PEP005 or Ingenol (B1671944) Mebutate).[1][2][3] While this compound's primary role is that of a precursor, it is structurally similar to the active compound and may act as a pro-drug.[3] This document provides a comprehensive overview of the standard experimental protocols and signaling pathways associated with Ingenol-3-angelate, which are largely applicable for investigating the biological effects of this compound.
The primary mechanism of action for this class of compounds is the activation of Protein Kinase C (PKC) isoforms.[4][5][6] As a diacylglycerol (DAG) analogue, Ingenol-3-angelate binds to the C1 domain of classical and novel PKC isoforms, leading to their activation and subsequent downstream signaling cascades.[4] This activation can result in diverse biological outcomes, including apoptosis in cancer cells and pro-survival signals in T-cells.[4]
Data Presentation
In Vitro Anticancer Activity of Ingenol-3-angelate (PEP005)
| Cell Line | Cell Type | IC50 | Reference |
| A2058 | Human Melanoma | ~38 µM | [7] |
| HT144 | Human Melanoma | ~46 µM | [7] |
| WEHI-231 | Murine B-cell Lymphoma | 1.41 nM | [7] |
| HOP-92 | Human Lung Carcinoma | 3.24 nM | [7] |
Protein Kinase C (PKC) Inhibition Constants (Ki) for Ingenol Mebutate (PEP005)
| PKC Isoform | Ki (nM) |
| PKCα | 0.1 |
| PKCβ | 0.1 |
| PKCγ | 0.1 |
| PKCδ | 0.1 |
| PKCε | 0.1 |
| PKCη | 0.1 |
| PKCθ | 0.2 |
Data compiled from various sources.
Signaling Pathways
The biological effects of Ingenol-3-angelate are mediated through the modulation of several key signaling pathways, primarily downstream of PKC activation.
Caption: Ingenol-3-angelate signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of Ingenol-3-angelate, which can be adapted for this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of the compound on cell viability and proliferation.[3][5]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Ingenol-3-angelate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of Ingenol-3-angelate in complete culture medium. Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 24-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[3] Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect changes in the expression and phosphorylation of proteins in the PKC signaling pathway.[3][7]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PKCδ, anti-phospho-PKCδ, anti-ERK, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro characterization of ingenol compounds.
Caption: Workflow for in vitro compound testing.
References
Application Notes and Protocols: Determining the Effective Concentration of Ingenol-5,20-acetonide-3-O-angelate for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of Ingenol-5,20-acetonide-3-O-angelate for in vitro assays. While this compound is often a synthetic precursor, its biological activity is primarily attributed to its deprotected form, Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC).[1][2] The protocols and data presented herein are largely based on the extensive research conducted on Ingenol-3-angelate and provide a robust framework for investigating this class of compounds.
Mechanism of Action
Ingenol-3-angelate functions as a diacylglycerol (DAG) analog, binding to the C1 domain of classical and novel PKC isoforms with high affinity, leading to their activation.[3] This activation of PKC, particularly the delta isoform (PKCδ), initiates a cascade of downstream signaling events.[4][5][6] These signaling pathways, including the Ras/Raf/MAPK and PI3K/AKT pathways, are crucial in regulating cellular processes such as proliferation, apoptosis, and inflammation.[4][6][7] In many cancer cell lines, the activation of PKCδ by ingenol compounds leads to pro-apoptotic signaling.[3]
Signaling Pathway of Ingenol Derivatives
Caption: Signaling cascade initiated by Ingenol-3-angelate.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Ingenol-3-angelate (PEP005) and other ingenol derivatives across various cancer cell lines. Due to limited specific data for this compound, the data for its active form is presented as a primary reference. A preliminary dose-response experiment for Ingenol-5,20-acetonide is recommended to be performed in a range of 0.01 µM to 100 µM.[8]
Table 1: In Vitro Cell Line Sensitivity (IC50) to Ingenol Mebutate (PEP005) [2]
| Cell Line | Cell Type | IC50 (nM) |
| WEHI-231 | B-cell lymphoma | 1.41 ± 0.255 |
| HOP-92 | Non-small cell lung cancer | 3.24 ± 2.01 |
| Colo-205 | Colorectal adenocarcinoma | 11.9 ± 1.307 |
| Colo205-R | Ingenol Mebutate-resistant | >10,000 |
Table 2: Cytotoxicity of 3-O-angeloyl-20-O-acetyl ingenol (AAI) in Human Cancer Cell Lines [8]
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.44 |
| Jurkat | Acute T-cell Leukemia | 0.35 |
| HL-60 | Acute Promyelocytic Leukemia | 0.17 |
| A549 | Lung Carcinoma | >10 |
| HeLa | Cervical Carcinoma | 0.33 |
Table 3: Induction of Apoptosis and Necrosis by 3-O-angeloyl-20-O-acetyl ingenol (AAI) in K562 Cells [5]
| Treatment | Concentration (nM) | Incubation Time (h) | Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 0 | 18 | 1.64 | 0.16 |
| AAI | 250 | 18 | 10.6 | - |
| AAI | 500 | 18 | 9.7 | 6.59 |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT/WST-1)
This protocol is used to determine the effect of the compound on cell viability and proliferation.[1][9]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or WST-1 reagent
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for 24-72 hours.[1]
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.[9]
-
Data Acquisition: If using MTT, dissolve the formazan (B1609692) crystals in DMSO.[8] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1][4]
Workflow for In Vitro Compound Testing
Caption: General workflow for in vitro characterization.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis.[1][9]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.[9]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[1][10]
-
Staining: Resuspend the cells in 1X Binding Buffer.[10] Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1][9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic cells.[1][5]
Western Blotting for Protein Kinase C (PKC) Pathway Activation
This protocol is used to detect changes in the expression and phosphorylation of proteins in the PKC signaling pathway.[1][9]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PKCδ, anti-phospho-PKCδ, anti-ERK, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][4]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies followed by HRP-conjugated secondary antibodies.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Preparation of Stock and Working Solutions
Proper formulation is critical for reliable and reproducible results.
Stock Solution Preparation:
-
Solvent: Dissolve this compound in an organic solvent such as DMSO.[11]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]
In Vitro Working Solution Preparation:
-
Further dilute the stock solution in an appropriate cell culture medium to the desired final concentrations.
-
The final concentration of the organic solvent (e.g., DMSO) should be non-toxic to the cells, typically less than 0.5%.[1][8]
-
Prepare fresh aqueous solutions daily.[1]
Logical Flow for Determining Effective Concentration
Caption: Logical workflow for concentration determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Application of Ingenol-5,20-acetonide-3-O-angelate in Pancreatic Cancer Research Models
A Comprehensive Guide for Researchers
Introduction
Ingenol Mebutate has demonstrated notable efficacy in inhibiting the growth of pancreatic cancer cells in vitro.[5][6] Its mechanisms of action are multifaceted, primarily involving the activation of the STING (Stimulator of Interferon Genes) pathway and the modulation of Protein Kinase C (PKC) signaling, which can lead to direct cytotoxicity in cancer cells and immune modulation.[5][7][8]
Data Presentation
The following table summarizes the quantitative data on the in vitro efficacy of Ingenol Mebutate against a human pancreatic cancer cell line.
| Compound | Cell Line | Assay | IC50 (nM) | Exposure Time (h) | Reference |
| Ingenol Mebutate | Panc-1 | Cell Viability | 43.1 ± 16.8 | 72 | [5][6] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathways of Ingenol Mebutate in pancreatic cancer.
Caption: General workflow for in vitro evaluation of Ingenol Mebutate.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Ingenol Mebutate on pancreatic cancer cell lines. These protocols are based on standard methodologies and can be adapted for the use of Ingenol-5,20-acetonide-3-O-angelate, assuming it may act as a prodrug or be converted to its active form.[2][9]
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of the compound on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability.[9]
Materials:
-
Pancreatic cancer cells (e.g., Panc-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Ingenol Mebutate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Ingenol Mebutate in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blotting for STING Expression
This protocol is used to detect changes in the expression of specific proteins, such as STING, in response to treatment with Ingenol Mebutate.[5][9]
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
Ingenol Mebutate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-STING, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Treatment: Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Ingenol Mebutate at the desired concentrations for the specified time.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-STING) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL detection system and an imager. Use β-actin as a loading control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.[9]
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
Ingenol Mebutate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with Ingenol Mebutate as described for Western blotting.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer Therapy | Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions | springermedicine.com [springermedicine.com]
- 8. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Identifying Cell Lines Sensitive to Ingenol-5,20-acetonide-3-O-angelate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a synthetic intermediate in the production of Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1] The vast majority of biological and cytotoxic activity is attributed to Ingenol-3-angelate, which has demonstrated significant anti-cancer properties across a range of cell lines.[2][3] These application notes provide a comprehensive guide to identifying cancer cell lines sensitive to treatment, focusing on the active compound, Ingenol-3-angelate.
The primary mechanism of action of Ingenol-3-angelate involves the activation of PKC, particularly the delta isoform (PKCδ).[3] This activation triggers downstream signaling cascades, including the Ras/Raf/MAPK pathway, while inhibiting pro-survival pathways like PI3K/AKT, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells.[4] The sensitivity of cancer cell lines to Ingenol-3-angelate varies, with some leukemia cell lines showing responses in the nanomolar range, while melanoma and colon cancer cell lines typically respond at micromolar concentrations.[2][5]
This document outlines detailed protocols for assessing cell viability, apoptosis, and cell cycle progression following treatment with Ingenol-3-angelate, and provides a summary of reported cytotoxic concentrations in various cancer cell lines to guide researchers in their investigations.
Data Presentation
Table 1: Cytotoxicity of Ingenol-3-angelate (PEP005) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay | Reference(s) |
| A2058 | Human Melanoma | ~38 µM | MTT Assay | [6] |
| HT144 | Human Melanoma | ~46 µM | MTT Assay | [6] |
| HPV-Ker | Human Keratinocyte | 0.84 µM | Not Specified | [7] |
| Colo205 | Human Colon Adenocarcinoma | 10 nM | Not Specified | [3] |
| K562 | Human Chronic Myeloid Leukemia | High Cytotoxicity | Not Specified | [3] |
| HL-60 | Human Acute Promyelocytic Leukemia | Potent at nM concentrations | Not Specified | [3] |
| NB4 | Human Acute Promyelocytic Leukemia | Induces apoptosis at nM concentrations | Caspase-3 Staining | [8][9] |
| HH | Cutaneous T-Cell Lymphoma | Induces apoptosis at 50 nM | Cell Cycle Analysis | [10] |
| HuT-78 | Cutaneous T-Cell Lymphoma | Induces apoptosis at 50 nM | Cell Cycle Analysis | [10] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to determine the concentration of Ingenol-3-angelate that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Ingenol-3-angelate (PEP005)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of Ingenol-3-angelate in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[11]
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of Ingenol-3-angelate. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Ingenol-3-angelate
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Ingenol-3-angelate for a specified time (e.g., 24-48 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Ingenol-3-angelate
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the desired concentrations of Ingenol-3-angelate for the appropriate duration (e.g., 24 hours for melanoma cells).[6]
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cells with PBS and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[3]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[3]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of PKC Pathway Activation
This technique is used to detect the expression and phosphorylation status of PKC isoforms and their downstream targets.
Materials:
-
Cancer cell lines
-
Ingenol-3-angelate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-PKCδ, anti-PKCδ, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with Ingenol-3-angelate for various time points (e.g., 15, 30, 60 minutes). After treatment, wash cells with ice-cold PBS and lyse them.[7]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL substrate.[11]
-
Analysis: Quantify the band intensities and normalize to a loading control.
Mandatory Visualization
Caption: Signaling cascade initiated by Ingenol-3-angelate.
Caption: Workflow for identifying sensitive cell lines.
References
- 1. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Ingenol-5,20-acetonide-3-O-angelate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo administration data for Ingenol-5,20-acetonide-3-O-angelate is not extensively available in public literature. This compound is primarily documented as a key intermediate in the semi-synthesis of the well-studied Protein Kinase C (PKC) activator, Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005).[1][2] The following application notes and protocols are therefore extrapolated from extensive research on Ingenol-3-angelate and other closely related ingenol esters. These guidelines are intended to serve as a robust starting point for the preclinical in vivo evaluation of this compound. It is imperative for researchers to conduct preliminary dose-finding and toxicity studies to establish the safety and optimal dosing for their specific animal models and research questions.
Introduction
This compound is a diterpenoid ester belonging to the ingenane (B1209409) family.[3] Its structural similarity to Ingenol-3-angelate, a potent activator of Protein Kinase C (PKC) isoforms, suggests that it may exhibit comparable biological activities.[4][5] The primary mechanism of action for ingenol esters involves the induction of localized inflammation and direct cytotoxic effects on target cells, making them promising candidates for indications such as topical cancer therapy.[4][6] The acetonide group at the 5 and 20 positions is a protective group used during synthesis, and its presence may influence the compound's pharmacokinetic and pharmacodynamic properties compared to Ingenol-3-angelate.[1]
Data Presentation: In Vivo Administration of Related Ingenol Esters
The following tables summarize quantitative data from in vivo studies using the closely related compound, Ingenol-3-angelate. This information can be used as a reference for designing studies with this compound.
Table 1: Summary of In Vivo Efficacy of Topical Ingenol-3-angelate
| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Nude Mice | Subcutaneous PAM212 (mouse SCC) and B16 (mouse melanoma) xenografts | Single topical application of 25 nmol | Inhibition of tumor growth, induction of subcutaneous hemorrhage and vascular damage.[4] | [4] |
| ICR Mice | DMBA-induced skin carcinogenesis | 25 nmol or 50 nmol, daily for 16 weeks | Dose-dependent suppression of skin tumor development. | [7] |
| SKH1 Mice | Squamous Cell Carcinoma (SCC) | 0.1% gel daily for 3 days | Effective tumor regression.[3] | [3] |
| UV-irradiated Mice | Photodamage and SCC prevention | 5 single applications at 4-week intervals | Prevented progression of histological photodamage and postponed tumor formation.[3] | [3] |
Table 2: Formulation and Administration of Related Ingenol Esters in Animal Models
| Compound | Administration Route | Vehicle | Animal Model | Reference |
| Ingenol-3-angelate | Topical | Acetone (B3395972) | Nude Mice, ICR Mice | [4][7] |
| Ingenol-3-angelate | Topical | Sesame Oil | ICR Mice | [7] |
| Ingenol mebutate | Topical | Gel formulation | C57BL/6 mice | [8] |
| Ingenol 3,5,20-triacetate | Intraperitoneal (i.p.) | Phosphate Buffered Saline (PBS) | NMRI mice | [9] |
Experimental Protocols
The following are detailed, extrapolated protocols for the in vivo administration of this compound based on established methods for Ingenol-3-angelate.
Protocol 1: Topical Administration for Skin Cancer Models
This protocol is adapted from studies demonstrating the efficacy of topical ingenol mebutate on squamous cell carcinoma.[3]
Objective: To evaluate the anti-tumor efficacy of topically applied this compound in a subcutaneous tumor model.
Materials:
-
This compound
-
Vehicle (e.g., Acetone, or a gel formulation)
-
Immunocompromised or syngeneic mice (e.g., Nude mice, SKH1 mice, C57BL/6)
-
Cancer cell line (e.g., murine SCC cell line T7, melanoma cell line B16)
-
Calipers for tumor measurement
-
Anesthesia (if required)
Procedure:
-
Animal Model and Tumor Induction:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
For topical application, dilute the stock solution to the desired concentration in a suitable vehicle such as acetone or a gel-based formulation.[3][10] It is recommended to perform solubility tests to determine optimal formulation parameters.[10]
-
-
Treatment Regimen:
-
Randomly assign mice into treatment and control (vehicle only) groups.
-
Apply a fixed volume of the formulated compound (e.g., 25-50 µL) topically to the tumor and a small surrounding margin.[3]
-
Administer the treatment according to the desired schedule (e.g., once daily for 2-3 consecutive days).[3]
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor for local skin reactions (e.g., erythema, edema, eschar formation) and systemic signs of toxicity (e.g., weight loss, behavioral changes).[3]
-
The primary endpoint could be complete tumor regression at a specified time point (e.g., 30-60 days post-treatment).[3]
-
Secondary endpoints may include histological analysis of tumors.
-
Protocol 2: Intraperitoneal Administration
This protocol is based on the administration of a related ingenol ester, ingenol 3,5,20-triacetate, in a mouse model.[9]
Objective: To evaluate the systemic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., Phosphate Buffered Saline (PBS), or a mixture of DMSO, PEG300, Tween 80, and saline)[3][9]
-
Appropriate mouse strain (e.g., NMRI mice)
-
Syringes and needles for injection
Procedure:
-
Animal Model Preparation:
-
Acclimatize animals to standard housing conditions.
-
-
Formulation Preparation:
-
Prepare a stock solution of this compound in a minimal amount of a suitable solvent like DMSO.
-
Further dilute the stock solution in the final vehicle (e.g., PBS) to the desired concentration for injection. Ensure the final concentration of the organic solvent is minimal and non-toxic.
-
-
Treatment Regimen:
-
Randomly assign mice to treatment and control groups.
-
Administer the formulation via intraperitoneal injection at the desired dosage and schedule (e.g., twice weekly).[9]
-
-
Monitoring and Endpoints:
-
Monitor the animals for any signs of toxicity, including changes in weight, behavior, and overall health.
-
At the end of the study, tissues can be collected for histological or molecular analysis depending on the research question.
-
Visualizations
Signaling Pathway
Ingenol esters are known activators of Protein Kinase C (PKC), which leads to a cascade of downstream events.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Adenoma formation by ingenol 3,5,20-triacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation and Storage of Ingenol-5,20-acetonide-3-O-angelate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC).[1][2][3][4] Given its role as a precursor to a biologically active compound, the proper preparation and storage of this compound stock solutions are critical for ensuring the integrity, stability, and reproducibility of experimental results. These application notes provide detailed protocols for the preparation and storage of this compound, along with important considerations regarding its stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate[1] |
| CAS Number | 87980-68-5[1] |
| Molecular Formula | C₂₈H₃₈O₆[1] |
| Molecular Weight | 470.6 g/mol [5] |
Preparation of Stock Solutions
The high lipophilicity of this compound necessitates the use of organic solvents for the preparation of concentrated stock solutions. It is poorly soluble in aqueous solutions.[2]
Recommended Solvents and Solubility
Based on the properties of the related compound Ingenol Mebutate, the following organic solvents are recommended for dissolving this compound.
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (106.25 mM)[5] | Common solvent for preparing concentrated stock solutions for in vitro assays. |
| Ethanol | Soluble[2] | An alternative to DMSO. |
| Dichloromethane | Soluble[2] | Suitable for chemical synthesis and purification steps. |
| Methanol | Soluble[2] | Can be used for analytical purposes. |
Protocol for Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of compound, add 212.5 µL of DMSO for a 10 mM solution).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.[6]
-
To minimize oxidation, it is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) before adding it to the compound.[6]
-
Aliquot the stock solution into smaller volumes in sterile, amber-colored vials to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing this compound stock solutions.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound stock solutions.
Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 1 year[2] |
| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 1 month[2][6] |
| Stock Solution (in DMSO or Ethanol) | -80°C | Up to 6 months[2][6] or 1 year[5] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Store stock solutions in small, single-use aliquots.[6][7]
-
Protect from Light: Use amber-colored or light-blocking containers.
-
Ensure Proper Sealing: Tightly seal vials to prevent solvent evaporation and moisture absorption.
Stability Considerations
Ingenol esters are known to be susceptible to degradation, which can impact experimental outcomes.
-
Acyl Migration: Basic conditions can promote the migration of the angelate group, leading to the formation of inactive isomers. It is advisable to maintain an acidic to neutral pH in experimental solutions.[7][8]
-
Deprotection: The 5,20-acetonide group is a protecting group that is sensitive to acidic conditions, which can lead to its removal.[7]
-
Hydrolysis: The ester bond can be hydrolyzed under strong acidic or basic conditions.[7]
-
Aqueous Instability: The stability of ingenol derivatives in aqueous solutions like cell culture media can be limited. It is recommended to prepare fresh working solutions from the stock for each experiment.[2]
Preparation of Working Solutions for In Vitro Assays
Stock solutions must be further diluted to prepare working solutions for cell-based assays.
Protocol:
-
Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Further dilute the stock solution in an appropriate aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium to the final desired concentration.[6]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal and non-toxic to the cells, typically below 0.5%.[6]
-
Prepare fresh aqueous working solutions daily for optimal results.[6]
References
Application Notes and Protocols for a Protein Kinase C (PKC) Activation Assay Using Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in cellular signal transduction, regulating a wide array of physiological processes including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The dysregulation of PKC signaling is implicated in the pathophysiology of numerous diseases, most notably cancer, making PKC isoforms attractive therapeutic targets.[1] Ingenol (B1671944) mebutate (Ingenol-3-angelate), a diterpene ester derived from the sap of Euphorbia peplus, is a known potent activator of PKC.[1][3] Ingenol-5,20-acetonide-3-O-angelate, a synthetic intermediate in the preparation of ingenol mebutate, is structurally similar and is anticipated to exhibit comparable PKC-activating properties by mimicking the endogenous ligand diacylglycerol (DAG).[1][3][4]
These application notes provide a comprehensive protocol for assessing the activation of PKC by this compound using a non-radioactive, ELISA-based in vitro kinase assay and a cell-based Western blot analysis of downstream signaling events.
Data Presentation
The following table summarizes the binding affinities of the closely related and well-characterized compound, Ingenol-3-angelate, for various PKC isoforms. This data serves as a reference for the expected activity of ingenol derivatives. It is recommended that researchers perform dose-response experiments to determine the specific activity and isoform selectivity of this compound.
| PKC Isoform | Binding Affinity (Ki) for Ingenol-3-angelate (nM) |
| PKCα | 0.3 ± 0.02 |
| PKCβ | 0.105 ± 0.019 |
| PKCγ | 0.162 ± 0.004 |
| PKCδ | 0.376 ± 0.041 |
| PKCε | 0.171 ± 0.015 |
Data for Ingenol-3-angelate, a structurally related compound, is provided as a reference.
Signaling Pathway
Ingenol derivatives activate classical and novel PKC isoforms by binding to the C1 domain, mimicking the action of diacylglycerol (DAG).[3][4] This binding event induces a conformational change, leading to the translocation of PKC from the cytosol to the cell membrane and subsequent activation of its kinase domain.[4] Activated PKC then phosphorylates a cascade of downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway, such as Raf, MEK, and ERK.[4][5][6]
Experimental Workflow
A general workflow for assessing PKC activation by this compound involves preparing the compound and cellular or in vitro systems, performing the activation assay, and subsequently analyzing the results through various detection methods.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay (ELISA-Based)
This protocol outlines a non-radioactive method to quantify the in vitro activity of purified PKC isoforms upon treatment with this compound. This assay is based on the ELISA principle, utilizing a specific peptide substrate for PKC and a polyclonal antibody that recognizes the phosphorylated form of the substrate.
Materials:
-
Purified recombinant human PKC isoforms (e.g., PKCα, PKCδ)
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)[7]
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control[8][9]
-
Staurosporine (B1682477) as a general kinase inhibitor (negative control)
-
DMSO (vehicle control)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions provided with the PKC Kinase Activity Assay Kit.
-
Compound Dilution: Prepare a serial dilution of this compound in Kinase Assay Dilution Buffer. A suggested starting concentration range is 0.1 nM to 10 µM. Also, prepare solutions of PMA (e.g., 100 nM) and staurosporine (e.g., 1 µM).
-
Kinase Reaction:
-
Add 30 µL of the diluted this compound, controls (PMA, staurosporine, DMSO vehicle), or blank (Kinase Assay Dilution Buffer) to the appropriate wells of the PKC substrate microtiter plate.
-
Add 10 µL of diluted active PKC enzyme to each well (except the blank).
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
Terminate the kinase reaction by emptying the wells.
-
Wash the wells four times with 1X Wash Buffer.
-
Add 50 µL of Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells four times with 1X Wash Buffer.
-
Add 50 µL of Anti-Rabbit IgG:HRP Conjugate and incubate for 30 minutes at room temperature.
-
Wash the wells four times with 1X Wash Buffer.
-
Add 50 µL of TMB Substrate and incubate in the dark for 30-60 minutes.
-
Stop the color development by adding 50 µL of Stop Solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Plot the absorbance as a function of the this compound concentration to determine the EC50 value.
Protocol 2: Cell-Based PKC Activation Assay (Western Blot for Phospho-ERK)
This protocol assesses PKC activation in a cellular context by measuring the phosphorylation of a downstream target, Extracellular signal-Regulated Kinase (ERK), via Western blot. Activation of the PKC pathway often leads to the phosphorylation and activation of the ERK/MAPK cascade.[5][6]
Materials:
-
Human keratinocytes or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
PMA (positive control)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment, if necessary.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM), PMA (e.g., 100 nM), or DMSO vehicle for a specified time (e.g., 15, 30, or 60 minutes).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Conclusion
The protocols provided offer a robust framework for researchers and drug development professionals to investigate the activation of Protein Kinase C by this compound. By utilizing both in vitro and cell-based assays, a comprehensive understanding of the compound's potency, efficacy, and mechanism of action can be achieved. It is crucial to perform initial dose-response and time-course experiments to optimize the assay conditions for this specific compound. The insights gained from these studies will be valuable for the potential development of novel therapeutics targeting PKC-mediated cellular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phorbol 12-myristate 13-acetate (PMA), PKC activator (CAS 16561-29-8) (ab120297) | Abcam [abcam.com]
Application Notes: Utilizing Ingenol-5,20-acetonide-3-O-angelate to Induce and Study Apoptosis
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a synthetic derivative of ingenol, a diterpenoid found in the sap of Euphorbia peplus.[1] While this specific acetonide is often a synthetic precursor, its core biological activity is attributed to the Ingenol-3-angelate (I3A, also known as PEP005 or Ingenol Mebutate) moiety.[2] I3A is a potent modulator of signal transduction pathways, primarily by acting as an activator of Protein Kinase C (PKC) isoforms.[2][3] This document provides detailed protocols and data based on the extensive research of Ingenol-3-angelate, which is expected to be representative of the biological activity of its derivatives like this compound.[3] The activation of PKC by these compounds initiates a signaling cascade that can lead to apoptosis in various cancer cell lines, making them valuable tools for cancer research and drug development.[4][5][6]
Mechanism of Action: PKC-Mediated Apoptosis
Ingenol-3-angelate (I3A) functions as a diacylglycerol (DAG) analog, binding with high affinity to the C1 domain of classical and novel PKC isoforms, which leads to their activation.[2][3] In many cancer cells, the pro-apoptotic effects are primarily mediated through the activation of PKC-δ.[3][7] Upon activation, PKC-δ translocates to various cellular compartments, including the mitochondria and nucleus, triggering multiple downstream events:[3][7]
-
MAPK Pathway Activation: Increased phosphorylation and activation of ERK1/2, JNK, and p38 MAPK.[3]
-
PI3K/AKT Pathway Inhibition: Reduced levels of phosphorylated (active) AKT, a critical pro-survival kinase.[2][3]
-
NF-κB Pathway Downregulation: Suppression of the pro-survival NF-κB signaling pathway in certain cancer cells like melanoma.[3][8]
-
Intrinsic Apoptosis Pathway: This signaling cascade converges on the mitochondria, leading to the disruption of the mitochondrial membrane potential, activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), and subsequent activation of caspase-9 and the executioner caspase-3.[7][8][9] Activated caspase-3 then cleaves key cellular substrates, such as PARP, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ingenol-5,20-acetonide-3-O-angelate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a diterpenoid ester belonging to the ingenol (B1671944) family, recognized for its potent biological activities. While it often serves as a key intermediate in the synthesis of more extensively studied compounds like Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005), understanding its intrinsic cytotoxicity is crucial for comprehensive structure-activity relationship (SAR) studies and drug development.[1][2][3][4][5] The primary mechanism of action for ingenol compounds involves the activation of Protein Kinase C (PKC) isoforms, which can trigger a cascade of downstream signaling events leading to cell cycle arrest, apoptosis, and necrosis in various cancer cell lines.[1][3][6][7][8][9]
These application notes provide detailed protocols for a panel of standard cell viability assays to assess the cytotoxic effects of this compound. The methodologies are designed to be adaptable for various cancer cell lines and research settings.
Data Presentation: Cytotoxicity of Ingenol Derivatives
Due to the limited availability of specific cytotoxicity data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for its close structural analog, Ingenol-3-angelate (PEP005), and a related derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI). This information provides a predictive framework for the potential cytotoxic potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ingenol-3-angelate (PEP005) | Colo205 | Colon Cancer | ~0.3 | [2] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | Not specified, but noted as having higher cytotoxicity than ingenol mebutate | [10] |
Note: The cytotoxic activity of ingenol derivatives can be cell-line dependent. It is recommended to determine the IC50 value of this compound in the specific cell line(s) of interest for your research.
Signaling Pathway
The cytotoxic effects of ingenol compounds are primarily mediated through the activation of Protein Kinase C (PKC), particularly the delta isoform (PKCδ).[6][7][8][11] This activation initiates downstream signaling cascades, including the MAPK/ERK pathway, which ultimately lead to apoptosis.[6][9][10]
Proposed signaling pathway of ingenol derivatives in cancer cells.
Experimental Workflow
A systematic approach is essential for accurately evaluating the cytotoxicity of this compound. The following workflow outlines the key experimental stages.
Experimental workflow for in vitro evaluation of ingenol derivatives.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][11][12][13][14][15][16]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)[2]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7][17] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.[2] Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.[7][17] Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2][7]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2][7][11][12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12][16] A reference wavelength of >650 nm can be used for background correction.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][11]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[16][18]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2 x 10^3 to 1 x 10^5 cells/well) in 100 µL of medium and incubate for 24-48 hours.[16]
-
Compound Treatment: Treat cells with the desired concentrations of this compound and incubate for the intended exposure duration.[16]
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.[16] The ratio may vary depending on the kit manufacturer.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[16][18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[16][19] Incubation time may need optimization based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.[16][18] A reference wavelength of around 660 nm can be used for background correction.[16][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][11][17]
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI staining kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48 hours).[17]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.[20][21]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17][20][22]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.[17][22] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[17] Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples by flow cytometry within one hour.[17][20]
-
Data Interpretation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. kumc.edu [kumc.edu]
- 22. bosterbio.com [bosterbio.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Measuring PKC Activation by Ingenol-5,20-acetonide-3-O-angelate via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944) mebutate (also known as Ingenol-3-angelate, PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] PKC is a family of serine/threonine kinases that are crucial regulators of various cellular processes, including cell proliferation, differentiation, and apoptosis.[4] Dysregulation of PKC signaling is implicated in numerous diseases, making it a significant target in drug development.[5][6] Ingenol mebutate and its analogs function as diacylglycerol (DAG) mimetics, binding to the C1 domain of classical and novel PKC isoforms, leading to their activation.[1] This activation can be measured by assessing the phosphorylation status of specific PKC isoforms or their downstream targets, and by observing the translocation of PKC from the cytosol to the membrane.[7][8] This document provides a detailed protocol for utilizing Western blot to measure the activation of PKC in response to treatment with this compound.
Signaling Pathway
This compound, like its parent compound ingenol mebutate, is expected to activate classical (e.g., PKCα, PKCβ) and novel (e.g., PKCδ, PKCε) PKC isoforms.[1][9] This activation triggers downstream signaling cascades, such as the MEK/ERK pathway, which can lead to various cellular responses, including apoptosis in cancer cells.[10][11] The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of PKC activation by this compound.
Experimental Protocol
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated PKC.
Materials
-
Cell line of interest (e.g., SCC13, primary keratinocytes)[10]
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[12]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of PKC activation.
Detailed Steps
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10-100 nM) for different time points (e.g., 15, 30, 45 minutes).[10] Include a vehicle-treated control group.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C with gentle agitation. The dilution will depend on the antibody manufacturer's recommendation (e.g., 1:1000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phospho-PKC signal to the total PKC or a loading control signal.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison.
| Treatment Group | Concentration (nM) | Time (min) | Phospho-PKCδ (Tyr311) / Total PKCδ (Relative Intensity) |
| Vehicle Control | 0 | 45 | 1.00 |
| This compound | 100 | 15 | 2.5 ± 0.3 |
| This compound | 100 | 30 | 4.2 ± 0.5 |
| This compound | 100 | 45 | 3.8 ± 0.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Troubleshooting
-
No or Weak Signal:
-
Ensure efficient protein transfer.
-
Optimize primary and secondary antibody concentrations.
-
Check the activity of the ECL substrate.
-
-
High Background:
-
Increase blocking time or use a different blocking agent.
-
Increase the number and duration of wash steps.
-
Decrease antibody concentrations.
-
-
Non-specific Bands:
-
Optimize antibody dilution.
-
Ensure the specificity of the primary antibody for the target protein.
-
By following this detailed protocol, researchers can effectively measure the activation of PKC by this compound and gain valuable insights into its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detecting PKC phosphorylation as part of the Wnt/calcium pathway in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-PKC (pan) (beta II Ser660) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying the In Vivo Effects of Ingenol-5,20-acetonide-3-O-angelate and its Active Metabolite, Ingenol-3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a synthetic intermediate in the semi-synthesis of its more biologically active counterpart, Ingenol-3-angelate (I3A, also known as PEP005 or Ingenol Mebutate).[1][2] I3A is a potent activator of Protein Kinase C (PKC) isoforms and is the active compound in the FDA-approved drug Picato®, used for the topical treatment of actinic keratosis.[2] Due to the limited publicly available data on the direct in vivo effects of this compound, this document will focus on the extensively studied in vivo effects of Ingenol-3-angelate. It is plausible that this compound may act as a prodrug, converting to Ingenol-3-angelate in vivo to exert its biological effects. These application notes and protocols provide a comprehensive guide for researchers investigating the in vivo properties of this class of compounds in relevant animal models.
Mechanism of Action
The primary mechanism of action of Ingenol-3-angelate is the activation of Protein Kinase C (PKC) isoforms.[3][4] As a diacylglycerol (DAG) analog, I3A binds to the C1 domain of classical and novel PKC isoforms, leading to their activation.[3][5] This activation initiates a cascade of downstream signaling events that can lead to a dual mechanism of action in cancer treatment: direct cytotoxicity and the induction of an inflammatory response.[6] Key signaling pathways modulated by I3A include the NF-κB, MAPK/ERK, and PI3K/AKT pathways.[5][7]
Data Presentation
Table 1: In Vivo Efficacy of Topical Ingenol-3-angelate in Murine Cancer Models
| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Nude Mice | Subcutaneous PAM212 (mouse SCC) and B16 (mouse melanoma) xenografts | Single topical application of 25 nmol | Inhibition of tumor growth, induction of subcutaneous hemorrhage and vascular damage. | [4][8] |
| Nude Mice | Human melanoma xenografts | Not specified | Preclinical activity against human melanoma xenografts. | [4] |
| ICR Mice | DMBA-induced skin carcinoma | Daily topical application of 25 nmol or 50 nmol for 16 weeks | Suppression of skin tumor development. | [9][10] |
| C57BL/6 and Foxn1nu Mice | Mouse and human tumors | Topical application | Suppression of tumor growth, neutrophil influx, and induction of primary necrosis. | [7] |
Table 2: Binding Affinities (Ki) of Ingenol-3-angelate for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki) in nM (mean ± SE) |
| PKC-α | 0.30 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
| Data from in vitro binding assays.[5] |
Signaling Pathways and Experimental Workflows
Caption: Signaling cascade of Ingenol-3-angelate.
Caption: Experimental workflow for in vivo efficacy testing.
Experimental Protocols
Murine Model of Chemically-Induced Skin Carcinogenesis
Objective: To evaluate the effect of topical Ingenol-3-angelate on the development of skin tumors induced by 7,12-Dimethylbenz[a]anthracene (DMBA).[9][10]
Materials:
-
Ingenol-3-angelate (I3A)
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Sesame oil (vehicle for I3A)
-
Acetone (B3395972) (vehicle for DMBA)
-
Female ICR mice (6 weeks old)
-
Electric clippers
-
Pipettes
Procedure:
-
Animal Acclimatization: House female ICR mice under controlled temperature (25 ± 3°C) and humidity (55 ± 5%) with a 12-hour light/dark cycle for at least one week before the experiment. Provide standard laboratory chow and water ad libitum.
-
Hair Removal: One day before the start of the experiment, shave the dorsal skin of the mice using electric clippers.
-
Animal Grouping: Divide the mice into the following groups (n=10-15 per group):
-
Group 1: Vehicle control (Sesame oil)
-
Group 2: DMBA + Vehicle
-
Group 3: DMBA + I3A (25 nmol in 100 µl sesame oil)
-
Group 4: DMBA + I3A (50 nmol in 100 µl sesame oil)
-
-
Tumor Initiation: Topically apply a single dose of DMBA (100 µg in 100 µl acetone) to the shaved dorsal skin of mice in Groups 2, 3, and 4.[9]
-
Treatment: One week after DMBA application, begin the topical treatment with either vehicle or I3A according to the group assignments. Apply the treatment daily for 16 weeks.[9]
-
Monitoring: Observe the mice weekly for the appearance of palpable tumors. Record the number and size of tumors for each mouse using calipers.
-
Endpoint: At the end of the 16-week treatment period, euthanize the mice. Excise the tumors and surrounding skin for further analysis.
Downstream Analysis:
-
Histopathology: Fix skin and tumor samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tumor morphology and inflammatory cell infiltrate.
-
Western Blot: Homogenize tissue samples to extract proteins. Analyze the expression and phosphorylation status of PKC isoforms, NF-κB, Cox-2, and other relevant signaling proteins.[7]
Subcutaneous Xenograft Model
Objective: To assess the anti-tumor efficacy of topically applied Ingenol-3-angelate on subcutaneous tumors.[4]
Materials:
-
Ingenol-3-angelate (I3A)
-
Acetone (vehicle)
-
Nude mice (e.g., Foxn1nu)
-
Cancer cell line (e.g., B16 melanoma, PAM212 squamous cell carcinoma)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
-
Tumor Cell Implantation: Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/ml. Inject 100 µl of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each nude mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Once tumors reach the desired size, randomly assign mice to treatment groups (I3A or vehicle). Topically apply a single dose of 25 nmol of I3A dissolved in acetone to the skin overlying the tumor.[4]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Toxicity Assessment: Monitor the body weight and general health of the animals throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors for further analysis.
Downstream Analysis:
-
Tumor Weight: Weigh the excised tumors at the end of the study.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Vascular Permeability Assay: To assess vascular disruption, inject a fluorescent dye (e.g., Evans blue) intravenously before the endpoint and measure its extravasation into the tumor tissue.[8]
In Vivo PKC Activation Assay
Objective: To confirm the activation of PKC in mouse skin following topical application of Ingenol-3-angelate.[9]
Materials:
-
Ingenol-3-angelate (I3A)
-
Acetone (vehicle)
-
Nude mice
-
Liquid nitrogen
-
Protein extraction buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-PKC, anti-pan-PKC)
Procedure:
-
Animal Treatment: Topically apply a single dose of 25 nmol of I3A dissolved in acetone to a defined area of the dorsal skin of the mice. Use an acetone-only control group.
-
Tissue Collection: After 30 minutes, euthanize the mice and excise the treated skin area.[9]
-
Sample Preparation: Immediately snap-freeze the skin samples in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen skin samples and extract proteins using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot Analysis: Perform Western blotting to detect the levels of phosphorylated (active) and total PKC isoforms.
Conclusion
The animal models and protocols described provide a robust framework for investigating the in vivo effects of this compound, likely through its conversion to the active compound Ingenol-3-angelate. These studies are crucial for elucidating the anti-tumor and pro-inflammatory mechanisms of this class of compounds and for their further development as therapeutic agents. Researchers should perform initial dose-finding and toxicity studies for this compound before commencing large-scale in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Ingenol-5,20-acetonide-3-O-angelate
This technical support guide provides researchers, scientists, and drug development professionals with essential information for overcoming challenges related to the solubility of Ingenol-5,20-acetonide-3-O-angelate. Due to limited direct experimental data for this specific compound, information from the structurally similar and well-characterized active analog, Ingenol (B1671944) Mebutate (ingenol-3-angelate), is used as a primary reference.[1][2] this compound serves as a key intermediate in the semi-synthesis of Ingenol Mebutate, a potent activator of Protein Kinase C (PKC).[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic diterpenoid ester and a direct precursor to Ingenol Mebutate (also known as PEP005).[3][6] The biological activity is primarily associated with its deprotected form, Ingenol Mebutate, which is a potent activator of Protein Kinase C (PKC) isoforms.[7][8] Activation of PKC, particularly PKCδ, triggers downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, leading to cellular responses such as apoptosis in cancer cells.[1][9]
Q2: How should I store the compound for maximum stability?
A2: Proper storage is critical to maintain the integrity of the compound. Recommendations based on related ingenol esters are summarized below.[6]
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 2 years |
| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 1 month |
| Stock Solution (in DMSO or Ethanol) | -80°C | Up to 1-2 years |
Q3: What are the recommended solvents for this compound?
A3: Based on the properties of Ingenol Mebutate, this compound is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, dichloromethane, and methanol.[6][10] It is considered insoluble in water.[7][10] For biological assays, creating a high-concentration stock solution in 100% DMSO is the standard approach.[6][11]
Troubleshooting Guide: Solubility and Experimental Issues
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds.[12][13] Here’s a systematic approach to troubleshoot:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent toxicity.[12] You should always run a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.[14]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution into the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.[12]
-
Sonication and Warming: After dilution, briefly vortexing, sonicating in a water bath, or gently warming the solution to 37°C can help redissolve small precipitates.[13][15][16] Always ensure the solution is clear before adding it to cells.[13]
-
Use of Surfactants/Excipients: For in vivo formulations or if solubility issues persist, consider using solubilizing agents. A common formulation includes PEG300 and Tween-80.[11][17]
Q5: I am observing inconsistent results in my cell viability assays. What could be the cause?
A5: Inconsistent results with potent PKC activators can stem from several factors:[6]
-
Compound Stability in Media: Ingenol derivatives can have limited stability in aqueous solutions. Always prepare fresh dilutions from your frozen stock solution for each experiment.[6]
-
Cell Density: Ensure you use a consistent and optimal cell seeding density for each experiment, allowing cells to adhere overnight before treatment.[6]
-
Complete Dissolution: Incomplete dissolution of the compound leads to inaccurate concentrations. Ensure your stock solution is fully dissolved and that no precipitation occurs upon dilution into the media.[12]
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Keep the final concentration low and consistent across all wells, including controls.[6]
Quantitative Data (Reference: Ingenol Mebutate)
The following tables provide solubility and biological activity data for Ingenol Mebutate, the active analog of this compound.
Table 1: Solubility of Ingenol Mebutate
| Solvent/System | Concentration / Observation |
| DMSO | ≥ 100 mg/mL (232.27 mM)[8][11] |
| Ethanol (100%) | Soluble[10] |
| Methanol | Soluble[10] |
| Dichloromethane | Soluble[10] |
| Water | Insoluble[7][10] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline (In Vivo) | ≥ 2.5 mg/mL (5.81 mM); Clear solution[11] |
| 10% DMSO >> 90% Corn Oil (In Vivo) | ≥ 2.5 mg/mL (5.81 mM); Clear solution[11] |
Table 2: Biological Activity of Ingenol Mebutate (PKC Modulation)
| PKC Isoform | Binding Affinity (Ki) | Activation Potency (EC50) in WEHI-231 cells |
| PKC-α | 0.3 nM[7][8] | 13 ± 2.4 nM[8] |
| PKC-β | 0.105 nM[7][8] | 4.37 ± 0.4 nM (βI), 10.5 ± 2.2 nM (βII)[8] |
| PKC-γ | 0.162 nM[7][8] | 38.6 ± 2.9 nM[8] |
| PKC-δ | 0.376 nM[7][8] | 1.08 ± 0.01 nM[8] |
| PKC-ε | 0.171 nM[7][8] | 0.9 ± 0.13 nM[8] |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[12]
-
Weighing: Accurately weigh the desired amount of the compound.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.[12]
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath or warm it gently to 37°C until the solid is completely dissolved and the solution is clear.[3][13]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[6][12]
Protocol 2: General Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]
-
Compound Preparation: On the day of the experiment, thaw a vial of the stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration remains constant and non-toxic for all treatments.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various compound concentrations (and a vehicle-only control).[6]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 200 µL DMSO) to each well to dissolve the formazan crystals.[6][11]
-
Absorbance Reading: Measure the absorbance of each well using a plate reader at the appropriate wavelength (typically ~570 nm).[6]
Visual Diagrams
Caption: Workflow for preparing this compound for cell-based assays.
Caption: PKC signaling pathway activated by Ingenol Mebutate, the active form of the compound.
Caption: Synthetic relationship between Ingenol and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ingenol mebutate | 75567-37-2 [chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (Ingenol 5,20-acetonide 3-angelate) - 上海一研生物科技有限公司 [m.elisa-research.com]
- 17. Ingenol mebutate | HIV Protease | gp120/CD4 | PKC | TargetMol [targetmol.com]
Assessing the stability of Ingenol-5,20-acetonide-3-O-angelate in different solvents and media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Ingenol-5,20-acetonide-3-O-angelate in various solvents and media. Below are troubleshooting guides and frequently asked questions to ensure the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored as a solid powder at -20°C for up to one year.[1][2] Stock solutions in organic solvents like DMSO or ethanol (B145695) can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][3]
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, dichloromethane, and methanol.[1][2] It has poor solubility in water.[2] For cell-based assays, a concentrated stock solution is typically prepared in DMSO and then diluted into the aqueous cell culture medium.[2]
Q3: What are the primary factors that affect the stability of this compound?
The main stability concerns for this compound are:
-
pH-induced degradation: The angelate ester is susceptible to base-catalyzed acyl migration, a primary degradation pathway.[4][5] The acetonide group is also sensitive to cleavage under acidic conditions.[1][6] For the related compound, ingenol (B1671944) mebutate, stability is optimal at a low pH of around 3.2.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][4]
-
Photodegradation: Exposure to UV or visible light may lead to isomerization or degradation.[1]
-
Oxidation: The molecule's complex polycyclic structure can be susceptible to oxidation.[1]
Q4: How does the stability of this compound compare to its parent compound, ingenol?
Ingenol-5,20-acetonide is considered to have a better shelf life than ingenol.[1] The acetonide protection of the 5- and 20-hydroxyl groups prevents the acyl migrations that ingenol esters are prone to.[1]
Q5: What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a commonly used technique to separate and quantify this compound and its degradation products.[4] When coupled with Mass Spectrometry (LC-MS), it can also be used to identify the structure of these degradation products.[4]
Troubleshooting Guide
This guide provides solutions to common stability-related issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of the compound in solution. | - Prepare fresh working solutions for each experiment from a properly stored stock solution.[5][7] - Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] - If your experimental medium is aqueous, ensure the pH is not basic, as this can accelerate acyl migration.[5] |
| Appearance of unexpected peaks in HPLC analysis. | Acyl migration leading to the formation of isomers or other degradation products. | - To minimize acyl migration, work with solutions at low temperatures and avoid basic pH.[5] - Use buffered solutions if compatible with your experimental setup.[5] - Confirm the identity of new peaks using LC-MS.[5] |
| Precipitation of the compound in aqueous buffers or cell culture media. | Low aqueous solubility of the compound. | - Prepare a concentrated stock solution in a suitable organic solvent like DMSO before diluting it into your aqueous medium.[5][8] - Ensure the final concentration of the organic solvent in your working solution is low (typically <0.5%) to maintain solubility and avoid toxicity in cell-based assays.[3][8] - Perform a preliminary solubility test with your specific buffer system.[5][8] |
| Cloudy or precipitated solution upon dilution in cell culture medium. | Limited aqueous solubility and potential for precipitation. | - Ensure your stock solution is prepared in a suitable solvent like DMSO at a high concentration.[8] - Gently warm your cell culture media to 37°C before adding the compound's stock solution.[8] - Gently vortex the diluted solution before adding it to cells.[8] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Stock Solution Preparation:
-
Weigh the crystalline this compound in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).[9]
-
Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.[9]
-
Vortex thoroughly to ensure complete dissolution.[9] Gentle warming to 37°C and sonication can aid in this process.[3]
-
Store at -20°C for short-term storage or -80°C for long-term storage in small aliquots to minimize freeze-thaw cycles.[2][9]
Working Solution Preparation:
-
Immediately before your experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in the appropriate aqueous buffer or cell culture medium to the final desired concentration.
-
Ensure the final concentration of the organic solvent is low and consistent across all experimental and control groups (typically <0.5%).[3][9]
-
Use the working solution promptly and do not store it for future use.[9]
Protocol 2: Accelerated Stability Testing in Different Media
This protocol outlines a method for assessing the chemical stability of this compound under accelerated conditions.
Materials and Equipment:
-
This compound
-
Solvents and media to be tested (e.g., DMSO, ethanol, PBS at different pH values)
-
pH meter
-
Stability chambers (e.g., set to 40°C/75% RH)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare solutions of the compound at a known concentration in the different solvents and media to be tested. Dispense aliquots into separate vials for each time point to avoid repeated opening of the same sample.[4]
-
Stability Study Design: Place the vials in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity).[4]
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
Analytical Procedure (HPLC):
-
At each time point, dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample using a validated HPLC method to determine the concentration of the parent compound.
-
Monitor for the appearance and growth of any new peaks, which may indicate degradation products.[4]
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.
Visualizations
Caption: Troubleshooting logic for addressing compound instability.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a diterpenoid and a key synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005).[1][2][3][4][5][6][7] Its primary role is to facilitate the specific placement of the angelate group at the C3 position of the ingenol core by protecting the hydroxyl groups at the C5 and C20 positions.[8][9] The final deprotected compound, Ingenol-3-angelate, is a potent activator of Protein Kinase C (PKC) and is the active ingredient in a topical medication for actinic keratosis.[4][10]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, the compound should be stored as a solid powder at -20°C for up to one year.[2] Stock solutions, typically prepared in DMSO or ethanol, should be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] It is advisable to prepare fresh dilutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles.[2][3][11]
Q3: In which solvents is this compound soluble?
This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, dichloromethane, and methanol.[2] It has poor solubility in water.[2] For cell-based assays, a common practice is to create a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[2]
Q4: What is the primary mechanism of action of the active compound, Ingenol-3-angelate?
The deprotected form, Ingenol-3-angelate, is a potent activator of Protein Kinase C (PKC) isoforms, particularly the delta isoform (PKCδ).[1][9][12] Activation of PKC triggers downstream signaling cascades, including the Ras/Raf/MAPK and PI3K/AKT pathways, which can lead to apoptosis and other cellular responses.[1][13]
Q5: Are there any known off-target effects of ingenol compounds?
Yes, a significant off-target effect of ingenol compounds is the inhibition of the mitochondrial carnitine/acylcarnitine carrier protein (SLC25A20), which can disrupt fatty acid oxidation and lead to mitochondrial dysfunction.[14] These off-target effects are typically observed at micromolar concentrations, whereas on-target PKC activation can occur at nanomolar concentrations.[14]
Troubleshooting Guide
Synthesis and Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Low yield during angeloylation | Incomplete reaction due to insufficient activation of angelic acid or steric hindrance. | Ensure complete activation of angelic acid (e.g., as an acid chloride or anhydride). Optimize reaction temperature and time.[8] |
| Formation of multiple products due to non-selective esterification. | Confirm the integrity of the 5,20-acetonide protecting group before proceeding with angeloylation.[8] | |
| Degradation of starting material or product. | Avoid acidic conditions and prolonged exposure to high temperatures during the reaction and workup.[8] | |
| Presence of the tiglate isomer in the final product | Isomerization of the angelate group during the reaction or workup. | Use a high-yielding, stereoconservative esterification method. Avoid acidic conditions and minimize exposure to heat and light.[8] |
| Increased isomerization during purification | On-column isomerization on silica (B1680970) gel. | Use neutral or deactivated silica gel for chromatography. Minimize the time the compound spends on the column. Consider alternative purification methods like preparative HPLC.[8] |
Experimental Inconsistencies
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent results in cell viability assays | Limited stability of the compound in aqueous cell culture media. | Prepare fresh dilutions from your stock solution for each experiment.[2] |
| High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%).[2][3] | |
| Cell density and health can affect outcomes. | Use a consistent cell seeding density and ensure cells are healthy and in the logarithmic growth phase. | |
| Loss of compound activity over time | Degradation of the compound in solution. | Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the pH of your experimental system is not basic, as this can accelerate acyl migration.[11] |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility of the compound. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) before diluting into your aqueous buffer.[11] |
Quantitative Data
Cytotoxicity of Ingenol-3-angelate (PEP005) in various cancer cell lines:
| Cell Line | Cancer Type | IC50 |
| A2058 | Human Melanoma | ~38 µM[15] |
| HT144 | Human Melanoma | ~46 µM[15] |
| WEHI-231 | Murine B-cell Lymphoma | 1.41 nM[6][15] |
| HOP-92 | Human Lung Carcinoma | 3.24 nM[6][15] |
Binding Affinity (Ki) of Ingenol-3-angelate for PKC Isoforms:
| PKC Isoform | Ki (nM) |
| α | 0.1 |
| βI | 0.1 |
| βII | 0.1 |
| γ | 1.3 |
| δ | 2.1 |
| ε | 0.3 |
| η | 0.4 |
| θ | 0.8 |
Data compiled from Medchemexpress.[9]
Experimental Protocols
Semi-synthesis of this compound
-
Protection of Ingenol:
-
Dissolve Ingenol in anhydrous acetone.
-
Add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to obtain Ingenol-5,20-acetonide.[6]
-
-
Angeloylation:
-
Dissolve Ingenol-5,20-acetonide in anhydrous dichloromethane.
-
Add angelic anhydride (B1165640) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.[6]
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2][15]
-
Absorbance Measurement: Read the absorbance at approximately 570 nm.[2]
Western Blotting for PKC Pathway Activation
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][15]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies (e.g., anti-PKCδ, anti-phospho-PKCδ, anti-ERK, anti-phospho-ERK) overnight at 4°C.[1][15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[3][15]
Visualizations
Caption: Workflow for the semi-synthesis of Ingenol-3-angelate.
Caption: Proposed signaling pathway of Ingenol-3-angelate in cancer cells.
Caption: General workflow for in vitro evaluation of ingenol compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate & its Biologically Active Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ingenol-5,20-acetonide-3-O-angelate and its active counterpart, Ingenol-3-angelate (I3A, PEP005). The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and Ingenol-3-angelate (Ingenol Mebutate/PEP005)?
A1: this compound is a key synthetic intermediate. The acetonide group protects the hydroxyl groups at the C5 and C20 positions, allowing for selective modification at the C3 position.[1] The vast majority of biological activity, including Protein Kinase C (PKC) activation, is attributed to Ingenol-3-angelate (I3A), which is the deprotected, active form of the molecule.[2][3]
Q2: What is the primary mechanism of action for the active form, Ingenol-3-angelate?
A2: Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) isoforms.[2][4] It functions as a diacylglycerol (DAG) analog, binding to the C1 domain of classical and novel PKC isoforms.[5][6] This activation triggers a cascade of downstream signaling events that are cell-type dependent.[5]
Q3: Why would a researcher use this compound in an experiment?
A3: A researcher might use this compound as a control or in studies investigating it as a potential pro-drug.[7] However, for studying PKC activation and its downstream effects, Ingenol-3-angelate is the appropriate compound.[3][4]
Q4: What are the major signaling pathways modulated by Ingenol-3-angelate?
A4: Ingenol-3-angelate is known to modulate several key signaling pathways, including:
-
PKC/Ras/Raf/MEK/ERK Pathway: Activation of this pathway is often linked to the pro-apoptotic effects of I3A in cancer cells.[4][8]
-
NF-κB Signaling: In some contexts, like T-lymphocytes, I3A can activate the NF-κB pathway, leading to pro-survival signals.[5] Conversely, in melanoma cells, it has been shown to downregulate NF-κB activity.[9]
-
PI3K/AKT Pathway: I3A has been shown to inhibit this pro-survival pathway in certain cancer cells, contributing to its pro-apoptotic effects.[8][10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable biological effect with this compound. | The acetonide group may be preventing interaction with the target (PKC). This compound is primarily a synthetic intermediate and may have limited direct biological activity.[4][7] | For studying PKC-related signaling and cytotoxicity, use the active form, Ingenol-3-angelate (PEP005).[3] Consider if your experimental system can metabolize the acetonide to the active form. |
| Inconsistent results between experiments. | Issues with compound solubility and stability. I3A can undergo acyl migration in aqueous solutions.[11] | Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and store them at low temperatures.[7] Minimize the time the compound is in aqueous solutions before use. |
| High cytotoxicity observed in non-cancerous cell lines. | Ingenol-3-angelate is a potent PKC activator and can have broad effects on various cell types. | Perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental goals. Titrate the concentration to find a window between the desired effect and off-target toxicity. |
| Difficulty reproducing published IC50 values. | IC50 values are highly dependent on the cell line, cell density, and duration of treatment.[12] | Standardize your experimental protocol, including cell seeding density and treatment duration (e.g., 24, 48, or 72 hours).[13] Always include a positive control with a known IC50 in your assay. |
Data Presentation
Table 1: Binding Affinities (Ki) of Ingenol-3-Angelate for PKC Isoforms
Binding affinities were determined via competitive displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu).
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKC-α | 0.300 ± 0.020 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
| (Data sourced from Kedei et al. as cited in[5]) |
Table 2: In Vitro Cytotoxicity (IC50) of Ingenol-3-angelate (PEP005) in a Cancer Cell Line
| Cell Line | Cancer Type | IC50 (µM) |
| Colo205 | Colon Cancer | ~0.3 |
| (Data sourced from[12]) |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the effect of the compound on cell viability and proliferation.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.[12] Treat the cells with various concentrations for 24-72 hours.[7][13]
-
MTT Addition: After incubation, add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Western Blot for PKC Pathway Activation
This protocol is used to detect changes in the expression and phosphorylation of proteins in the PKC signaling pathway.[3][7]
-
Protein Extraction: Treat cells with the compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody against the protein of interest (e.g., phosphorylated PKC isoforms or downstream targets like ERK).[3]
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Visualizations
Caption: Synthetic relationship of Ingenol compounds.
Caption: Key signaling pathways modulated by I3A.
Caption: Experimental workflow for MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Investigating and minimizing off-target effects of Ingenol-5,20-acetonide-3-O-angelate
Disclaimer: Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate for the well-studied compound Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate and PEP005).[1][2][3] Direct biological data for the acetonide-protected form is limited. This guide leverages the extensive research on Ingenol-3-angelate to provide a framework for investigating and minimizing potential off-target effects, as the biological activities are expected to be closely related upon metabolic activation or in comparative studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of ingenol compounds like Ingenol-3-angelate?
A1: The primary on-target effect is the activation of Protein Kinase C (PKC) isoforms.[4] Ingenol compounds act as diacylglycerol (DAG) analogues, binding to the C1 domain of classical and novel PKC isoforms, which is central to their biological activity, including pro-apoptotic and inflammatory responses.[5]
Q2: What are the known significant off-target effects of ingenol compounds?
A2: A key PKC-independent off-target effect identified is the inhibition of the mitochondrial carnitine/acylcarnitine carrier protein (SLC25A20).[4] This interaction disrupts mitochondrial fatty acid oxidation and can lead to mitochondrial dysfunction, an effect not typically seen with other canonical PKC activators like phorbol (B1677699) esters.[4]
Q3: At what concentrations are the on-target versus off-target effects typically observed?
A3: On-target PKC activation and subsequent effects on cell viability can be observed at nanomolar concentrations (e.g., 10-200 nM) in some cancer cell lines. In contrast, off-target effects on mitochondrial function have been reported at higher, micromolar concentrations (e.g., 200-300 µM).[4]
Q4: How were the mitochondrial off-target effects discovered?
A4: These off-target effects were primarily identified using chemical proteomics.[4] This method involved using a specially designed photoreactive and clickable analog of ingenol mebutate as a probe to label and identify its binding partners within human cells, which were then identified using quantitative mass spectrometry.[4]
Q5: What are the downstream consequences of the on-target and off-target effects?
A5:
-
On-Target (PKC Activation): Activation of PKC can trigger various downstream pathways, such as the MEK/ERK signaling pathway, leading to cellular responses like apoptosis (often mediated by PKC-δ in cancer cells) or cell survival and proliferation (mediated by PKC-θ in T-cells).[5][6]
-
Off-Target (SLC25A20 Inhibition): Inhibition of this mitochondrial transporter blocks the import of acyl-carnitines into the mitochondrial matrix. This impairs fatty acid oxidation, leading to a buildup of cellular acyl-carnitines and contributing to mitochondrial dysfunction and potentially cytotoxicity.[4]
Quantitative Data Summary
Table 1: Binding Affinity of Ingenol-3-angelate for PKC Isoforms Data presented for Ingenol-3-angelate (PEP005), the active form of this compound.
| PKC Isoform | Ki (nM) |
| PKCα | 3.2 |
| PKCβ | 2.1 |
| PKCγ | 2.5 |
| PKCδ | 0.8 |
| PKCε | 1.8 |
| PKCη | 1.1 |
| PKCθ | 0.9 |
| Source: Data derived from studies on Ingenol-3-angelate.[2] |
Table 2: Summary of On-Target vs. Off-Target Effects
| Effect | Target Protein | Effective Concentration Range | Downstream Consequences |
| On-Target | Protein Kinase C (PKC) Isoforms | Nanomolar (nM) | Activation of MEK/ERK, NF-κB pathways; Apoptosis or cell survival depending on cell type and PKC isoform.[4] |
| Off-Target | Mitochondrial Carnitine/Acylcarnitine Carrier (SLC25A20) | Micromolar (µM) | Impaired fatty acid oxidation, mitochondrial dysfunction, accumulation of acyl-carnitines.[4] |
Signaling & Workflow Diagrams
Caption: On-target signaling of Ingenol-3-angelate via PKC isoforms.
Caption: Experimental workflow for investigating off-target effects.
Troubleshooting Guide
Issue 1: Observing higher-than-expected cytotoxicity, even in cell lines predicted to be resistant.
-
Possible Cause: The observed cell death may not be solely due to the canonical on-target (PKC-mediated) apoptosis. At higher concentrations, the off-target inhibition of the mitochondrial protein SLC25A20 could be inducing cytotoxicity through mitochondrial dysfunction.[4]
-
Suggested Solution:
-
Concentration Analysis: Perform a dose-response curve and determine the IC50. Compare this with concentrations known to activate PKC (nM range) versus those reported to affect mitochondrial function (µM range).[4]
-
Mitochondrial Health Assays: Directly measure mitochondrial function. Use a Seahorse XF Analyzer to assess the fatty acid oxidation rate. A decrease in FAO upon treatment would support the off-target hypothesis. Also, measure mitochondrial membrane potential using dyes like TMRE or JC-1.
-
Comparative Controls: Compare the cytotoxic profile of your ingenol compound with a phorbol ester (e.g., PMA), which also activates PKC but is not known to inhibit SLC25A20. If PMA does not replicate the high cytotoxicity at equivalent PKC activation levels, an off-target effect is likely.
-
Issue 2: Results are inconsistent across different cell types (e.g., pro-apoptotic in one, pro-survival in another).
-
Possible Cause: This is likely an on-target effect related to the differential expression of PKC isoforms in various cell types. For example, many cancer cells express high levels of the pro-apoptotic PKC-δ, while T-lymphocytes express the pro-survival PKC-θ.[5][6]
-
Suggested Solution:
-
Profile PKC Isoforms: Use Western blotting or qPCR to determine the expression profile of classical and novel PKC isoforms in your cell lines of interest.
-
Isoform-Specific Analysis: If possible, use isoform-specific PKC inhibitors or activators to confirm which isoform is responsible for the observed phenotype in each cell line.
-
Downstream Pathway Analysis: Analyze the activation status of downstream signaling pathways known to be linked to specific PKC isoforms (e.g., NF-κB for PKC-θ, MAPK for PKC-δ) via Western blotting for phosphorylated proteins.[5]
-
Issue 3: Difficulty confirming direct binding of the compound to a suspected off-target protein in a cellular context.
-
Possible Cause: In vitro binding assays may not accurately reflect the complexities of the intracellular environment, including compound permeability and protein availability.
-
Suggested Solution:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to detect the binding of a ligand to its target protein in intact cells or cell lysates. A positive binding event will typically increase the thermal stability of the target protein, which can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[4] See the detailed protocol below.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To verify the binding of this compound to a suspected target protein (e.g., SLC25A20) within a cellular environment.
-
Methodology:
-
Cell Treatment: Culture cells to confluency. Treat one set of cells with the ingenol compound at the desired concentration and another set with a vehicle control for a specified duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the cell lysates into different tubes. Heat the aliquots at a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 5°C increments). Leave one aliquot at room temperature as an unheated control.
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Normalize the protein concentration across all samples. Analyze the amount of the soluble target protein at each temperature point using Western blotting with a specific antibody.
-
Data Interpretation: Plot the percentage of soluble target protein (relative to the unheated control) against temperature for both the drug-treated and vehicle-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates that the compound binds to and stabilizes the target protein.[4]
-
Protocol 2: Seahorse XF Fatty Acid Oxidation (FAO) Assay
-
Objective: To determine if the compound inhibits mitochondrial fatty acid oxidation.
-
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Substrate Starvation: Prior to the assay, incubate cells in a substrate-limited medium to deplete endogenous substrates.
-
Assay Medium: Switch to an FAO assay medium containing a fatty acid substrate (e.g., palmitate-BSA) and a low concentration of glucose.
-
Compound Injection: Place the plate in the Seahorse XF Analyzer to measure the baseline oxygen consumption rate (OCR). Inject the ingenol compound (and vehicle control) and continue to monitor OCR.
-
Data Analysis: A significant decrease in the OCR after the addition of the ingenol compound, which cannot be attributed to general toxicity over the assay's timeframe, indicates an impairment of fatty acid oxidation.
-
Protocol 3: Kinase Activity Assay (In Vitro)
-
Objective: To measure the direct activation of specific PKC isoforms by the compound.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a purified, recombinant PKC isoform, a suitable lipid cofactor (like phosphatidylserine (B164497) and diacylglycerol), ATP, and a specific peptide substrate for that isoform.
-
Compound Addition: Add varying concentrations of the ingenol compound or a control activator to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for a set period (e.g., 10-30 minutes) to allow for phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with ³²P-ATP or luminescence-based assays that measure the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the EC50 for activation.
-
References
Reducing the cytotoxicity of Ingenol-5,20-acetonide-3-O-angelate in non-cancerous cells
Disclaimer: Direct research on reducing the cytotoxicity of Ingenol-5,20-acetonide-3-O-angelate in non-cancerous cells is limited in publicly available literature. This compound is primarily known as a synthetic intermediate for Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005).[1][2][3] The following guidance is based on the extensive research conducted on Ingenol Mebutate and related ingenol esters, providing a framework for addressing cytotoxicity concerns.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for ingenol compounds?
A1: Ingenol esters, including the active form Ingenol Mebutate, exert their cytotoxic effects primarily through the activation of the Protein Kinase C (PKC) family of enzymes.[4][5] As analogues of diacylglycerol (DAG), they bind to the C1 domain of classical and novel PKC isoforms, triggering a cascade of downstream signaling events.[1] In many cancer cell lines, this leads to the activation of pro-apoptotic pathways, cell cycle arrest, and ultimately, cell death through apoptosis or necrosis.[6][7]
Q2: Is there a difference in the cytotoxic effect between cancerous and non-cancerous cells?
A2: The cellular response to ingenol compounds is highly dependent on the specific PKC isoforms expressed in a given cell type.[1] Many cancer cells exhibit a pro-apoptotic response, often mediated by the activation of PKC-δ.[1][5] In contrast, some non-cancerous cells, such as T-lymphocytes, may experience pro-survival signals through the activation of other isoforms like PKC-θ.[1] This differential isoform expression and the resulting downstream signaling can account for a degree of selective cytotoxicity. However, off-target effects on healthy cells remain a significant concern.
Q3: What are potential strategies to mitigate the cytotoxicity of this compound in non-cancerous cells?
A3: While specific protocols for this compound are not established, several strategies, based on its mechanism of action, can be explored:
-
Targeted Drug Delivery: Encapsulating the compound in a nanoparticle or liposome-based delivery system that is targeted to cancer cells. This can be achieved by conjugating the delivery vehicle with ligands that bind to receptors overexpressed on the target cancer cells, thereby minimizing exposure to healthy tissues.
-
Co-administration with Cytoprotective Agents: Investigating the use of agents that may selectively protect non-cancerous cells. For instance, exploring antioxidants or inhibitors of specific downstream pathways that are more critical for apoptosis in non-cancerous cells compared to cancer cells.
-
Dose Optimization: Carefully titrating the concentration of the compound to find a therapeutic window where it is effective against cancer cells but has minimal toxicity to non-cancerous cells. This involves generating precise dose-response curves for both cell types.
-
Structural Modification: As demonstrated with derivatives like 3-O-angeloyl-20-O-acetyl ingenol (AAI), minor structural changes can alter the stability and potency of the compound, potentially leading to a more favorable therapeutic index.[7][8]
Troubleshooting Guide
Issue: High cytotoxicity observed in non-cancerous control cell lines.
| Potential Cause | Suggested Solution |
| High Compound Concentration | Perform a dose-response analysis to determine the IC50 value for your non-cancerous cell line. Use concentrations at or below this value for initial experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically below 0.5%.[9] Run a vehicle-only control to assess solvent effects. |
| High Sensitivity of Cell Line | Some primary cells or specific cell lines are inherently more sensitive. Consider using a more robust non-cancerous cell line for initial comparative studies if possible. |
| Prolonged Exposure Time | Ingenol compounds can induce rapid cell death.[10] Reduce the treatment duration (e.g., 12, 24, 48 hours) to see if a therapeutic window can be identified. |
Issue: Inconsistent results in cytotoxicity assays.
| Potential Cause | Suggested Solution |
| Compound Instability | Ingenol Mebutate is known to undergo acyl migration, which can affect its bioactivity.[7] Prepare fresh dilutions of the compound from a frozen stock for each experiment. Assess the stability of this compound in your specific experimental conditions. |
| Suboptimal Assay Conditions | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Verify that the assay endpoint (e.g., incubation time with MTT or LDH reagent) is appropriate for your cell line. |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interact with hydrophobic compounds.[10] If compatible with your cell line's health, consider reducing the serum concentration during the treatment period and assess the impact on cytotoxicity. |
Quantitative Data
The cytotoxic potential of ingenol esters varies between different derivatives and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
Table 1: Comparative Cytotoxicity (IC50) of Ingenol Esters in Various Cell Lines
| Ingenol Ester | Cell Line | Cell Type | IC50 Value (µM) |
| Ingenol-3-angelate (PEP005) | A2058 | Human Melanoma | ~38[9] |
| Ingenol-3-angelate (PEP005) | HT144 | Human Melanoma | ~46[9] |
| Ingenol-3-angelate (PEP005) | HPV-Ker | Human Keratinocyte | 0.84[9] |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker | Human Keratinocyte | 0.39[9] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker | Human Keratinocyte | 0.32[9] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | More potent than Ingenol Mebutate at low concentrations[9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well. Allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells for untreated and vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3–4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This protocol quantifies cytotoxicity by measuring the release of LDH from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for maximum LDH release (cells treated with a lysis buffer provided with the assay kit).
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Procedure: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Protocol 3: Western Blot for PKC Pathway Activation
This protocol detects the phosphorylation status of PKC and its downstream targets.
-
Cell Treatment and Lysis: Grow cells to 70-80% confluency and treat them with the ingenol compound for a short period (e.g., 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20–30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total forms of PKC isoforms (e.g., PKCδ) and downstream targets like ERK overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
Visualizations
Caption: Pro-apoptotic signaling pathway activated by Ingenol Mebutate in cancer cells.[1]
Caption: Workflow for assessing cytoprotective effects of a co-administered agent.
Caption: Conceptual diagram of targeted vs. non-targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methods to prevent the degradation of Ingenol-5,20-acetonide-3-O-angelate during storage
Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following guidance is based on the known stability profile of the closely related and well-studied compound, Ingenol (B1671944) Mebutate (Ingenol-3-angelate), and general principles of ingenol ester chemistry. Ingenol esters are known to be sensitive to several factors that can lead to degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of ingenol esters, the two primary degradation pathways are:
-
Acyl Migration: This is a significant issue where the angelate group at the C3 position can move to other hydroxyl positions on the ingenol core, forming isomeric impurities.[1] This process can be catalyzed by both acidic and basic conditions.[2]
-
Hydrolysis of the Acetonide Group: The 5,20-acetonide is a protecting group that is sensitive to acidic conditions.[3] Exposure to acid can lead to its removal, yielding Ingenol-3-angelate.[4]
Q2: What are the optimal storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container under anhydrous conditions at low temperatures.
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or ethanol.[5] For optimal stability, it is recommended to:
-
Store stock solutions at -80°C for long-term storage (up to 6 months).[5][6]
-
For short-term storage, -20°C is acceptable for up to one month.[5][6]
-
Prepare small aliquots to avoid repeated freeze-thaw cycles.[3][6]
Q4: I'm observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?
A4: The appearance of new peaks in an HPLC chromatogram often indicates degradation. The most likely causes are:
-
Acyl Migration: This leads to the formation of isomers with slightly different retention times.[1]
-
Hydrolysis: If the solution is acidic, the acetonide group may be cleaved. If the solution is aqueous and not pH-controlled, hydrolysis of the ester bond can occur over time.[4][7]
Q5: How does pH affect the stability of this compound in solution?
A5: pH is a critical factor for the stability of ingenol esters. Both acidic and basic conditions can promote acyl migration.[2] For the related compound, ingenol mebutate, stability is optimal at a low pH of 3.2.[2] However, the acetonide group in this compound is acid-labile.[3] Therefore, maintaining a neutral pH in an aprotic solvent is the safest approach for storage.
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent experimental results over time.
-
Potential Cause: Degradation of the compound in the stock solution or in the experimental medium.
-
Recommended Actions:
-
Prepare Fresh Solutions: For critical experiments, always prepare fresh dilutions from a frozen stock aliquot.[3]
-
Minimize Time in Aqueous Media: The stability of ingenol esters in aqueous solutions like cell culture media can be limited. Minimize the time the compound spends in aqueous buffers before use.[5]
-
Verify Stock Solution Integrity: If degradation is suspected, re-analyze the stock solution by HPLC to confirm its purity and concentration.
-
Issue 2: The purified compound is degrading during storage, even at low temperatures.
-
Potential Cause: The presence of residual acidic or basic impurities from the synthesis or purification process.
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and use desiccants to prevent moisture exposure.[2]
-
Use Aprotic Solvents: If storing in solution, use high-purity, anhydrous aprotic solvents.[2]
-
pH Neutralization: Ensure that the final product is free of any acidic or basic residues.
-
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C or -80°C | Up to 1 year or more[5][8] | Store in a tightly sealed vial under inert gas; protect from light. |
| Stock Solution | -80°C | Up to 6 months[5][6] | Use anhydrous aprotic solvent (e.g., DMSO); aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution | -20°C | Up to 1 month[5][6] | Suitable for short-term storage; aliquot to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol can be used to identify potential degradation products and pathways for this compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and monitor at regular intervals (e.g., 30, 60, 120 minutes).[3]
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and monitor at shorter intervals due to expected faster degradation.[3]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).[3]
-
Thermal Degradation: Store an aliquot of the stock solution in a calibrated oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 1-7 days).[3]
-
Photodegradation: Expose an aliquot of the stock solution to a UV lamp, alongside a control sample wrapped in foil.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, dilute all samples appropriately, and analyze by a stability-indicating HPLC method (e.g., with a UV or MS detector) to quantify the parent compound and detect any degradation products.
Visualizations
Caption: Key factors for preventing degradation during storage.
Caption: Troubleshooting workflow for compound degradation in solution.
References
Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate and its Active Form, Ingenol Mebutate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate and its biologically active derivative, Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Ingenol Mebutate?
A1: this compound is a key synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (Ingenol Mebutate).[1] The acetonide group protects the hydroxyl groups at the C5 and C20 positions, allowing for the specific esterification of the C3 hydroxyl group with angelic acid.[1][2] The vast majority of published biological and clinical data is on the deprotected, active form, Ingenol Mebutate.[3]
Q2: What is the primary mechanism of action for Ingenol Mebutate?
A2: Ingenol Mebutate is a potent activator of Protein Kinase C (PKC) isoforms.[4][5][6] It functions as a diacylglycerol (DAG) analogue, binding to the C1 domain of classical and novel PKC isoforms.[3][4] This activation triggers downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, leading to various cellular responses including apoptosis in cancer cells and localized inflammation.[1][7][8]
Q3: What are the main stability and solubility challenges with ingenol esters?
A3: Ingenol esters are susceptible to degradation under certain conditions. The angelate group can isomerize from the active Z-isomer to the less active E-isomer (tiglate), especially in the presence of acid, heat, or light.[7] The acetonide intermediate is labile in aqueous acidic conditions.[9] For in vivo studies, Ingenol Mebutate's hydrophobicity presents a formulation challenge, often requiring organic solvents or advanced delivery systems.[10][11] Stock solutions are typically prepared in DMSO and should be stored at -20°C for short-term or -80°C for long-term storage to minimize degradation.[9][12]
Q4: What are the known in vivo effects and toxicities of Ingenol Mebutate?
A4: In vivo, topical application of Ingenol Mebutate leads to rapid, localized necrosis of dysplastic cells and a robust inflammatory response, characterized by the infiltration of neutrophils.[6][13][14] This dual mechanism contributes to its therapeutic effect in clearing skin lesions like actinic keratosis.[6] The most common toxicities are localized skin reactions (LSRs) at the application site, including erythema, flaking, crusting, and swelling, which are typically transient.[9][15][16] Systemic absorption and toxicity are generally low with topical administration.
Troubleshooting Guides
Issue 1: Inconsistent or Low In Vivo Efficacy
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected tumor regression or lesion clearance. | Compound Degradation: Isomerization of the angelate group to the less active tiglate form due to improper storage or handling (exposure to acid, heat, or light).[7] | Prepare fresh stock solutions from powder stored at -20°C.[9] Protect all solutions from light and avoid acidic conditions in your vehicle formulation.[7] |
| Poor Drug Delivery/Penetration: The hydrophobicity of Ingenol Mebutate limits its penetration into deeper tissue layers when applied topically in a simple vehicle.[10] | Consider advanced delivery strategies such as encapsulation in nanoparticles (e.g., PLGA-based) or physical enhancement methods like microneedling or fractional laser ablation to improve dermal uptake.[10][17][18][19][20] | |
| Suboptimal Vehicle Formulation: The chosen vehicle may not adequately solubilize the compound, leading to precipitation and reduced bioavailability. | For topical application, use an anhydrous gel with a low pH (optimal stability is around pH 3.2). For systemic administration, consider vehicles like a mix of PEG, DMSO, and saline, ensuring the final DMSO concentration is low.[11] Always include a vehicle-only control group. | |
| High variability in results between animals. | Inconsistent Dosing: Uneven application of topical formulations or inaccurate volume for injections. | For topical studies, use a positive displacement pipette for accurate application of viscous gels.[21] Ensure the treatment area is well-defined and the application is uniform.[9] |
| Animal Grooming (Topical Studies): Animals may lick the treated area, removing the compound. | House animals individually after topical application to prevent grooming each other.[9] Anesthesia may be used for precise application and to allow initial drying.[9] |
Issue 2: Higher than Expected Local or Systemic Toxicity
| Symptom | Possible Cause | Suggested Solution |
| Severe local skin reactions (LSRs) beyond expected levels. | Vehicle Irritation: The vehicle itself (e.g., isopropanol-based gels) can contribute to local irritation. | Ensure your vehicle control group is properly evaluated. If the vehicle is causing significant irritation, explore alternative formulations. |
| Concentration Too High: The dose may be too high for the specific animal model or skin type. | Perform a dose-response study to determine the optimal concentration that balances efficacy and toxicity. The concentration used for actinic keratosis in humans is typically 0.015%-0.05%.[15] | |
| Signs of systemic toxicity (e.g., weight loss, lethargy). | Systemic Exposure: While generally low, some systemic absorption can occur, especially with compromised skin barriers or certain vehicle formulations. | For topical studies, limit the treatment area (e.g., not to exceed 25% of total body surface area).[9] If systemic effects are a concern, consider nanoparticle encapsulation to localize drug delivery.[18] |
Data Presentation
Table 1: In Vivo Efficacy of Ingenol Mebutate Gel in Treating Actinic Keratosis (Human Clinical Trials)
| Treatment Group | Anatomic Location | Complete Clearance Rate | Partial Clearance (≥75%) Rate | Reference |
| Ingenol Mebutate 0.015% | Face / Scalp | 42.2% | 63.9% | [2][6] |
| Vehicle | Face / Scalp | 3.7% | 7.4% | [2][6] |
| Ingenol Mebutate 0.05% | Trunk / Extremities | 34.1% | 49.1% | [2][15] |
| Vehicle | Trunk / Extremities | 4.7% | 6.9% | [2][15] |
Table 2: Efficacy of Topical Ingenol Mebutate in a Murine Squamous Cell Carcinoma (SCC) Model
| Animal Model | Treatment Group | Outcome | Cure Rate (Day 150) | Reference |
| Female SKH1 Mice with T7 SCC Tumors | 0.25% Ingenol Mebutate Gel | Tumor Regression | 70% | [1] |
| Female SKH1 Mice with T7 SCC Tumors | Placebo Gel | Tumor Growth | 0% | [1] |
| Male SKH1 Mice with T7 SCC Tumors | 0.25% Ingenol Mebutate Gel | Tumor Regression | 30% | [1] |
Table 3: Impact of Laser-Assisted Delivery on Ingenol Mebutate Penetration (Porcine Skin Ex Vivo)
| Treatment | Laser Density | Dermal Uptake Enhancement (Fold-Increase vs. Intact Skin) | Reference |
| Ablative Fractional Laser (AFXL) | 0.5% | 1.6x | [10] |
| Ablative Fractional Laser (AFXL) | 1.0% | 2.1x | [10] |
| Ablative Fractional Laser (AFXL) | 2.5% | 3.1x | [10] |
| Ablative Fractional Laser (AFXL) | 5.0% | 3.4x | [10] |
| Ablative Fractional Laser (AFXL) | 10.5% | 3.9x | [10] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Murine SCC Model
Adapted from studies on SKH1 mice.[1][7][21]
-
Animal Model: Use immunologically intact mice, such as female SKH1 hairless mice.
-
Tumor Induction: Subcutaneously inject a murine SCC cell line (e.g., T7 mouse SCC cells) into the dorsal side of the mice. Allow tumors to establish to a palpable size.
-
Group Randomization: Randomize mice into treatment (Ingenol Mebutate gel) and control (placebo gel) groups.
-
Topical Administration:
-
Apply a defined volume (e.g., 30 µL) of the gel (e.g., 0.25% Ingenol Mebutate) topically to the entire tumor surface.
-
The dosing regimen is typically once daily for two consecutive days.
-
House animals individually to prevent grooming.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume using calipers at regular intervals.
-
Observe and score local skin reactions daily for the first week.
-
The primary endpoint is often "cure," defined as the complete absence of any visible tumor for an extended period (e.g., 150 days) post-treatment.[1]
-
Collect tumors and surrounding tissue at the end of the study for histological analysis.
-
Protocol 2: Preparation of Ingenol Mebutate-Loaded PLGA Nanoparticles
This is a generalized protocol based on the emulsion-solvent evaporation method for hydrophobic drugs.[18]
-
Organic Phase Preparation: Dissolve a defined amount of PLGA (e.g., 100 mg) and Ingenol Mebutate (e.g., 10 mg) in a suitable organic solvent like dichloromethane (B109758) (DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as 1% w/v polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization or probe sonication on an ice bath to create an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant.
-
Characterization:
-
Encapsulation Efficiency: Separate the unencapsulated drug from the nanoparticles using a centrifugal filter. Quantify the free drug in the filtrate via HPLC and calculate the encapsulation efficiency.
-
In Vitro Release: Use a dialysis method to study the release profile of Ingenol Mebutate from the nanoparticles in a release buffer (e.g., PBS at pH 7.4) at 37°C.
-
Protocol 3: Western Blot for PKC Activation
This protocol assesses the phosphorylation of PKC as a marker of activation.[3][22]
-
Cell Treatment: Seed cells (e.g., HaCaT keratinocytes or a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with the desired concentration of Ingenol Mebutate for various short time points (e.g., 10, 30, 45 minutes). Include a vehicle-only control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Normalize protein samples, denature by boiling, and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated PKC isoform (e.g., anti-p-PKCδ).
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe separate blots or strip and re-probe for total PKC and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate (ECL) and an imaging system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control signal.
Visualizations
References
- 1. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ingenol mebutate: induced cell death patterns in normal and cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ingenol Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ablative fractional laser alters biodistribution of ingenol mebutate in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Effects of Ingenol Mebutate Gel in Moderate to Severe Actinic Fields Assessed by Reflectance Confocal Microscopy: A Phase I Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 15. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study Results Support Ingenol Mebutate's AK Effectiveness | MDedge [mdedge.com]
- 17. Laser-assisted drug delivery: enhanced response to ingenol mebutate after ablative fractional laser treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Disruption of latent HIV in vivo during the clearance of actinic keratosis by ingenol mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reply to: "Laser assisted drug delivery: enhanced response to ingenol mebutate after ablative fractional laser treatment" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Interpreting anomalous or unexpected results in Ingenol-5,20-acetonide-3-O-angelate studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Ingenol-5,20-acetonide-3-O-angelate. Given that this compound is a key synthetic intermediate for the more biologically characterized Ingenol (B1671944) Mebutate (Ingenol-3-angelate), this guide addresses issues related to the compound's stability, experimental use, and the interpretation of unexpected results, drawing on data from closely related ingenol esters.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diterpenoid and a protected synthetic precursor to Ingenol-3-angelate (also known as Ingenol Mebutate).[1][4] While its own biological activity is not extensively reported, its deprotected form, Ingenol-3-angelate, is a potent activator of Protein Kinase C (PKC) isoforms.[1][4][5][6] This activation triggers various downstream signaling cascades, which can induce cellular responses like apoptosis and inflammation.[4][7]
Q2: How should I properly store and handle this compound to ensure its stability?
Ingenol esters are known to be unstable, primarily due to their susceptibility to acyl migration, where the angelate ester group moves to other positions on the ingenol core.[8][9][10] This isomerization can lead to less active or inactive compounds.[8] Stability is also highly dependent on pH, with acidic conditions being optimal.[8][9]
Q3: What are the best solvents for dissolving this compound?
The compound is expected to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) but poorly soluble in water.[4] For cell-based assays, a common practice is to create a concentrated stock solution in DMSO.[4]
Q4: My synthesized this compound has low yield and purity. What are some common issues?
Synthesis can be challenging due to the complex structure.[4] Common pitfalls include inefficient esterification at the 3-hydroxyl group and side reactions at other sites if the 5- and 20-hydroxyl groups are not completely protected by the acetonide.[4] Purification often requires HPLC to separate the desired product from structurally similar byproducts.[4]
Q5: I am observing a U-shaped or bell-shaped dose-response curve in my cell viability assays. What could be the cause?
This is a known artifact that can occur with certain compounds in cell-based assays.[7] At high concentrations, the compound may precipitate out of the culture medium, which can interfere with the optical readings of assays like MTT, leading to an artificially high signal that is misinterpreted as increased cell viability.[7] The compound might also directly interact with assay reagents, causing a false positive signal.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Diminishing Potency in Biological Assays
| Potential Cause | Recommended Action |
| Compound Degradation in Solution: Ingenol esters are prone to degradation, especially in neutral or basic aqueous solutions, through acyl migration.[8][9][11] | - Prepare fresh solutions for each experiment from a solid stock stored at -20°C or -80°C.[11] - Store stock solutions in small aliquots to minimize freeze-thaw cycles.[11] - If compatible with your assay, use a buffer system to maintain a slightly acidic pH.[8][9] - Minimize the time the compound spends in aqueous media at physiological pH.[8] |
| Batch-to-Batch Variability: Differences in purity or the presence of isomers can occur between synthesis batches.[11] | - Always review the certificate of analysis for each new batch. - Perform an in-house purity check (e.g., by HPLC) upon receiving a new batch to confirm its integrity.[11] |
| Low Aqueous Solubility: Precipitation of the compound in aqueous assay buffers can lead to lower effective concentrations.[11] | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) before diluting into your aqueous buffer.[11] - Ensure the final concentration of the organic solvent in your assay is low and consistent across all treatments, including controls. |
Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis
| Potential Cause | Recommended Action |
| Acyl Migration: The angelate group can migrate from the C3 position to the C5 or C20 positions, creating isomers.[8][10] This is a primary degradation pathway, especially under basic conditions.[8][11] | - Confirm the identity of new peaks using LC-MS.[8][11] - To minimize isomerization, handle solutions at low temperatures and strictly avoid basic pH.[11] |
| Hydrolysis: The ester linkage is susceptible to hydrolysis, which breaks down the molecule.[8] | - Use anhydrous solvents for stock solutions whenever possible and protect the compound from moisture.[8] |
| Acetonide Deprotection: The 5,20-acetonide protecting group is sensitive to acidic conditions and can be removed.[11] | - If deprotection is not intended, ensure that the pH of your solutions and experimental system is not strongly acidic. |
Issue 3: Anomalous Results in Cell-Based Assays
| Potential Cause | Recommended Action |
| Direct Assay Interference: The compound may interact directly with assay reagents (e.g., reducing MTT reagent non-enzymatically).[7] | - Run a cell-free control containing the compound and assay reagents to check for direct chemical interactions. - Consider using an alternative viability assay that relies on a different detection principle (e.g., CellTiter-Glo®, which measures ATP levels). |
| Off-Target Effects: The observed biological effect may be independent of the intended target (PKC). | - To confirm PKC-dependence, use a broad-spectrum PKC inhibitor as a control. If the effect persists, it is likely an off-target effect.[7] - Compare results with a structurally different PKC activator (e.g., a phorbol (B1677699) ester like PMA) to see if the effect is a general consequence of PKC activation.[7] |
| Complex Biological Response: Ingenol mebutate is known to have a dual mechanism of action: direct cell death followed by an inflammatory response.[12][13] This can lead to complex dose- and time-dependent effects. | - Perform detailed time-course and dose-response experiments to fully characterize the biological activity. - Analyze multiple endpoints beyond cell viability, such as markers for apoptosis, necrosis, and inflammation. |
| Unexpected Pro-Tumorigenic Effects: While used to treat actinic keratosis, some studies of ingenol mebutate and related compounds have shown an increased incidence of skin tumors.[14][15][16] | - Researchers should be aware of the potential for pro-oncogenic signaling pathways to be activated.[15] - Use with caution in experimental models with a history of skin cancer.[14] |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Maximum Duration | Reference(s) |
| Solid Powder | -20°C | Up to 1 year | [4] |
| Stock Solution (in DMSO/Ethanol) | -20°C | Up to 1 month | [2][4] |
| Stock Solution (in DMSO/Ethanol) | -80°C | Up to 6 months | [2][4] |
Table 2: Clearance Rates of Ingenol Mebutate Gel in Clinical Trials for Actinic Keratosis
(Data for the active, deprotected form of the compound)
| Treatment Area | Complete Clearance Rate | Partial Clearance Rate (≥75% lesion reduction) | Reference(s) |
| Face or Scalp | 42% | 67% | [17] |
| Trunk or Extremities | 34% | 58% | [17] |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
This protocol is used to determine the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. Treat cells with various concentrations (including a vehicle-only control) for the desired duration (e.g., 24, 48, 72 hours).[2][4] Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).
-
MTT Addition: Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[4]
Protocol 2: General Protein Kinase C (PKC) Activity Assay
This protocol outlines a general method for a cell-based or in vitro PKC activity assay. Specifics may vary depending on the kit used.[18][19]
-
Sample Preparation:
-
For Cell-Based Assay: Culture cells to 70-80% confluency. Treat with this compound or a positive control (e.g., PMA) for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[7]
-
For In Vitro Assay: Use purified or partially purified PKC enzyme preparations.
-
-
Kinase Reaction:
-
In a microplate or microcentrifuge tube, combine the cell lysate or purified enzyme with a PKC-specific substrate peptide, cofactors (e.g., Ca²⁺, lipids), and [γ-³²P]ATP or unlabeled ATP depending on the detection method.[19][20]
-
Initiate the reaction and incubate at 30°C or room temperature for a defined period (e.g., 10-30 minutes).[19]
-
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction (e.g., by adding phosphoric acid). Spot the mixture onto P81 phosphocellulose paper, which binds the phosphorylated peptide but not the free ATP. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.[19]
-
ELISA-based Assay: Stop the reaction and transfer the mixture to a plate pre-coated with a substrate-capturing antibody. Use a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for detection.[18]
-
Fluorescence Polarization Assay: Stop the reaction with a quenching agent (e.g., EDTA). Add an anti-phosphoserine antibody and a fluorescent tracer. The amount of phosphorylated substrate is determined by the change in fluorescence polarization.[21]
-
Visualizations
Caption: Key steps and potential instability pathways in the synthesis of this compound.
Caption: Logical workflow for troubleshooting unexpected results in cell-based assays.
Caption: Simplified signaling cascade initiated by the active form of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gov.uk [gov.uk]
- 15. Ingenol mebutate–associated immune thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gpnotebook.com [gpnotebook.com]
- 17. grokipedia.com [grokipedia.com]
- 18. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Addressing and improving the reproducibility of Ingenol-5,20-acetonide-3-O-angelate assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ingenol-5,20-acetonide-3-O-angelate. It addresses common challenges to improve experimental reproducibility and provides detailed protocols and data for reference.
Important Introductory Note: this compound is a key synthetic intermediate and a protected precursor to the biologically active compound, Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005).[1][2][3] The core biological activity, primarily the activation of Protein Kinase C (PKC), resides in the Ingenol-3-angelate moiety.[4][5][6] Consequently, much of the available biological data and established protocols pertain to Ingenol-3-angelate. This guide leverages that extensive knowledge base, as the biological effects observed are expected to be representative following the deprotection of the acetonide group. Researchers should consider the potential for this compound to act as a prodrug or require conversion to its active form.[1]
Frequently Asked Questions (FAQs)
Q1: My Ingenol compound solution is cloudy after dilution in cell culture media. What should I do?
A1: Ingenol compounds can have limited aqueous solubility, and precipitation can lead to inaccurate dosing and inconsistent results.[7]
-
Troubleshooting Steps:
-
Solvent Choice: Ensure your stock solution is fully dissolved in a suitable organic solvent like DMSO at a high concentration.[7]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous assay medium low (typically below 0.5%) and consistent across all wells, including controls.[1][7]
-
Pre-warm Media: Gently warm your cell culture medium to 37°C before adding the compound's stock solution.[7]
-
Mixing: Gently vortex the diluted solution before adding it to your cells to ensure homogeneity.[7]
-
Solubility Test: Perform a preliminary test by preparing the highest desired concentration in your final assay medium and visually inspecting for precipitation over the intended duration of your experiment.[7]
-
Q2: I am observing high variability between replicate wells in my cell-based assays. What are the common causes?
A2: High variability can arise from several factors related to assay technique and compound handling.[7]
-
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes, pre-wet the tips, and ensure consistent, accurate pipetting, especially when dealing with small volumes.[7]
-
Cell Seeding: Ensure a homogenous cell suspension before plating and use a consistent seeding protocol to maintain uniform cell numbers per well.[7]
-
Compound Stability: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[8] Ingenol esters can undergo acyl migration, leading to degradation and reduced potency over time.[9]
-
Q3: The potency of my compound seems lower than expected from published data. What should I investigate?
A3: Lower than expected potency can be due to compound integrity, experimental conditions, or cell-specific factors.
-
Troubleshooting Steps:
-
Compound Integrity: Verify that the compound has been stored correctly at -20°C or -80°C and protected from light.[1] Consider the possibility of degradation, especially if the stock solution is old.[8][9]
-
Cell Health: Use cells that are in a healthy, logarithmic growth phase and are within a consistent, low passage number range.[7]
-
Media Components: Be aware that components in the cell culture media or serum could potentially interfere with the compound's activity. Use consistent batches of media and serum for an experiment set.[8]
-
Acetonide Group: Confirm whether your assay requires the active form, Ingenol-3-angelate. The acetonide-protected compound is expected to have significantly lower biological activity.[10]
-
Q4: I am seeing a U-shaped dose-response curve in my cell viability assay, where cytotoxicity appears to decrease at very high concentrations. Is this a real effect?
A4: This is often an artifact of the assay rather than a true biological effect.[9]
-
Possible Causes:
-
Compound Precipitation: At high concentrations, the compound may precipitate out of solution. These precipitates can interfere with the optical readings of viability assays like MTT or XTT, leading to an artificially high signal that is misinterpreted as increased viability.[9]
-
Direct Assay Interference: The compound itself might chemically interact with assay reagents, for instance, by directly reducing the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolism. This creates a false positive signal.[9]
-
Microscopy Check: Visually inspect the wells under a microscope to confirm cell death and check for compound precipitation at high concentrations.
-
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent results between experiments | 1. Degradation of compound stock solution.[8] 2. Variations in cell confluence or passage number.[8] 3. Inconsistent batches of cell culture media or serum.[8] | 1. Aliquot stock solution upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Standardize cell seeding density and use cells within a defined passage number range. 3. Use the same batches of media and serum for a series of related experiments. | 1. Consistent results when using different aliquots of the same stock. 2. Reduced variability in the cellular response to the compound. 3. Reproducible dose-response curves. |
| High background signal in Western Blots for phosphorylated proteins | 1. Sub-optimal antibody concentration. 2. Insufficient blocking. 3. Inadequate washing steps. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 3. Increase the number and/or duration of wash steps after primary and secondary antibody incubations. | 1. Increased signal-to-noise ratio. 2. Reduced non-specific bands and a cleaner background. 3. Lower overall background on the membrane. |
| No PKC activation observed (e.g., no increase in p-ERK) | 1. Compound is inactive (degraded or is the acetonide-protected form). 2. Cell line is not responsive. 3. Treatment time is not optimal. | 1. Test a fresh aliquot of the compound. If using this compound, consider deprotection. Use a positive control like Phorbol 12-myristate 13-acetate (PMA).[9] 2. Check literature for PKC isoform expression in your cell line.[8] 3. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to find the peak activation time.[8] | 1. Positive control shows robust activation. A fresh compound or the deprotected form elicits a response. 2. Confirmation that the target pathway is present in the cellular model. 3. Identification of the optimal time point for observing downstream signaling. |
Quantitative Data Presentation
The following tables summarize key quantitative data for the active compound, Ingenol-3-angelate.
Table 1: Binding Affinities (Kᵢ) of Ingenol-3-angelate for PKC Isoforms [4] Binding affinities were determined via competitive displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu) from purified human PKC isoforms.
| PKC Isoform | Binding Affinity (Kᵢ) in nM (mean ± SE) |
| PKC-α | 0.30 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Table 2: Cytotoxic Potency (IC₅₀) of Ingenol-3-angelate in Human Cancer Cell Lines [4][8]
| Cell Line | Cancer Type | IC₅₀ Value | Assay Duration |
| Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM | 72 hours |
| A2058 | Melanoma | ~38 µM | 24 hours |
| HT144 | Melanoma | ~46 µM | 24 hours |
| HSC-5 | Squamous Cell Carcinoma | 200-300 µM | Not Specified |
| HeLa | Cervical Cancer | 200-300 µM | Not Specified |
Experimental Protocols
These protocols are based on methodologies used for Ingenol-3-angelate and can be adapted for this compound.[1]
Protocol 1: Cell Viability (MTT) Assay [11]
This protocol assesses cell metabolic activity as an indicator of cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the test compound (e.g., serial dilutions from 1 nM to 100 µM) and a vehicle control (e.g., DMSO at <0.5%). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining) [1]
This flow cytometry-based assay quantifies apoptosis and necrosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations for the selected time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for PKC Pathway Activation [8]
This protocol is used to detect the phosphorylation of downstream targets of PKC, such as ERK.
-
Cell Treatment: Plate cells and treat with the compound for a short duration (e.g., 15, 30, 60 minutes) to observe signaling events.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK/ERK, p-PKCδ/PKCδ) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[8]
Protocol 4: Deprotection of this compound [2]
This protocol describes the removal of the acetonide protecting group to yield the active Ingenol-3-angelate.
-
Dissolution: Dissolve this compound in a mixture of acetic acid and water (e.g., a 3:1 ratio).
-
Reaction: Heat the reaction mixture at approximately 60°C for several hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography to yield pure Ingenol-3-angelate.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound assays.
Caption: General mechanism of Protein Kinase C (PKC) activation by Ingenol-3-angelate.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Impact of serum concentration on Ingenol-5,20-acetonide-3-O-angelate activity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate and its biologically active derivative, Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005).
Disclaimer: this compound is primarily a synthetic intermediate.[1][2][3] The biological activity data provided here is for its more extensively studied active form, Ingenol-3-angelate.[1][4][5] The mechanism of action is expected to be largely representative for ingenol esters at the C3 position.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ingenol-3-angelate?
Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) isoforms.[3][4][5][6] It functions as a diacylglycerol (DAG) analogue, binding to the C1 domain of classical and novel PKC isoforms, which triggers a cascade of downstream signaling events.[4] This can lead to diverse biological outcomes depending on the cell type and PKC isoform, ranging from apoptosis in cancer cells to pro-survival signals in T-cells.[4]
Q2: Which signaling pathways are modulated by Ingenol-3-angelate?
The most well-characterized signaling pathways modulated by Ingenol-3-angelate are:
-
NF-κB Pathway: Activation of this pathway can lead to the expression of anti-apoptotic proteins in some cells, like T-lymphocytes.[4]
-
MAPK/ERK Pathway: Sustained activation of the Ras/Raf/MEK/ERK pathway is often linked to the induction of apoptosis in sensitive cancer cells.[5]
-
PI3K/AKT Pathway: In certain cancer cells, Ingenol-3-angelate has been shown to inhibit this pro-survival signaling pathway.[4][5]
Q3: Is this compound directly biologically active?
The pharmacological profile of this compound as a PKC activator is not extensively documented in publicly available literature.[1] It is primarily known as a key intermediate in the semi-synthesis of the more active Ingenol-3-angelate.[1][2][3] Researchers should consider the possibility that it may act as a pro-drug.[2]
Troubleshooting Guide
Issue 1: High variability in experimental results between batches.
-
Possible Cause: Variability between different lots of fetal bovine serum (FBS) is a common issue in cell culture experiments.[7] Serum contains a complex mixture of components, and their concentrations can vary depending on the donor animals' age, physiological condition, and nutritional status.[7] This can significantly impact experimental outcomes.[7]
-
Troubleshooting Steps:
-
Test a new serum batch: Before switching to a new lot of serum, test a small sample to ensure it supports your cell line and gives comparable results to the previous batch.[7]
-
Purchase a large batch: If the test is successful, purchase a sufficient quantity of the same batch to last for an extended period (e.g., six months to a year) to minimize batch-to-batch variability.[7]
-
Gradual acclimatization: When introducing a new serum batch, gradually adapt the cells by mixing the new serum with the old serum in increasing proportions.[7]
-
Consider serum-free media: If variability persists and is a critical issue, exploring chemically-defined, serum-free media formulations is a viable option to eliminate serum-related inconsistencies.[8]
-
Issue 2: Lower than expected activity of Ingenol-3-angelate.
-
Possible Cause: Components in the serum, such as albumin, can bind to the compound, reducing its effective concentration available to the cells.[9]
-
Troubleshooting Steps:
-
Reduce serum concentration: If your cell line can tolerate it, consider reducing the serum concentration in your culture medium during the compound treatment period. This should be optimized for each cell line.
-
Perform a dose-response curve with varying serum levels: To understand the impact of serum on your specific experiment, perform a dose-response analysis of Ingenol-3-angelate at different serum concentrations (e.g., 2.5%, 5%, 10%).
-
Use serum-free medium for treatment: For short-term experiments, you may be able to treat the cells in a serum-free medium. However, this could also induce stress responses in the cells, so appropriate controls are necessary.
-
Issue 3: Inconsistent cell growth or morphology after compound treatment.
-
Possible Cause: Aside from serum variability, inconsistencies in cell handling and culture conditions can lead to variable results.[10]
-
Troubleshooting Steps:
-
Standardize cell passage number: Use cells within a consistent and low passage number range for all experiments to avoid phenotypic drift.[10]
-
Maintain consistent cell density: The density of cells in the stock flask can affect their responsiveness. Always seed cells for experiments at a consistent density.[10]
-
Authenticate your cell line: Misidentification of cell lines is a common problem. Periodically authenticate your cell lines to ensure you are working with the correct cells.[10]
-
Regularly test for mycoplasma contamination: Mycoplasma contamination can alter cellular responses and is often difficult to detect visually.[10]
-
Data Presentation
Table 1: Cytotoxic Activity of Ingenol-3-angelate in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| K562 | Chronic Myelogenous Leukemia | Data not specified |
| A549 | Lung Carcinoma | Data not specified |
| SK-OV-3 | Ovarian Cancer | Data not specified |
| SK-MEL-2 | Melanoma | Data not specified |
| XF498 | CNS Cancer | Data not specified |
| HCT-15 | Colon Cancer | Data not specified |
| Source: Adapted from publicly available data on related ingenol compounds. Direct IC50 values for this compound are not available.[11] |
Experimental Protocols
1. Cell Viability and Proliferation Assay (MTT/WST-1)
This protocol determines the effect of the compound on cell viability.[2]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for 24-72 hours.[2]
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
2. Western Blot Analysis of PKC Signaling Pathway
This protocol detects changes in the expression and phosphorylation of proteins in the PKC signaling pathway.[2]
-
Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., PKC, ERK, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
Visualizations
Caption: Signaling pathways modulated by Ingenol-3-angelate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 7. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of Ingenol-5,20-acetonide-3-O-angelate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ingenol-5,20-acetonide-3-O-angelate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of the angelation reaction at the C3 position consistently low?
Answer: Low yields in the C3 angelation step can be attributed to several factors:
-
Steric Hindrance: The C3 hydroxyl group of the ingenol (B1671944) backbone is sterically hindered, which can impede the approach of the angeloyl chloride or angelic anhydride (B1165640).
-
Side Reactions: The presence of other reactive hydroxyl groups at C4, C5, and C20 can lead to the formation of undesired side products, consuming the starting material and reagents. For instance, competitive acylation at the C5 and C20 positions can occur.
-
Reagent Degradation: Angeloyl chloride is susceptible to hydrolysis. The presence of moisture in the reaction solvent or on the glassware can lead to its degradation, reducing its effective concentration.
-
Inadequate Activation: The base used to deprotonate the C3 hydroxyl group may not be sufficiently strong or may be sterically hindered itself, leading to incomplete activation.
Solutions:
-
Choice of Reagent and Base: Employing a more reactive acylating agent or a non-nucleophilic, sterically hindered base can improve selectivity. For example, using angelic anhydride with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be effective.
-
Protection Strategy: A common strategy involves the protection of the C5 and C20 hydroxyl groups as an acetonide, forming Ingenol-5,20-acetonide, prior to the C3 angelation. This ensures that the angelation occurs selectively at the desired C3 position.
-
Anhydrous Conditions: Ensure all solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the angeloyl chloride.
-
Optimization of Reaction Conditions: A systematic optimization of reaction temperature, time, and stoichiometry of reagents may be necessary to maximize the yield.
Question: During the purification of this compound by chromatography, multiple spots are observed on the TLC plate, leading to poor separation and low purity. What could be the cause?
Answer: The presence of multiple spots on the TLC plate that are difficult to separate indicates a mixture of closely related compounds. Potential causes include:
-
Incomplete Reaction: The angelation reaction may not have gone to completion, resulting in the presence of the starting material, Ingenol-5,20-acetonide.
-
Formation of Isomers: Isomerization of the angelate group to the tiglate or other related esters can occur, especially under basic or acidic conditions during workup or purification. These isomers often have very similar polarities, making them challenging to separate.
-
Degradation: The ingenol backbone is known to be sensitive and can undergo rearrangement or degradation under certain conditions, such as exposure to strong acids or bases, or prolonged heating.
Solutions:
-
Chromatography System Optimization: Experiment with different solvent systems for column chromatography to improve the resolution between the desired product and impurities. The use of a high-performance liquid chromatography (HPLC) system may be necessary for achieving high purity.
-
Careful Workup: Neutralize the reaction mixture carefully and avoid exposure to harsh pH conditions.
-
Analysis of Byproducts: Isolate and characterize the major byproducts to understand the side reactions occurring. This information can then be used to modify the reaction conditions to minimize their formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the large-scale synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. However, multi-step syntheses of complex natural products like ingenol derivatives often result in low single-digit to low double-digit percentage yields. For instance, a semi-synthetic route starting from ingenol might have a higher overall yield compared to a total synthesis approach.
Q2: Are there any specific safety precautions to consider during the synthesis?
A2: Yes. Ingenol and its derivatives are known to be potent skin irritants. Therefore, it is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Additionally, many of the reagents used in the synthesis, such as strong bases and acylating agents, are hazardous and require careful handling.
Q3: How can the formation of the undesired tiglate isomer be minimized?
A3: The formation of the tiglate isomer is a common challenge. To minimize its formation, it is recommended to use mild reaction conditions and avoid prolonged reaction times. The choice of base can also be critical; non-nucleophilic bases are generally preferred. During workup and purification, maintaining a neutral pH is essential.
Quantitative Data Summary
| Parameter | Value | Conditions/Notes | Reference |
| Yield of C3 Angelation | 50-70% | Starting from Ingenol-5,20-acetonide, using angelic anhydride and DMAP. | |
| Purity after Chromatography | >98% | Achieved using preparative HPLC. | |
| Reaction Time for Acetonide Protection | 2-4 hours | Ingenol with 2,2-dimethoxypropane (B42991) and a catalytic amount of acid. | |
| Reaction Time for Angelation | 12-24 hours | At room temperature. |
Experimental Protocols
1. Synthesis of Ingenol-5,20-acetonide
-
Objective: To protect the C5 and C20 hydroxyl groups of ingenol.
-
Procedure:
-
Dissolve ingenol in anhydrous acetone.
-
Add 2,2-dimethoxypropane as a water scavenger.
-
Add a catalytic amount of a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a mild base, such as triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2. Synthesis of this compound
-
Objective: To selectively acylate the C3 hydroxyl group.
-
Procedure:
-
Dissolve Ingenol-5,20-acetonide in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM).
-
Add a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP).
-
Cool the reaction mixture to 0 °C.
-
Add angelic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired product.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in C3 angelation.
Optimizing cell lysis buffers for studying proteins affected by Ingenol-5,20-acetonide-3-O-angelate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell lysis conditions to study proteins affected by Ingenol-5,20-acetonide-3-O-angelate. This compound is a key intermediate in the synthesis of Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1] The biological effects are primarily mediated through the activation of PKC, which triggers downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, influencing cellular processes like apoptosis.[2][3]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the lysis of cells treated with this compound and subsequent protein analysis.
Q1: Which lysis buffer is most suitable for studying total protein expression versus protein phosphorylation after treatment?
A1: The choice of lysis buffer is critical and depends on your downstream application. For general analysis of total protein expression by Western blot, a strong lysis buffer like RIPA (Radioimmunoprecipitation Assay) buffer is recommended as it effectively solubilizes cytoplasmic, membrane, and nuclear proteins.[4][5] However, for preserving protein phosphorylation, a modified RIPA buffer with added phosphatase inhibitors or a milder buffer like NP-40 Lysis Buffer is often preferred.[1][3] For maximal preservation of phosphorylation with some potential for protein denaturation, a High-SDS Lysis Buffer can be used to rapidly inactivate phosphatases.[6]
Q2: My target protein appears degraded in my Western blot. How can I prevent this?
A2: Protein degradation is a common issue caused by endogenous proteases released during cell lysis.[7] To mitigate this:
-
Work Quickly and at Low Temperatures: Perform all cell lysis steps on ice or at 4°C to minimize protease activity.[7]
-
Add Protease Inhibitors: Always supplement your lysis buffer with a broad-spectrum protease inhibitor cocktail immediately before use.[8][9] Commercial cocktails are available, or you can prepare your own.
-
Use Fresh Lysates: Whenever possible, use freshly prepared lysates for your experiments, as protein degradation can occur during storage, even at -80°C.
Q3: I'm not detecting a signal for my phosphorylated protein of interest. What could be the problem?
A3: Loss of phosphorylation is primarily due to the activity of phosphatases. To preserve the phosphorylation state of your proteins:
-
Incorporate Phosphatase Inhibitors: Add a cocktail of phosphatase inhibitors to your lysis buffer just before use.[1][9] Key inhibitors include sodium fluoride, sodium orthovanadate, β-glycerophosphate, and sodium pyrophosphate.[7]
-
Choose the Right Buffer: As mentioned, milder buffers like NP-40 or modified RIPA are often better for preserving phosphorylation than standard RIPA, which can sometimes disrupt protein complexes.[3]
-
Rapid Inactivation: Consider using a high-SDS lysis buffer and immediately boiling the sample to rapidly denature and inactivate phosphatases.[6]
Q4: My cell lysate is very viscous and difficult to pipette. What causes this and how can I fix it?
A4: High viscosity in cell lysates is typically caused by the release of genomic DNA.[10] To resolve this:
-
Sonication: Sonicate the lysate on ice. This will shear the DNA and reduce viscosity.[11][12] Use short bursts to avoid heating the sample.
-
DNase Treatment: You can add DNase I to your lysis buffer to digest the DNA. However, be aware that this adds an exogenous protein to your sample.[10]
Q5: I'm having trouble solubilizing a membrane-associated protein that is a target of PKC signaling. Which buffer should I use?
A5: For membrane proteins, a buffer with sufficient detergent strength is necessary. RIPA buffer is a good starting point due to its inclusion of both non-ionic (NP-40 or Triton X-100) and ionic (SDS, sodium deoxycholate) detergents, which are effective at solubilizing membrane proteins.[4][11] If you are still facing issues, you can try increasing the concentration of the detergents or using a specialized membrane protein extraction kit.
Data Presentation: Lysis Buffer Composition and Inhibitors
The following tables summarize common lysis buffer recipes and recommended protease and phosphatase inhibitors to aid in the selection and preparation of the optimal buffer for your experiment.
Table 1: Comparison of Common Cell Lysis Buffers
| Lysis Buffer | Key Components | Strength | Recommended For | Considerations |
| RIPA Buffer | Tris-HCl, NaCl, NP-40 (or Triton X-100), Sodium deoxycholate, SDS | High | Whole-cell extracts, including nuclear and membrane proteins.[4][11] | Can disrupt protein-protein interactions and may inhibit some kinase activities.[4] |
| NP-40 Lysis Buffer | Tris-HCl, NaCl, NP-40 | Moderate | Cytoplasmic proteins, preserving protein-protein interactions (e.g., for immunoprecipitation).[1][3] | May not efficiently lyse the nuclear membrane.[1] |
| High-SDS Buffer | Tris-HCl, SDS | Very High | Rapidly denaturing proteins to preserve post-translational modifications like phosphorylation.[6] | Denatures proteins, making it unsuitable for activity assays or immunoprecipitation of native proteins. |
Table 2: Common Protease and Phosphatase Inhibitors
| Inhibitor | Target Class | Typical Working Concentration |
| Protease Inhibitors | ||
| PMSF (Phenylmethylsulfonyl fluoride) | Serine proteases | 0.1 - 1 mM |
| Aprotinin | Serine proteases | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 1 - 2 µg/mL |
| Pepstatin A | Aspartic proteases | 1 µg/mL |
| Phosphatase Inhibitors | ||
| Sodium Fluoride (NaF) | Serine/Threonine phosphatases | 1 - 10 mM |
| Sodium Orthovanadate (Na₃VO₄) | Tyrosine phosphatases | 1 mM |
| β-Glycerophosphate | Serine/Threonine phosphatases | 10 - 50 mM |
| Sodium Pyrophosphate | Serine/Threonine phosphatases | 1 - 5 mM |
Experimental Protocols
This section provides detailed methodologies for investigating the effects of this compound on cellular proteins.
Protocol 1: Cell Lysis for Western Blot Analysis of Protein Phosphorylation
-
Cell Treatment: Plate and grow cells to the desired confluency. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Harvesting: After treatment, place the culture dish on ice. Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[2]
-
Lysis Buffer Preparation: Prepare the chosen lysis buffer (e.g., Modified RIPA or NP-40 buffer) on ice. Immediately before use, add a protease and phosphatase inhibitor cocktail to the buffer.[8][9]
-
Cell Lysis: Add the ice-cold lysis buffer to the culture dish (e.g., 100-150 µL for a well in a 6-well plate).[2]
-
Scraping and Collection: Use a cell scraper to scrape the adherent cells into the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[2][10]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.[2]
-
Sample Preparation for SDS-PAGE: Mix an appropriate volume of the lysate with Laemmli sample buffer to a 1x final concentration. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Storage: Store the protein lysates at -80°C for long-term use.
Protocol 2: Western Blotting for Phosphorylated and Total Signaling Proteins
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[2]
-
Electrophoresis: Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PKC, anti-phospho-ERK, or anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate and incubate it with the membrane. Capture the chemiluminescent signal using an imaging system.[2]
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the bound antibodies using a stripping buffer. After stripping, re-block the membrane and probe with an antibody for the corresponding total protein (e.g., anti-PKC, anti-ERK, or anti-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin).[2]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways activated by Ingenol-3-angelate and a general experimental workflow.
Caption: Signaling pathways activated by Ingenol-3-angelate.
Caption: Experimental workflow for protein analysis.
References
- 1. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 세포 용해(총 단백질 추출) | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 8. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 9. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ptglab.com [ptglab.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. fortislife.com [fortislife.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Ingenol-5,20-acetonide-3-O-angelate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, disposal, and experimental use of Ingenol-5,20-acetonide-3-O-angelate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic derivative of ingenol (B1671944), a diterpenoid compound. It primarily serves as a crucial intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005).[1] Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) and is utilized in dermatological oncology research.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under specific conditions. It is advised to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[2]
Q3: In which solvents is this compound soluble?
This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), dichloromethane, and methanol.[3] It has poor solubility in water.[3] For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[3]
Q4: What are the main stability concerns for this compound?
Ingenol esters, including this compound, are susceptible to acyl migration, which can lead to the formation of isomeric impurities.[4] The molecule is also sensitive to acidic conditions, which can lead to degradation.[4] To maintain stability, it is crucial to avoid basic conditions, which can promote acyl migration, and to store solutions appropriately.[5]
Troubleshooting Guides
Synthesis and Purification Issues
Issue 1: Low yield during the angeloylation step.
-
Possible Cause: Incomplete reaction due to insufficient reagent activity or suboptimal reaction conditions.
-
Suggested Solution: Ensure the use of high-purity angelic acid and fresh coupling reagents. The reaction may be sensitive to steric hindrance, so optimizing reaction time and temperature may be necessary.[3]
Issue 2: Presence of the tiglate isomer in the final product.
-
Possible Cause: Isomerization of the angelate group (Z-isomer) to the more thermodynamically stable tiglate (E-isomer) during the reaction or workup.[4]
-
Suggested Solution: Employ a high-yielding, stereoconservative esterification method.[4] It is also critical to avoid acidic conditions during workup and purification and to minimize exposure to heat and light.[4]
Issue 3: Increased isomerization during purification on a silica (B1680970) gel column.
-
Possible Cause: On-column isomerization on silica gel.[4]
-
Suggested Solution: Use a neutral or deactivated silica gel for chromatography.[4] Minimize the time the compound spends on the column.[4] Consider alternative purification methods like preparative HPLC with a suitable mobile phase.[4]
Experimental Inconsistencies
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Compound Stability in Media: The stability of ingenol derivatives in aqueous solutions like cell culture media can be limited.[3]
-
Possible Cause 2: DMSO Concentration: High concentrations of DMSO can be toxic to cells.
-
Suggested Solution: Ensure the final concentration of the organic solvent is minimal and does not affect experimental outcomes (typically <0.5%).[1]
-
Issue 2: Precipitation of the compound in aqueous buffers.
-
Possible Cause: Low aqueous solubility of this compound.[5]
-
Suggested Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting it into your aqueous buffer.[5]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 1 year[3] |
| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 1 month[1][3][6] |
| Stock Solution (in DMSO or Ethanol) | -80°C | Up to 6 months[1][3] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Preparation: Dissolve the crystalline solid of this compound in an appropriate organic solvent such as DMSO or ethanol to create a concentrated stock solution.[1] Gentle warming to 37°C and sonication can aid in dissolution.[1] To minimize oxidation, purge the solvent with an inert gas before adding it to the compound.[1]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][3] It is important to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the effect of the compound on cell viability and proliferation.[1]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at approximately 570 nm.[3]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified signaling pathway of Ingenol-3-angelate, the active form of this compound.
References
Validation & Comparative
A Comparative Analysis of Ingenol Mebutate and its Synthetic Precursor, Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ingenol (B1671944) Mebutate (also known as Ingenol 3-angelate or PEP005) and its synthetic intermediate, Ingenol-5,20-acetonide-3-O-angelate. While Ingenol Mebutate is a well-characterized compound with known clinical applications for the topical treatment of actinic keratosis, its marketing in the EU has been suspended due to safety concerns regarding skin cancer risk.[1][2] In contrast, this compound is primarily utilized as a precursor in the semi-synthesis of Ingenol Mebutate and is not extensively studied for its own biological activity.[3][4][5][6] This analysis is based on available experimental data for Ingenol Mebutate and the inferred properties of its acetonide derivative based on structure-activity relationships.
Overview and Chemical Structures
Ingenol Mebutate is a diterpenoid ester isolated from the sap of the plant Euphorbia peplus.[2][7] It is a potent modulator of Protein Kinase C (PKC) isoforms.[8][9] this compound is a synthetic derivative where the hydroxyl groups at the 5 and 20 positions of the ingenol core are protected by an acetonide group.[5][6] This protection allows for the selective esterification of the 3-hydroxyl group with angelic acid during the synthesis of Ingenol Mebutate.[3][6]
Comparative Biological Activity and Mechanism of Action
Ingenol Mebutate exhibits a dual mechanism of action.[10][11] It directly induces rapid, localized necrosis of treated cells and subsequently promotes an inflammatory response characterized by neutrophil-mediated antibody-dependent cellular cytotoxicity.[10][11][12] This activity is primarily driven by its function as a potent activator of PKC isoforms, particularly PKC-δ, which is linked to pro-apoptotic effects in cancer cells.[8][13][14][15]
Conversely, direct biological activity data for this compound is scarce.[16] The presence of the acetonide protecting group at the 5 and 20 positions is expected to significantly diminish its ability to activate PKC, as these hydroxyl groups are crucial for the interaction with the C1 domain of the enzyme.[6][17] Consequently, it is presumed to have minimal direct cytotoxic or pro-inflammatory activity at concentrations where Ingenol Mebutate is highly potent and is often used as a negative control in related research.[16][17]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the bioactivity of Ingenol Mebutate. No specific quantitative bioactivity data for this compound has been identified in the reviewed literature.
Table 1: In Vitro Inhibitory Activity of Ingenol Mebutate (PEP005) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| WEHI-231 | B-cell lymphoma | 1.41 ± 0.255 |
| HOP-92 | Non-small cell lung cancer | 3.24 ± 2.01 |
| Colo-205 | Colon cancer | 11.9 ± 1.307 |
Data compiled from MedchemExpress and other sources.[9]
Table 2: Protein Kinase C (PKC) Inhibition Constants (Ki) for Ingenol Mebutate (PEP005)
| PKC Isoform | Ki (nM) |
| PKC-α | 0.3 |
| PKC-β | 0.105 |
| PKC-γ | 0.162 |
| PKC-δ | 0.376 |
| PKC-ε | 0.171 |
Data sourced from MedchemExpress.[9]
Table 3: Efficacy of Ingenol Mebutate Gel (0.015%) for Actinic Keratosis on the Face or Scalp (Pooled data from two Phase III trials)
| Efficacy Endpoint (Day 57) | Ingenol Mebutate 0.015% (n=277) | Vehicle (n=270) |
| Complete Clearance Rate | 42.2% | 3.7% |
| Partial Clearance Rate | 63.9% | 7.4% |
| Median % Reduction in Lesions | 83% | 0% |
Data from pivotal Phase III clinical trials.[1][12][18]
Table 4: Efficacy of Ingenol Mebutate Gel (0.05%) for Actinic Keratosis on the Trunk or Extremities (Pooled data from two Phase III trials)
| Efficacy Endpoint (Day 57) | Ingenol Mebutate 0.05% (n=226) | Vehicle (n=232) |
| Complete Clearance Rate | 34.1% | 4.7% |
| Partial Clearance Rate | 49.1% | 6.9% |
| Median % Reduction in Lesions | 75% | 0% |
Data from pivotal Phase III clinical trials.[1][12]
Signaling Pathways and Experimental Workflows
The primary signaling pathway activated by Ingenol Mebutate involves the activation of PKC, which in turn can trigger downstream cascades such as the Ras/Raf/MEK/ERK (MAPK) pathway.[2][19]
A typical workflow for the initial in vitro characterization of a compound like Ingenol Mebutate is illustrated below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of the compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[16]
In Vitro PKC Kinase Activity Assay
This protocol measures the ability of a test compound to modulate the kinase activity of a specific PKC isoform.
Methodology:
-
Reaction Setup: In a reaction well, combine the purified PKC isoform, a suitable lipid mixture (e.g., phosphatidylserine (B164497) and diacylglycerol), a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the test compound at a range of concentrations.
-
Kinase Reaction: Incubate the mixture at 30°C to allow the kinase reaction to proceed.
-
Detection: Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Data Analysis: Plot the measured kinase activity against the concentration of the test compound to determine its EC₅₀ for PKC activation.[19]
[³H]PDBu Competitive PKC Binding Assay
This protocol is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled phorbol (B1677699) ester for binding to a specific PKC isoform.
Methodology:
-
Reaction Setup: In a reaction tube, combine the purified PKC isoform, a lipid mixture, and [³H]phorbol-12,13-dibutyrate ([³H]PDBu) at a fixed concentration.
-
Compound Addition: Add the test compound at a range of concentrations. For the control (total binding), add vehicle only. For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., PMA).
-
Incubation: Incubate the mixture at room temperature to reach equilibrium.
-
Separation: Separate the bound from the free radioligand using a filtration method.
-
Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding and determine the Ki value for the test compound.[17][20]
Conclusion
Ingenol Mebutate is a potent activator of PKC with a well-documented dual mechanism of action involving direct cytotoxicity and an inflammatory response, making it an effective, albeit with safety concerns, treatment for actinic keratosis. In contrast, this compound is primarily a synthetic intermediate. Due to the protection of key hydroxyl groups, it is expected to have significantly lower biological activity compared to Ingenol Mebutate. The experimental protocols provided offer a framework for the continued investigation of ingenol derivatives and other potential PKC modulators.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Ingenol mebutate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Independent Validation of the Anti-Cancer Properties of Ingenol-5,20-acetonide-3-O-angelate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comparative analysis of the anti-cancer properties of Ingenol-5,20-acetonide-3-O-angelate. It is important to note that publicly available literature on the direct anti-cancer activity of this compound is limited, as it is primarily recognized as a synthetic intermediate in the production of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005).[1][2] Consequently, this guide will focus on the extensively studied and closely related parent compound, Ingenol-3-angelate, to provide a predictive framework for the potential efficacy of this compound.[3][4] The anti-cancer activities of other notable Protein Kinase C (PKC) activators, such as Phorbol 12-myristate 13-acetate (PMA) and Bryostatin-1, will also be compared.
Ingenol-3-angelate is a potent activator of PKC isoforms, which are critical regulators of cellular signal transduction.[5] Its mechanism of action involves the induction of direct cytotoxicity and an immune-mediated response, leading to cell cycle arrest, apoptosis, and necrosis in various cancer cell lines.[6][7] The activation of PKC, particularly the PKCδ isoform, is a key driver of its pro-apoptotic effects.[4][8][9]
Data Presentation: Comparative In Vitro Cytotoxicity
The following table summarizes the in vitro anti-cancer activity of Ingenol-3-angelate and other PKC activators against a range of cancer cell lines. Due to the limited data on this compound, the data for Ingenol-3-angelate serves as the primary reference point.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Ingenol-3-angelate (PEP005) | A2058 | Human Melanoma | ~38 µM | [10] |
| HT144 | Human Melanoma | ~46 µM | [10] | |
| K562 | Chronic Myeloid Leukemia | More potent than AAI* at 5 x 10⁻¹⁵ to 5 x 10⁻¹⁰ µM | [5] | |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) * | K562 | Chronic Myeloid Leukemia | Cytotoxic at 0.78–25 μM | [5] |
| HL-60 | Promyelocytic Leukemia | Cytotoxic at 0.78–25 μM | [5] | |
| KT-1 | Myeloid Leukemia | Cytotoxic at 0.78–25 μM | [5] | |
| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines | Esophageal Cancer | 6.6-fold more effective than Ingenol-3-angelate | [10] |
*AAI is a synthetic derivative of Ingenol Mebutate.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-cancer properties are provided below. These protocols are standard and can be adapted for the evaluation of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][11]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[12]
-
Test compounds (Ingenol derivatives, other PKC activators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
96-well plates[5]
-
Microplate reader[5]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2][12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[12]
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.[12]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[12]
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect the expression and phosphorylation status of specific proteins, such as PKC isoforms and their downstream targets, to elucidate the activation of signaling pathways.[3]
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors[1]
-
Protein assay kit (e.g., BCA or Bradford)[1]
-
SDS-PAGE gels and electrophoresis equipment[1]
-
PVDF membranes[1]
-
Primary antibodies (e.g., anti-PKCδ, anti-p-ERK, anti-NF-κB)
-
HRP-conjugated secondary antibodies[2]
-
Chemiluminescent substrate (ECL)[2]
-
Imaging system[3]
Procedure:
-
Cell Lysis: Treat cells with the test compound, then wash with ice-cold PBS and lyse in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2][3]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by ingenol derivatives and a general workflow for the experimental protocols described.
Caption: A typical workflow for the in vitro assessment of anti-cancer properties.
Caption: Key signaling pathways activated by Ingenol-3-angelate in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Molecular Mechanism of Ingenol Mebutate and other Protein Kinase C Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanism of Ingenol Mebutate (Ingenol-3-angelate), a potent Protein Kinase C (PKC) activator, with other notable PKC activators, Bryostatin-1 and Prostratin. The information is supported by experimental data to provide an objective analysis of their performance and mechanisms of action. While the user's original query specified Ingenol-5,20-acetonide-3-O-angelate, it is important to note that this compound is primarily a synthetic intermediate. The biologically active and clinically relevant compound is Ingenol Mebutate.
Overview of Molecular Mechanisms
Ingenol Mebutate, Bryostatin-1, and Prostratin all exert their primary biological effects through the activation of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, apoptosis, and inflammation. These compounds act as analogues of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.
Ingenol Mebutate is characterized by a unique dual mechanism of action.[1] Initially, it induces rapid, localized necrosis of target cells through potent PKC activation.[2] This is followed by a secondary, neutrophil-mediated inflammatory response that helps clear remaining dysplastic cells.[1]
Bryostatin-1 , a marine-derived macrolide, is also a potent PKC activator. Unlike tumor-promoting phorbol (B1677699) esters, Bryostatin-1 exhibits a more complex interaction with PKC, leading to both activation and subsequent downregulation of certain isoforms. This differential modulation is thought to contribute to its anti-cancer and neuroprotective effects.
Prostratin , a non-tumor-promoting phorbol ester, activates PKC and has been extensively studied for its ability to reactivate latent HIV-1.[3] Its mechanism also involves the activation of downstream signaling pathways like NF-κB and MAPK/ERK.[1]
Comparative Analysis of PKC Binding Affinity
The binding affinity of these compounds to various PKC isoforms is a key determinant of their biological activity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating tighter binding.
| Compound | PKCα (Ki, nM) | PKCβ (Ki, nM) | PKCγ (Ki, nM) | PKCδ (Ki, nM) | PKCε (Ki, nM) |
| Ingenol Mebutate | 0.3 ± 0.02 | 0.105 ± 0.019 | 0.162 ± 0.004 | 0.376 ± 0.041 | Not Reported |
| Bryostatin-1 | 1.35 | 0.42 (PKCβ2) | Not Reported | 0.26 | 0.24 |
| Prostratin | - | - | - | - | 12.5 (General PKC) |
Note: Data is compiled from various sources and experimental conditions may differ.
In Vitro Cytotoxicity Comparison
The cytotoxic effects of these PKC activators have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| Ingenol Mebutate | Melanoma | A2058 | 38 |
| Melanoma | HT144 | 46 | |
| Pancreatic Cancer | Panc-1 | 0.043 | |
| Bryostatin-1 | Acute Myeloid Leukemia | SIG-M5 | 0.0017 |
| Glioblastoma | M059J | 0.0018 | |
| Breast Cancer | EFM-192A | 0.0045 | |
| Prostratin | Breast Cancer | MCF-7 | 7 - 35 |
| Acute Myeloid Leukemia | HL-60 | Dose-dependent inhibition (0.125-1 µM) |
Note: IC50 values can vary significantly based on the cell line and assay conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The activation of PKC by these compounds initiates a cascade of downstream signaling events. The following diagrams illustrate the primary pathways involved.
Caption: Dual mechanism of action of Ingenol Mebutate.
Caption: General signaling pathways of PKC activators.
Experimental Workflows
The following diagrams outline typical workflows for key experiments used to characterize these compounds.
Caption: Workflow for a competitive PKC radioligand binding assay.
Caption: Workflow for determining cell viability using an MTT assay.
Detailed Experimental Protocols
Competitive PKC Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoforms
-
[³H]Phorbol-12,13-dibutyrate ([³H]PDBu) as the radioligand
-
Test compounds (Ingenol Mebutate, Bryostatin-1, Prostratin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the purified PKC isoform, phosphatidylserine vesicles, and a fixed concentration of [³H]PDBu.
-
Add the test compound at various concentrations to initiate the competitive binding. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound [³H]PDBu.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
Objective: To measure the cytotoxic effect of a compound on a cell line and determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium and add the medium containing the test compounds to the wells. Include vehicle-treated control wells.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot the results to determine the IC50 value.
Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To evaluate the ability of neutrophils, activated in response to Ingenol Mebutate-induced cell death, to kill target cancer cells.
Materials:
-
Target cancer cells
-
Human neutrophils (isolated from peripheral blood)
-
Ingenol Mebutate
-
Tumor-specific antibody (if applicable, though Ingenol Mebutate can induce this response without a specific therapeutic antibody)
-
Calcein-AM or other fluorescent dye for labeling target cells
-
Assay medium
-
Fluorometer or flow cytometer
Procedure:
-
Culture target cancer cells and treat them with a sub-lethal concentration of Ingenol Mebutate to induce necrosis and release of DAMPs.
-
Alternatively, collect the supernatant from Ingenol Mebutate-treated necrotic cells to use as a chemoattractant for neutrophils.
-
Label the target cells with Calcein-AM.
-
Isolate fresh human neutrophils from healthy donors.
-
In a 96-well plate, co-culture the Calcein-AM labeled target cells with the isolated neutrophils at various effector-to-target (E:T) ratios.
-
Add the conditioned medium from step 2 or a low concentration of Ingenol Mebutate to stimulate the neutrophils.
-
Incubate the co-culture for a specified period (e.g., 4 hours).
-
Measure the release of Calcein-AM into the supernatant, which is proportional to the lysis of target cells.
-
Calculate the percentage of specific cytotoxicity.
Conclusion
Ingenol Mebutate, Bryostatin-1, and Prostratin are all potent activators of Protein Kinase C, a key signaling node in various cellular processes. While they share a common molecular target, their distinct binding affinities for PKC isoforms and the subsequent downstream signaling events lead to different biological outcomes. Ingenol Mebutate is unique in its dual mechanism of inducing rapid necrosis followed by a neutrophil-mediated immune response. Bryostatin-1 and Prostratin, while also showing anti-cancer potential, have been more extensively studied for their neuroprotective and HIV-latency reversing properties, respectively. The comparative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of these and other PKC-modulating compounds for therapeutic applications.
References
Investigating synergistic effects of Ingenol-5,20-acetonide-3-O-angelate with chemotherapy drugs
A Comparative Guide for Researchers
Disclaimer: Direct experimental data on the synergistic effects of Ingenol-5,20-acetonide-3-O-angelate in combination with chemotherapy drugs is limited in publicly available literature. This guide focuses on the well-characterized, closely related parent compound, Ingenol-3-angelate (I3A or PEP005) , as a proxy. This compound is a key intermediate in the synthesis of I3A and may act as a prodrug. The experimental findings and mechanisms described for I3A are presumed to be indicative of the potential activity of its acetonide precursor.
Executive Summary
The combination of conventional chemotherapy with targeted agents that modulate specific cellular pathways is a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. Ingenol-3-angelate (I3A), a potent activator of Protein Kinase C (PKC) isoforms, has demonstrated significant pro-apoptotic and immunomodulatory effects in various cancer models.[1][2][3] Preclinical studies have indicated that I3A can act synergistically with certain chemotherapy drugs, such as doxorubicin, particularly in prostate cancer models. This guide provides a comparative analysis of the synergistic effects of I3A with chemotherapy, supported by experimental data and detailed protocols to facilitate further research in this area.
Comparative Analysis of Synergistic Effects
The synergistic interaction between I3A and chemotherapy agents is often quantified using the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]
Table 1: Illustrative Synergistic Effects of Ingenol-3-angelate (I3A) with Doxorubicin in Prostate Cancer Cells
| Compound | IC50 (alone) | IC50 (in combination) | Combination Index (CI) | Cell Line |
| Ingenol-3-angelate | 25 nM | 10 nM (with 50 nM Doxorubicin) | < 1.0 | PC-3 |
| Doxorubicin | 100 nM | 50 nM (with 10 nM I3A) | < 1.0 | PC-3 |
| Ingenol-3-angelate | 35 nM | 15 nM (with 75 nM Doxorubicin) | < 1.0 | DU-145 |
| Doxorubicin | 150 nM | 75 nM (with 15 nM I3A) | < 1.0 | DU-145 |
Note: The data presented in this table is illustrative and compiled from descriptions of synergistic effects. Researchers should generate their own data for specific experimental contexts.
Mechanism of Action and Signaling Pathways
Ingenol-3-angelate's primary mechanism of action is the activation of PKC isoforms, which triggers a cascade of downstream signaling events leading to cell cycle arrest and apoptosis in cancer cells.[6] The synergistic effects with chemotherapy are thought to arise from the simultaneous targeting of multiple survival pathways.
Pro-Apoptotic Signaling in Cancer Cells
In many cancer cell lines, the pro-apoptotic effects of I3A are primarily mediated through the activation of PKC-δ.[1][7][8] This leads to the activation of the Ras/Raf/MAPK pathway and inhibition of the PI3K/AKT survival pathway.[6]
Caption: Pro-apoptotic signaling pathways activated by Ingenol-3-angelate in cancer cells.
Immunostimulatory Effects
In addition to its direct pro-apoptotic effects, I3A has immunostimulatory properties. It can promote the proliferation and survival of T-cells through the activation of PKC-θ, leading to the activation of the NF-κB pathway.[9] This dual mechanism of direct tumor cell killing and immune system activation makes it a compelling candidate for combination therapies.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound with chemotherapy drugs.
Cell Viability and Synergy Assessment
This protocol is used to determine the effect of the compound combination on cell viability and to calculate the Combination Index (CI).
Workflow for Synergy Assessment:
Caption: Experimental workflow for assessing chemotherapeutic synergy in vitro.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, DU-145) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Ingenol derivative alone, the chemotherapy drug alone, and combinations of both at fixed ratios (e.g., based on their individual IC50 values). Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay. Add MTT reagent to each well, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination using non-linear regression analysis.
-
Combination Index (CI) Calculation: Calculate the CI using the Chou-Talalay method.[4][5] The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of each drug alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that elicit the same effect.
Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells, confirming that the synergistic effect is due to enhanced apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the Ingenol derivative, the chemotherapy drug, and the combination at synergistic concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to investigate the molecular mechanisms underlying the synergistic effect by examining changes in key signaling proteins.
Methodology:
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of PKC isoforms, ERK, AKT, and apoptosis-related proteins like cleaved Caspase-3 and PARP).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly suggests that Ingenol-3-angelate, and by extension potentially this compound, can synergistically enhance the efficacy of conventional chemotherapy drugs. This effect is likely mediated through the dual mechanisms of direct pro-apoptotic signaling in cancer cells and immunostimulation. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and validate these synergistic interactions, paving the way for the development of more effective combination cancer therapies.
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity [mdpi.com]
- 3. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining the Interaction in a Drug Combination using the Dose-based or Effect-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the biological activities of various ingenol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various ingenol (B1671944) derivatives, a class of diterpenoids known for their potent modulation of cellular signaling pathways. The primary focus is on their anti-cancer, HIV latency-reversing, and pro-inflammatory properties, supported by experimental data.
Core Mechanism of Action
Ingenol derivatives primarily exert their effects through the activation of Protein Kinase C (PKC) isoforms.[1][2] These compounds mimic the endogenous activator diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.[3][4] This activation, particularly of PKCδ, triggers a cascade of downstream signaling events, leading to a dual mechanism of action: direct cytotoxicity and a localized inflammatory response.[1][5][6][7]
Data Presentation: Comparative Efficacy
The biological potency of various ingenol derivatives has been assessed across numerous cellular models. The following tables summarize their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, offering a comparative view of their efficacy.
Table 1: Anti-Cancer Activity of Ingenol Derivatives (IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ingenol Mebutate (PEP005) | HPV-Ker (Human Keratinocyte) | 0.84 ± 0.01 (24h) | [8] |
| 0.96 ± 0.03 (48h) | [8] | ||
| K562 (Chronic Myeloid Leukemia) | >1 | [9] | |
| Colo-205 (Colon Cancer) | 0.01 | [10] | |
| Panc-1 (Pancreatic Cancer) | ~0.0431 | [11] | |
| HSC-5 (Squamous Cell Carcinoma) | ~200-300 | [11] | |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker (Human Keratinocyte) | 0.39 ± 0.09 (24h) | [8] |
| 0.32 ± 0.05 (48h) | [8] | ||
| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker (Human Keratinocyte) | 0.32 ± 0.02 (24h) | [8] |
| 0.87 ± 0.07 (48h) | [8] | ||
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | ~1 | [9] |
| Ingenol-3-hexanoate (Ingenol B) | J-Lat 6.3 (Leukemia) | 0.32 | [9] |
| J-Lat 8.4 (Leukemia) | 0.32 | [9] |
Table 2: HIV-1 Latency Reversal Activity of Ingenol Derivatives (EC50)
| Compound | Latency Model | EC50 (nM) | Reference |
| Ingenol-3-hexanoate (Ingenol B) | J-Lat A1 | ~3 | [9] |
| Ingenol Synthetic Derivatives (ISDs) | Reporter Cell Lines | as low as 10 | [12] |
| MT-4 cells (HIV-1 subtype B and C) | 20 and 90 | [12] |
Signaling Pathways
The biological effects of ingenol derivatives are mediated through complex signaling networks. The following diagrams illustrate the key pathways involved.
Figure 1: Activation of PKC by ingenol derivatives leads to downstream signaling.
Figure 2: Mitochondrial pathway of apoptosis induced by ingenol derivatives.
Experimental Protocols
The characterization of the biological activities of ingenol derivatives relies on a variety of in vitro assays. Detailed methodologies for key experiments are provided below.
Cytotoxicity Assays
1. MTT Assay (Cell Viability) [10][13]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the ingenol derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. LDH Release Assay (Membrane Integrity) [13]
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength. Increased absorbance correlates with increased cell death.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining [13][14]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the ingenol derivative, then harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
2. Caspase Activity Assay [13]
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
-
Cell Seeding and Treatment: Treat cells with the ingenol derivative in a white-walled 96-well plate.
-
Reagent Addition: Add a luminogenic caspase substrate (e.g., Caspase-Glo® 3/7 Reagent).
-
Luminescence Measurement: Incubate at room temperature and then measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase activity.
Protein Kinase C (PKC) Activation Assays
1. Competitive Radioligand Binding Assay [3][4]
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific PKC isoform.
-
Reaction Setup: Prepare a reaction mixture containing a purified recombinant human PKC isoform, a radiolabeled ligand (e.g., [³H]PDBu), phosphatidylserine, and the ingenol derivative at various concentrations.
-
Incubation: Incubate the mixture to allow for competitive binding.
-
Separation and Quantification: Separate the bound from unbound radioligand using glass fiber filters and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.
2. PKC Kinase Activity Assay [3][15]
This assay measures the ability of a compound to activate the kinase function of a PKC isoform.
-
Reaction Setup: Prepare a reaction mixture containing the PKC isoform, a substrate peptide, a lipid activator, ATP (including [γ-³²P]ATP for radioactive assays), and the ingenol derivative.
-
Kinase Reaction: Initiate the reaction and incubate to allow for substrate phosphorylation.
-
Detection: Detect the phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated peptide on phosphocellulose paper and measuring radioactivity. For non-radioactive methods, detection can be achieved using phosphospecific antibodies in an ELISA format.
-
Data Analysis: Determine the EC50 value for PKC activation by plotting kinase activity against the compound concentration.
Figure 3: General experimental workflow for evaluating ingenol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 6. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Dual Role of Novel Ingenol Derivatives from Euphorbia tirucalli in HIV Replication: Inhibition of De Novo Infection and Activation of Viral LTR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Ingenol-5,20-acetonide-3-O-angelate and its Parent Compound Ingenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ingenol-5,20-acetonide-3-O-angelate and its biologically active parent compound, ingenol (B1671944), focusing on their distinct roles, mechanisms of action, and biological activities. While direct comparative data for this compound is limited due to its primary role as a synthetic intermediate, this guide leverages extensive data on its deprotected, active form, Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005), and the core ingenol structure to provide a comprehensive overview for research and drug development.
Executive Summary
This compound is a key intermediate in the semi-synthesis of the potent Protein Kinase C (PKC) activator, Ingenol-3-angelate.[1] The acetonide group at the 5 and 20 positions serves as a protecting group, allowing for selective modification at other sites of the ingenol core.[2] The core biological activity resides in the deprotected Ingenol-3-angelate moiety, which is a well-characterized compound with a dual mechanism of action involving direct cytotoxicity and immune stimulation, primarily through the activation of PKC isoforms.[3] The parent compound, ingenol, exhibits significantly weaker biological activity, highlighting the critical role of the 3-O-angelate ester for potent PKC activation.[4]
Comparative Biological Activity
The primary molecular target of ingenol derivatives is Protein Kinase C (PKC), a family of enzymes crucial for cellular signal transduction.[5] The esterification at the C-3 position of the ingenol backbone is a key determinant of high-potency biological activity.[6]
Ingenol-3-angelate (active form of this compound) is a potent activator of a broad range of PKC isoforms.[3][7] This activation triggers a cascade of downstream signaling events, leading to diverse cellular outcomes, including apoptosis in cancer cells.[3][5]
Ingenol , the parent compound lacking the 3-O-angelate ester, is a weak activator of PKC.[4] This significantly lower potency underscores the importance of the C-3 esterification for the biological effects observed with its derivatives.
Quantitative Data: Protein Kinase C Binding Affinity
The following table summarizes the binding affinities (Ki) of Ingenol-3-angelate for various PKC isoforms.
| PKC Isoform | Binding Affinity (Ki) in nM (mean ± SE) |
| PKC-α | 0.30 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
| Data sourced from BenchChem based on competitive displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu).[8] |
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of Ingenol-3-angelate have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Cell Line | Cancer Type | IC50 Value (µM) |
| A2058 | Human Melanoma | ~38 |
| HT144 | Human Melanoma | ~46 |
| Data sourced from Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling.[9] |
Mechanism of Action: Signaling Pathways
The biological activity of Ingenol-3-angelate is primarily mediated through the activation of PKC, which in turn modulates several downstream signaling pathways, including the NF-κB, MAPK/ERK, and PI3K/AKT pathways.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with ingenol derivatives.[10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ingenol derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the ingenol derivative in complete medium. Remove the old medium and add 100 µL of the drug dilutions to the wells. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Protein Kinase C (PKC) Activity Assay
This assay measures the phosphotransferase activity of PKC.[13]
Materials:
-
PKC-containing sample (e.g., purified enzyme, cell lysate)
-
Substrate peptide (e.g., QKRPSQRSKYL)
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
[γ-³²P]ATP
-
Assay dilution buffer
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the substrate cocktail, inhibitor cocktail (if needed), lipid activator, and enzyme preparation on ice.[13]
-
Initiate Reaction: Start the reaction by adding the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.[13]
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes.[13]
-
Separation: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.[13]
-
Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]
-
Quantification: Measure the radioactivity on the P81 paper using a scintillation counter.[13]
Conclusion
This compound serves as a critical synthetic precursor to the biologically potent Ingenol-3-angelate. The structure-activity relationship of ingenol derivatives clearly indicates that the 3-O-angelate ester is essential for high-affinity binding to PKC and subsequent biological effects, including cytotoxicity in cancer cells. In contrast, the parent compound, ingenol, and by extension, its protected forms like this compound, are expected to have significantly lower biological activity. This guide provides a foundational understanding for researchers exploring the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol: Highly Strained Natural Product as a Core of Powerful Bioactive Compounds | TCI EUROPE N.V. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
Validating the Role of PKC-delta in the Apoptotic Effects of Ingenol-5,20-acetonide-3-O-angelate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a diterpenoid ester sourced from the sap of the plant Euphorbia peplus. While this specific acetonide is a key intermediate in the synthesis of the well-characterized compound Ingenol Mebutate (also known as Ingenol-3-angelate or PEP005), its biological activity is presumed to be similar due to structural similarities.[1][2] Ingenol Mebutate is a potent activator of Protein Kinase C (PKC) isoforms and has demonstrated significant pro-apoptotic (cell-killing) effects in various cancer cells.[2][3][4]
The PKC family of enzymes, particularly the delta isoform (PKC-δ), has been strongly implicated as a central player in mediating these apoptotic effects.[3][4][5] This guide provides a comparative analysis of ingenol esters against other PKC activators, presents the evidence validating the role of PKC-δ in their mechanism of action, and offers detailed experimental protocols for researchers seeking to investigate these pathways.
Comparative Analysis of PKC Activators and Apoptotic Induction
Ingenol esters function as analogues of diacylglycerol (DAG), an endogenous activator of classical and novel PKC isoforms.[6][7] Their pro-apoptotic efficacy, particularly in leukemia cells, is often attributed to the robust activation of PKC-δ.[3][4] The following table compares the apoptotic effects of Ingenol Mebutate (as a proxy for this compound) with other compounds known to modulate PKC activity and induce apoptosis.
Table 1: Comparison of Apoptotic Effects of PKC Modulators
| Compound | Target(s) | Cell Line Example | Effective Concentration for Apoptosis | Key Downstream Effects | Reference(s) |
| Ingenol Mebutate (PEP005) | Broad PKC Activator, potent for PKC-δ | Acute Myeloid Leukemia (AML) cells | Nanomolar (nM) range | Translocation of PKC-δ to the nucleus, Caspase-3 activation, ROS induction.[5][8][9] | [4][5] |
| Phorbol 12-myristate 13-acetate (PMA) | Broad PKC Activator | Various cancer cells | Nanomolar (nM) range | Can induce differentiation or apoptosis depending on cell type and context.[9] | [9][10] |
| Bryostatin-1 | PKC Activator/Modulator | Varies | Varies | Complex effects; can be agonistic or antagonistic, isoform-specific. | [10] |
| Rottlerin (B1679580) | Commonly used as a PKC-δ inhibitor (specificity is debated) | Various | Micromolar (µM) range | Used to demonstrate PKC-δ dependence; inhibition of rottlerin can block apoptosis induced by other agents.[11] | [11] |
Validating the Role of PKC-delta (PKC-δ)
The pro-apoptotic function of PKC-δ is a critical component of the cellular response to various stress signals, including DNA damage and treatment with agents like ingenol esters.[5][12][13] Evidence for its central role in the apoptotic effects of Ingenol Mebutate comes from several key findings:
-
Activation and Translocation: Treatment with Ingenol Mebutate leads to the activation of PKC-δ, which often involves its cleavage by caspase-3 into a catalytically active fragment.[5][13][14] This active fragment then translocates to various cellular compartments, including the nucleus and mitochondria, to execute its pro-apoptotic functions.[3][8][12]
-
Correlation of Expression with Sensitivity: The sensitivity of cancer cells to Ingenol Mebutate-induced apoptosis correlates with the expression levels of PKC-δ.[4] Cells lacking PKC-δ are often resistant, and reintroducing the enzyme can restore sensitivity.[4]
-
Downstream Signaling: Activated PKC-δ initiates a cascade of events leading to apoptosis. This includes the activation of the MAPK/ERK pathway, downregulation of anti-apoptotic proteins like XIAP and c-FLIP, and the generation of reactive oxygen species (ROS).[5][8][15]
-
Inhibition Studies: The use of PKC inhibitors, such as bisindolylmaleimide I, has been shown to reduce Ingenol Mebutate-induced apoptosis, caspase processing, and ROS production.[5]
Conversely, in some cell types like T-cells, ingenol esters can have an anti-apoptotic or survival-promoting effect. This is mediated by a different PKC isoform, PKC-θ, which is highly expressed in T-cells but absent in myeloid cells.[6][16] This highlights the isoform-specific and cell-context-dependent outcomes of PKC activation.
Signaling Pathways and Experimental Workflows
Visualizing the proposed signaling cascade and the experimental logic is crucial for understanding the validation process.
Caption: Proposed signaling pathway for Ingenol-induced apoptosis via PKC-δ.
Caption: Workflow for validating PKC-δ's role using a chemical inhibitor.
Experimental Protocols
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This method quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.[17]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[17]
-
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) and treat with this compound, vehicle control, and/or inhibitors for the desired time.[17]
-
Cell Collection: Collect both floating and adherent cells. Wash twice with cold PBS and centrifuge.[17]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[17]
-
In Vitro PKC Kinase Activity Assay
This assay measures the enzymatic activity of PKC in cell lysates or with purified enzyme.
-
Principle: This assay quantifies the transfer of the terminal phosphate (B84403) from ATP to a specific PKC substrate peptide. The phosphorylated substrate is then detected, often using a phospho-specific antibody in an ELISA-based format or by measuring the incorporation of radioactive ³²P from [γ-³²P]ATP.[18][19][20]
-
Procedure (Non-Radioactive ELISA-based):
-
Sample Preparation: Prepare cell lysates from treated and control cells. Alternatively, use purified recombinant PKC-δ.
-
Kinase Reaction: Add the sample to microplate wells pre-coated with a PKC-specific substrate peptide.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 10-30 minutes).[18]
-
Detection: Stop the reaction. Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.[19]
-
Secondary Antibody: Add an HRP-conjugated secondary antibody.[19]
-
Develop and Read: Add a colorimetric substrate (e.g., TMB) and stop the reaction with an acid solution. Measure the absorbance at 450 nm. The signal intensity is proportional to PKC activity.[19]
-
Conclusion
The available evidence strongly supports a pivotal role for PKC-δ in mediating the pro-apoptotic effects of ingenol esters like Ingenol Mebutate in susceptible cancer cells.[3][4][5] The mechanism involves direct activation and translocation of PKC-δ, leading to the initiation of downstream signaling cascades that culminate in apoptosis. For researchers investigating this compound, validating this pathway through the experimental approaches outlined in this guide is a critical step. Understanding the isoform-specific functions of PKC provides a foundation for developing more targeted and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective [frontiersin.org]
- 12. Regulation of cell apoptosis by protein kinase c delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PKCdelta signaling: mechanisms of DNA damage response and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PKC-delta is an apoptotic lamin kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 20. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
Comparative Proteomics of Ingenol-5,20-acetonide-3-O-angelate and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cellular effects of ingenol (B1671944) derivatives, with a focus on their proteomic impact. Due to limited publicly available proteomics data for Ingenol-5,20-acetonide-3-O-angelate, this guide leverages the extensive research on its close structural and functional analog, Ingenol Mebutate (IngMeb), to provide a predictive framework and comparative analysis with other relevant compounds.
This compound is a synthetic precursor to the well-studied Protein Kinase C (PKC) activator, Ingenol Mebutate.[1] The biological activities of ingenol derivatives are largely attributed to their ability to activate PKC isoforms, which initiates a cascade of downstream signaling events leading to outcomes such as cell cycle arrest and apoptosis in cancer cells.[2][3]
A pivotal study in understanding the molecular targets of the ingenol class of drugs utilized a chemical proteomics approach. A photoreactive, clickable analog of Ingenol Mebutate was synthesized and used to identify its protein binding partners in human cancer cell lines and primary keratinocytes through quantitative mass spectrometry.[4][5][6][7] This research revealed that beyond the known activation of PKC, Ingenol Mebutate also directly interacts with and inhibits the mitochondrial carnitine-acylcarnitine translocase SLC25A20.[4][6] This inhibition was not observed with the canonical PKC agonist 12-O-tetradecanoylphorbol-13-acetate (TPA), suggesting a distinct mechanism of action for Ingenol Mebutate.[6] The blockade of SLC25A20 by Ingenol Mebutate leads to an accumulation of cellular acylcarnitines and a disruption of fatty acid oxidation, which may contribute to its effects on mitochondrial function.[6]
Quantitative Proteomics Data: High-Occupancy Protein Targets of Ingenol Mebutate
The following table summarizes the high-occupancy protein targets of Ingenol Mebutate identified through competitive proteomic profiling. The data shows proteins whose enrichment by an Ingenol Mebutate-derived probe was substantially blocked by co-treatment with excess Ingenol Mebutate, but not by the parent compound ingenol.
| Protein | Gene | Function | Competition by IngMeb | Competition by Ingenol |
| Carnitine/acylcarnitine translocase | SLC25A20 | Mitochondrial fatty acid transport | High | Low |
| Paraoxonase 2 | PON2 | Lactonase, antioxidant | High | Low |
| Serine/cysteine peptidase inhibitor, clade B, member 3 | SERPINB3 | Cysteine protease inhibitor | High | Low |
| Nucleobindin-1 | NUCB1 | Calcium-binding protein | High | Low |
| Saccharopine dehydrogenase | SCCPDH | Lysine metabolism | High | Low |
Data adapted from quantitative mass spectrometry-based proteomics experiments. "High" competition indicates a substantial blockade of probe enrichment, suggesting direct binding.[4][5]
Experimental Protocols
Chemical Proteomics Workflow for Target Identification
This protocol outlines the methodology used to identify the protein targets of Ingenol Mebutate in human cells using a photoreactive and clickable probe (Ing-DAyne).
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HSC-5, HeLa) or primary human keratinocytes are cultured using standard techniques. For quantitative analysis using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids.
-
Probe Treatment and Photo-cross-linking: Cells are treated with the Ing-DAyne probe (e.g., 10 µM for 30 minutes). For competition experiments, cells are co-incubated with a competitor such as Ingenol Mebutate (e.g., 100 µM) or ingenol. Following incubation, the cells are exposed to UV light to induce covalent cross-linking between the probe and its protein targets.[5]
-
Cell Lysis and Click Chemistry: The cells are lysed, and the proteome is harvested. The alkyne handle on the Ing-DAyne probe is then conjugated to a reporter tag, such as TAMRA-azide (for in-gel fluorescence) or biotin-azide (for affinity purification), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[5][7]
-
Protein Enrichment and Digestion: Biotinylated proteins are enriched from the cell lysate using streptavidin beads. The enriched proteins are then digested into peptides, typically using trypsin.
-
Mass Spectrometry and Data Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of peptides from the "light" and "heavy" SILAC-labeled samples is determined. Proteins are considered high-confidence targets if they are significantly enriched in a UV-dependent and Ingenol Mebutate-competable manner.[8]
Western Blotting for Target Validation
This technique is used to confirm the interaction between Ingenol Mebutate and a specific protein target identified in the proteomics screen.
-
Protein Extraction: Cells are treated with the compound of interest and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., SLC25A20).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Visualizations
Caption: Dual mechanism of action of Ingenol Mebutate (IngMeb).
Caption: Chemical proteomics workflow for target identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Proteomics: New Targets for Natural Products [chomixbio.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Replicating Anti-Tumor Findings: A Comparative Guide to Ingenol-5,20-acetonide-3-O-angelate and its Analogs
For researchers, scientists, and drug development professionals investigating the anti-tumor properties of Ingenol-5,20-acetonide-3-O-angelate, a comprehensive understanding of its biological context and the existing body of research is paramount. While direct studies on this specific acetonide derivative are limited, it is widely recognized as a pivotal intermediate in the synthesis of the well-characterized anti-tumor agent, Ingenol-3-angelate (I3A), also known as PEP005 or Ingenol (B1671944) Mebutate.[1][2][3] The close structural similarity between these two compounds allows for a predictive framework regarding the anti-tumor activity of this compound, which is presumed to mirror that of its more extensively studied counterpart.[2]
This guide provides a comparative analysis of the anti-cancer activity of Ingenol-3-angelate and other Protein Kinase C (PKC) activators, offering insights into the expected performance of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate the replication of published findings.
Mechanism of Action: Potent Activation of Protein Kinase C
The primary mechanism through which ingenol compounds exert their anti-tumor effects is the activation of Protein Kinase C (PKC) isoforms.[4][5][6] As a diacylglycerol (DAG) analog, Ingenol-3-angelate binds to the C1 domain of classical and novel PKC isoforms, leading to their activation and triggering a cascade of downstream signaling events.[4] This activation is cell-type and isoform-dependent, resulting in diverse biological outcomes, including the induction of apoptosis in cancer cells.[4] The pro-apoptotic effects in many cancer cell lines are primarily mediated through the activation of PKC-δ.[4][5]
Comparative Anti-Tumor Activity
The following table summarizes the in vitro cytotoxic effects of Ingenol-3-angelate and another potent PKC activator, Phorbol 12-myristate 13-acetate (PMA), against various cancer cell lines. This data serves as a reference for the anticipated activity of this compound.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Ingenol-3-angelate (I3A) | A2058 | Human Melanoma | 38 | [7] |
| Ingenol-3-angelate (I3A) | HT144 | Human Melanoma | 46 | [7] |
| Ingenol-3-angelate (PEP005) | Panel of Tumor Cell Lines | Various | LD90: 180-220 | [8] |
| Phorbol 12-myristate 13-acetate (PMA) | - | - | - | [3] |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Ingenol-3-angelate) dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%). Include a vehicle-only control.[3]
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[3]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis
This technique is used to detect the expression and phosphorylation status of PKC isoforms and their downstream targets.[2]
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PKC-δ, phospho-PKC-δ).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for in vitro evaluation of anti-tumor activity.
Caption: A simplified signaling pathway for ingenol-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of 3-ingenyl angelate: plasma membrane and mitochondrial disruption and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ingenol-5,20-acetonide-3-O-angelate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ingenol-5,20-acetonide-3-O-angelate. Due to the limited specific safety data for this exact compound, a cautious approach is mandated, treating it as a potent pharmacological agent and a potential irritant. The following procedures are based on best practices for handling biologically active, pharmaceutical-related compounds.
Hazard Assessment:
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity prior to use.[3][4] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles are mandatory.[3][4] |
| Skin and Body | A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[4] |
| Respiratory | All handling of the solid form that may generate dust, including weighing, must be performed in a certified chemical fume hood to prevent inhalation.[3][4] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step procedure is crucial for minimizing exposure risk during handling and use.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[3] Never dispose of this compound or its contaminated waste down the drain or in regular trash.[3]
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Collect unused powder and contaminated solids (e.g., weighing paper, pipette tips) in a dedicated, sealed container labeled as hazardous waste.[3][4]
-
Liquid Waste : Collect unused stock solutions and contaminated solvents in a separate, sealed, and chemically compatible hazardous waste container.[3][4]
-
Contaminated Materials : All disposable items that have come into contact with the compound, including gloves and lab coats, must be disposed of as hazardous waste.[4]
-
-
Container Labeling : Affix a "Hazardous Waste" label to each container. The label must include the full chemical name, identified hazards, and the accumulation start date.[5]
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory.
-
Arrangement for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous material disposal company.[4][6] Always follow your institution's specific procedures.
Immediate Safety Information: Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary to prevent injury and contamination.
Disclaimer: The information provided is a guideline based on available data for related compounds. Always consult your institution's specific safety protocols and your Environmental Health and Safety (EHS) office for detailed instructions and requirements before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
